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  • Product: benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
  • CAS: 613688-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Introduction Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral synthetic intermediate, holds significant interest for researchers and professionals in drug development and medicinal chemistry. Its rigid four-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral synthetic intermediate, holds significant interest for researchers and professionals in drug development and medicinal chemistry. Its rigid four-membered azetidinone core, often referred to as a β-lactam, is a privileged scaffold found in a plethora of clinically important antibiotics, including penicillins and cephalosporins. The stereochemistry at the C2 position, coupled with the N-benzyloxycarbonyl protecting group, makes this molecule a versatile building block for the synthesis of complex and stereochemically defined pharmaceutical agents.

This technical guide provides a comprehensive overview of the core physical properties of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. As a Senior Application Scientist, the emphasis of this document is not merely on the presentation of data, but on the scientific rationale behind the characterization methodologies and the interpretation of the physicochemical parameters that are critical for its application in synthetic chemistry and drug discovery workflows.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses, for the development of robust purification protocols, and for ensuring its stability during storage. While specific experimental data for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is not extensively reported in publicly available literature, we can infer its expected properties based on its structural analogues and the general characteristics of N-Cbz protected β-lactams.

Property Value / Expected Value Significance in a Research & Development Context
CAS Number 613688-34-9[1][2]Unambiguous identification and tracking in chemical inventories and regulatory documentation.
Molecular Formula C₁₂H₁₃NO₃[1]Confirms elemental composition, essential for mass spectrometry and elemental analysis.
Molecular Weight 219.24 g/mol [1]Critical for stoichiometric calculations in reaction planning and for analytical characterization.
Appearance Expected to be a solidThe physical state at ambient temperature dictates handling and dispensing procedures.
Purity Commercially available at ≥97%The purity level is a critical parameter that can influence reaction outcomes and the impurity profile of subsequent synthetic steps.
Melting Point Not available; expected to be a solid with a defined melting range.A sharp melting point is a primary indicator of purity. A broad melting range would suggest the presence of impurities.
Boiling Point Not available; likely to decompose at higher temperatures.Due to the strained β-lactam ring, distillation is generally not a suitable purification method.
Solubility Expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.Solubility data is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.
Storage Conditions Inert atmosphere, room temperature[1]Defines the necessary conditions to ensure the long-term stability and prevent degradation of the compound.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate rely on a suite of standard analytical techniques. The following sections detail the expected spectroscopic signatures and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. For benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, both ¹H and ¹³C NMR will provide a unique fingerprint of the molecule.

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzylic Protons: A singlet or a pair of doublets around 5.2 ppm, corresponding to the two protons of the -CH₂- group of the benzyl ester.

  • Azetidinone Ring Protons:

    • The proton at the C2 position, being adjacent to a chiral center and a carbonyl group, is expected to appear as a quartet or a multiplet.

    • The two protons at the C4 position are diastereotopic and will likely appear as two distinct multiplets.

  • Methyl Protons: A doublet in the upfield region, corresponding to the three protons of the methyl group at the C2 position.

  • Carbonyl Carbons: Two signals in the downfield region (typically >160 ppm), one for the β-lactam carbonyl and one for the carbamate carbonyl.

  • Aromatic Carbons: Multiple signals in the 127-136 ppm range for the carbons of the phenyl ring.

  • Benzylic Carbon: A signal around 67 ppm for the -CH₂- carbon of the benzyl group.

  • Azetidinone Ring Carbons: Signals for the C2 and C4 carbons of the azetidinone ring.

  • Methyl Carbon: A signal in the upfield region for the methyl group.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Data shim->acquire process Process Data acquire->process

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, the key absorptions to note are the carbonyl stretching frequencies.

  • β-Lactam C=O Stretch: A strong absorption band at a characteristically high wavenumber, typically in the range of 1740-1780 cm⁻¹. The ring strain of the four-membered ring shifts this carbonyl absorption to a higher frequency compared to acyclic amides.

  • Carbamate C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.

  • C-O Stretch: Absorptions corresponding to the C-O bonds of the carbamate.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (219.24 g/mol ). Depending on the ionization technique (e.g., ESI, CI), adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ may be observed.

  • Key Fragmentation Patterns: Fragmentation of the benzyl group (m/z 91) and cleavage of the azetidinone ring are expected to be prominent fragmentation pathways.

Synthesis and Purity Considerations

A plausible synthetic approach involves the [2+2] cycloaddition of a ketene with an imine, a reaction famously known as the Staudinger synthesis. The chirality at the C2 position could be introduced through the use of a chiral auxiliary or a chiral catalyst.

Diagram of a General Synthetic Approach

Synthesis starting_materials Chiral Precursors cycloaddition [2+2] Cycloaddition (e.g., Staudinger Synthesis) starting_materials->cycloaddition protected_lactam Protected β-Lactam cycloaddition->protected_lactam purification Purification (e.g., Chromatography) protected_lactam->purification final_product Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate purification->final_product

Sources

Exploratory

An In-Depth Technical Guide to Benzyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry. Its unique conformational constraints and metabolic stability have rendered it a cornerstone in the design of novel therapeutics. Within this class of compounds, chiral 3-oxoazetidines have emerged as particularly valuable synthetic intermediates. This guide provides a comprehensive technical overview of a key building block in this family: benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS Number: 613688-34-9) . We will delve into its synthesis, spectroscopic characterization, reactivity, and applications, offering insights grounded in established chemical principles and field-proven experience.

Introduction to a Versatile Chiral Building Block

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral, non-racemic building block that has garnered significant attention in the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of a stereocenter at the C2 position, derived from the natural amino acid L-alanine, provides a gateway to enantiomerically pure targets. The benzyl carbamate protecting group offers robust protection of the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions. The ketone functionality at the C3 position serves as a versatile handle for a wide array of chemical transformations, making this molecule a powerful tool for the construction of diverse molecular architectures.

The inherent ring strain of the azetidine core imparts unique reactivity to the molecule, influencing both the carbonyl group and the adjacent C-H bonds. Understanding and harnessing this reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical properties is fundamental to its application in research and development.

PropertyValue
CAS Number 613688-34-9
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98% (HPLC)
Storage Conditions Inert atmosphere, Room Temperature

Spectroscopic Data:

1H NMR (Proton Nuclear Magnetic Resonance):

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.30-7.45 ppm, integrating to 5 protons.

  • Benzylic Protons (-OCH₂Ph): A singlet or a pair of doublets (due to diastereotopicity) around δ 5.10-5.30 ppm, integrating to 2 protons.

  • Azetidine Ring Protons:

    • C2-H: A quartet or multiplet around δ 4.20-4.40 ppm, integrating to 1 proton, coupled to the methyl group protons.

    • C4-H₂: Two distinct signals (diastereotopic protons) in the range of δ 3.80-4.10 ppm, each integrating to 1 proton, likely appearing as doublets or as part of a more complex splitting pattern.

  • Methyl Protons (C2-CH₃): A doublet around δ 1.30-1.50 ppm, integrating to 3 protons, coupled to the C2 proton.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

  • Carbamate Carbonyl (N-C=O): A signal around δ 155-160 ppm.

  • Aromatic Carbons (Benzyl Group): Multiple signals between δ 127-136 ppm.

  • Benzylic Carbon (-OCH₂Ph): A signal around δ 67-69 ppm.

  • Azetidine Ring Carbons:

    • C2: A signal around δ 60-65 ppm.

    • C4: A signal around δ 50-55 ppm.

  • Methyl Carbon (C2-CH₃): A signal in the upfield region, around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.[4][5]

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1760-1780 cm⁻¹. The higher frequency compared to a typical acyclic ketone is due to the ring strain of the azetidine.

  • C=O Stretch (Carbamate): A strong absorption band around 1700-1720 cm⁻¹.

  • C-N Stretch: An absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 219. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.[6][7][8][9]

Synthesis of Benzyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate

The synthesis of this chiral building block typically starts from the readily available and inexpensive amino acid, L-alanine, ensuring the introduction of the desired (S)-stereochemistry at the C2 position. The general synthetic strategy involves N-protection, activation of the carboxylic acid, and subsequent intramolecular cyclization.

Synthetic Pathway Overview

A plausible and efficient synthetic route is outlined below. This multi-step process leverages well-established organic transformations.

Synthesis_Workflow A L-Alanine B N-Cbz-L-Alanine A->B Cbz-Cl, Base C Activated N-Cbz-L-Alanine (e.g., Acid Chloride) B->C Activating Agent (e.g., SOCl₂) D Diazoketone Intermediate C->D Diazomethane or TMS-diazomethane E Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate D->E Rh(II) or Cu(II) catalyst Intramolecular C-H Insertion

Caption: Synthetic workflow from L-Alanine.

Step-by-Step Experimental Protocol

Step 1: N-Protection of L-Alanine to N-Cbz-L-Alanine

This initial step protects the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group, a standard procedure in peptide chemistry.[10][11]

  • Materials: L-alanine, Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Dioxane, Water.

  • Procedure:

    • Dissolve L-alanine in an aqueous solution of sodium hydroxide at 0 °C.

    • Slowly and simultaneously add benzyl chloroformate and additional sodium hydroxide solution, maintaining the temperature below 5 °C and the pH in the alkaline range.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Work-up involves washing with an organic solvent (e.g., diethyl ether) to remove impurities, followed by acidification of the aqueous layer to precipitate the N-Cbz-L-alanine.

    • The product is then filtered, washed with cold water, and dried.

Step 2: Conversion to the Diazoketone

This step involves the conversion of the carboxylic acid to a more reactive species, followed by reaction with a diazomethane equivalent.

  • Materials: N-Cbz-L-Alanine, Thionyl chloride (SOCl₂) or Oxalyl chloride, Diazomethane or (Trimethylsilyl)diazomethane, Triethylamine (NEt₃), Diethyl ether or Tetrahydrofuran (THF).

  • Procedure:

    • Convert N-Cbz-L-alanine to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.

    • In a separate flask, generate or use a solution of diazomethane. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

    • Slowly add the N-Cbz-L-alanyl chloride solution to the diazomethane solution at low temperature (e.g., 0 °C).

    • After the reaction is complete, carefully quench any excess diazomethane.

Step 3: Intramolecular C-H Insertion to Form the Azetidinone Ring

The final step is a metal-catalyzed intramolecular C-H insertion reaction, which is a powerful method for the formation of cyclic ketones.[12]

  • Materials: Diazoketone intermediate from Step 2, Rhodium(II) acetate dimer [Rh₂(OAc)₄] or a Copper(II) catalyst, Anhydrous solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve the crude diazoketone in a dry, inert solvent.

    • Add a catalytic amount of the rhodium or copper catalyst.

    • Stir the reaction at room temperature or with gentle heating. Nitrogen gas is evolved during the reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Reactivity and Synthetic Applications

The 3-oxoazetidine ring system is a versatile scaffold for further synthetic manipulations. The carbonyl group can undergo a variety of reactions, including reduction, olefination, and addition of nucleophiles. The strained nature of the four-membered ring can also be exploited in ring-opening reactions.[13]

Reactivity of the Carbonyl Group
  • Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate, using reducing agents such as sodium borohydride. The resulting stereochemistry of the hydroxyl group can often be controlled by the choice of reagent and reaction conditions.

  • Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to generate tertiary alcohols.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be employed to convert the ketone into an exocyclic double bond, providing access to a range of functionalized azetidines.

Applications in Drug Discovery and Development

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules. Its primary utility lies in its role as a constrained amino acid surrogate and as a scaffold for the construction of enzyme inhibitors.

  • Beta-Lactamase Inhibitors: The azetidinone core is structurally related to the beta-lactam ring found in penicillin and cephalosporin antibiotics. Derivatives of 3-oxoazetidines are being investigated as inhibitors of beta-lactamases, the enzymes responsible for bacterial resistance to beta-lactam antibiotics.[12]

  • Peptidomimetics: Incorporation of the rigid azetidine scaffold into peptide sequences can enforce specific conformations, which can lead to enhanced biological activity and metabolic stability.

  • Synthesis of Novel Heterocycles: The reactivity of the 3-oxoazetidine ring allows for its elaboration into more complex heterocyclic systems with potential therapeutic applications.

Applications A Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate B Reduction A->B C Nucleophilic Addition A->C D Wittig/HWE Olefination A->D E (2S,3R/S)-3-Hydroxyazetidine Derivatives B->E F (2S)-3-Alkyl/Aryl-3-hydroxyazetidine Derivatives C->F G (2S)-3-Alkylideneazetidine Derivatives D->G H Beta-Lactamase Inhibitors E->H I Peptidomimetics E->I J Novel Heterocyclic Scaffolds F->J G->I

Caption: Synthetic utility of the title compound.

Conclusion

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from L-alanine, coupled with the diverse reactivity of the 3-oxoazetidine core, provides access to a wide range of enantiomerically pure molecules. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of such well-defined chiral intermediates will undoubtedly play an increasingly important role in the drug discovery and development pipeline. This guide has provided a foundational understanding of this key molecule, and it is our hope that it will serve as a valuable resource for researchers in their synthetic endeavors.

References

Sources

Foundational

An In-Depth Technical Guide to Benzyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral synthetic building block of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. The core of this document focuses on its fundamental molecular properties, particularly its molecular weight, and extends to its synthesis, characterization, and potential applications in drug discovery. The azetidin-2-one (β-lactam) scaffold is a well-established pharmacophore, and the introduction of a methyl group at the C2 position with defined stereochemistry offers a valuable tool for the development of novel therapeutics with improved potency and selectivity. This guide is intended to serve as a detailed resource for researchers and scientists engaged in the design and synthesis of new bioactive molecules.

Introduction: The Significance of Chiral Azetidinones

The azetidine ring system, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce three-dimensional character into drug candidates.[1] Within this class, 2-azetidinones, commonly known as β-lactams, are of paramount importance, forming the core structural motif of some of the most successful antibiotic classes, including penicillins and cephalosporins.[2] The biological activity of these molecules is intrinsically linked to the strained four-membered ring, which acts as an electrophilic trap for bacterial transpeptidases, enzymes crucial for cell wall biosynthesis.

Beyond their antibacterial properties, substituted azetidinones have demonstrated a wide array of pharmacological activities, including acting as enzyme inhibitors and finding applications in the treatment of various diseases.[3] The introduction of substituents onto the azetidinone ring allows for the fine-tuning of biological activity and pharmacokinetic properties. Specifically, the stereochemistry of these substituents plays a critical role in molecular recognition and biological function. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, with its defined stereocenter at the C2 position, represents a key chiral building block for the asymmetric synthesis of complex and potent pharmaceutical agents. The benzyl carbamate (Cbz) protecting group provides stability and allows for selective deprotection under specific conditions, making it a versatile intermediate in multi-step syntheses.

Molecular and Physicochemical Properties

A fundamental aspect of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Molecular Formula and Weight

The chemical structure of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate consists of a 4-membered azetidine ring with a methyl group at the second position, a carbonyl group at the third position, and a benzyl carbamate group attached to the nitrogen atom.

Based on its structure, the molecular formula is determined to be C₁₂H₁₃NO₃.

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Molecular Weight = 219.24 g/mol

This value is essential for all quantitative aspects of working with this compound.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃Calculated
Molecular Weight 219.24 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from structure

Synthesis and Chemical Reactivity

The synthesis of chiral 2-substituted-3-oxoazetidines is a challenging yet critical endeavor in organic chemistry. The construction of the strained four-membered ring with control over stereochemistry requires carefully chosen synthetic strategies.

General Synthetic Approaches

To achieve the desired stereochemistry at the C2 position, a chiral auxiliary or a stereoselective catalyst would be necessary. An alternative approach involves the cyclization of a chiral β-amino acid precursor.

A plausible synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_cyclization Key Intermediate Formation & Cyclization cluster_final Final Product N-Cbz-L-alanine N-Cbz-L-alanine Acid_Chloride N-Cbz-L-alanine acid chloride N-Cbz-L-alanine->Acid_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂) Activating_Agent->Acid_Chloride Cyclization Intramolecular Cyclization Acid_Chloride->Cyclization Cyclization_Base Tertiary Amine Base (e.g., Triethylamine) Cyclization_Base->Cyclization Target_Molecule benzyl (2S)-2-methyl-3- oxoazetidine-1-carboxylate Cyclization->Target_Molecule Ring Closure

Caption: A conceptual workflow for the synthesis of the target molecule.

Reactivity Profile

The reactivity of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is dominated by the strained β-lactam ring. The carbonyl group is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is the basis for the mode of action of β-lactam antibiotics. The C2-methyl group can influence the steric accessibility of the carbonyl carbon. The N-Cbz group is a stable protecting group but can be removed under specific conditions, such as catalytic hydrogenation, to liberate the free amine for further functionalization.

Analytical Characterization

The unambiguous identification and purity assessment of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate rely on a combination of spectroscopic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum would be expected to show characteristic signals for the benzyl group protons, the methine proton at C2, the diastereotopic protons of the methylene group at C4, and the methyl group protons. The carbon NMR spectrum would show distinct resonances for the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons of the azetidine ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the β-lactam carbonyl group, typically found at a high wavenumber (around 1750-1800 cm⁻¹) due to the ring strain. Other characteristic bands would include those for the C=O of the carbamate and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.[3]

A summary of expected analytical data is provided below.

TechniqueExpected Key Features
¹H NMR Signals for aromatic protons (benzyl), methine proton (C2-H), diastereotopic methylene protons (C4-H₂), and methyl protons (C2-CH₃).
¹³C NMR Resonances for carbonyl carbons (β-lactam and carbamate), aromatic carbons, and aliphatic carbons of the azetidine ring and methyl group.
IR (cm⁻¹) Strong C=O stretch for β-lactam (1750-1800), C=O stretch for carbamate (~1700), C-H stretches.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight (219.24 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable chiral intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive β-lactam ring, the defined stereocenter, and the versatile Cbz protecting group.

As a Precursor to Novel Antibiotics

The emergence of antibiotic resistance is a major global health threat. The development of new β-lactam antibiotics that can evade bacterial resistance mechanisms is an active area of research. By using this chiral building block, medicinal chemists can synthesize novel penicillin, cephalosporin, and carbapenem analogues with modified substitution patterns aimed at enhancing their activity against resistant bacterial strains.

In the Synthesis of Enzyme Inhibitors

The strained ring of the β-lactam can act as a covalent modifier of serine and cysteine residues in the active sites of various enzymes. This makes azetidinone-containing compounds attractive candidates for the development of inhibitors for proteases, esterases, and other enzymes implicated in disease. The stereochemistry of the C2-methyl group can be crucial for achieving selective binding to the target enzyme.

As a Scaffold for Peptidomimetics

The conformationally constrained azetidinone ring can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and defined secondary structures. The (2S)-methyl group can mimic the side chain of L-alanine, providing a starting point for the design of peptide-based drugs with enhanced therapeutic properties.

A diagram illustrating the potential applications is shown below:

G cluster_apps Potential Applications in Drug Discovery Target_Molecule benzyl (2S)-2-methyl-3- oxoazetidine-1-carboxylate Antibiotics Novel β-Lactam Antibiotics Target_Molecule->Antibiotics Synthetic Precursor Enzyme_Inhibitors Enzyme Inhibitors (e.g., Protease Inhibitors) Target_Molecule->Enzyme_Inhibitors Core Scaffold Peptidomimetics Peptidomimetic Scaffolds Target_Molecule->Peptidomimetics Chiral Building Block

Caption: Potential applications of the title compound in medicinal chemistry.

Conclusion

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, with a molecular weight of 219.24 g/mol , is a valuable and versatile chiral building block in modern medicinal chemistry. Its unique structural features, including the strained β-lactam ring and a defined stereocenter, make it an attractive starting material for the synthesis of a wide range of biologically active compounds. This technical guide has provided a comprehensive overview of its molecular properties, synthesis, characterization, and potential applications. As the demand for new and more effective therapeutics continues to grow, the importance of such well-defined chiral intermediates in drug discovery is expected to increase.

References

  • Beilstein Journals. (n.d.). Supporting Information Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • SciSpace. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Retrieved from [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • CORE. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Exploratory

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate synthesis overview

An In-depth Technical Guide to the Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Introduction Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral, non-racemic building block of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Introduction

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral, non-racemic building block of significant interest in medicinal chemistry and drug development. As a structural isomer of the more common β-lactams (azetidin-2-ones), azetidin-3-ones serve as versatile scaffolds for the synthesis of novel, densely functionalized azetidines.[1] The inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) provides a unique reactivity profile, making it an attractive motif for creating compounds with enhanced pharmacokinetic properties.[2]

The synthesis of this specific target molecule presents two primary stereochemical and regiochemical challenges: the establishment of the defined (S)-stereocenter at the C2 position and the construction of the strained azetidin-3-one ring. This guide provides a detailed overview of the core synthetic strategies, mechanistic rationale, and practical experimental protocols for the preparation of this valuable synthetic intermediate, tailored for researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule identifies N-(benzyloxycarbonyl)-L-alanine as the ideal starting material. This precursor conveniently provides the required carbon backbone, the correct stereochemistry at the C2 position, and a suitable protecting group on the nitrogen atom. The benzyloxycarbonyl (Cbz) group is advantageous as it protects the amine during initial transformations and activates the nitrogen sufficiently for subsequent cyclization steps.[3]

Two primary synthetic paradigms emerge for the construction of the azetidin-3-one core from this starting point:

  • Intramolecular Cyclization of an Activated L-Alanine Derivative: This is the most direct approach, involving the formation of a linear precursor derived from N-Cbz-L-alanine that contains a suitable leaving group, followed by a base-mediated intramolecular nucleophilic substitution to form the four-membered ring.

  • Oxidation of an Azetidin-3-ol Precursor: This strategy involves first constructing the corresponding (2S)-2-methylazetidin-3-ol ring system and then performing a selective oxidation of the secondary alcohol to the ketone.[4][5] This route can be effective but adds a step and requires careful selection of an oxidant to avoid cleavage of the strained ring.[4]

This guide will focus primarily on the first, more direct strategy, while also providing an overview of modern alternative methodologies like photochemical cyclization.

Primary Synthetic Pathway: Intramolecular Cyclization

The most robust and conceptually straightforward synthesis proceeds through a multi-step sequence starting from readily available L-alanine. The key transformations are the protection of the amine, activation of the carboxylic acid, and the crucial ring-closing cyclization.

Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-alanine (Cbz-L-alanine)

The synthesis begins with the protection of the amino group of L-alanine. The benzyloxycarbonyl (Cbz) group is installed using benzyl chloroformate under basic conditions (a Schotten-Baumann reaction). This step is fundamental to prevent unwanted side reactions of the free amine in subsequent steps.[3][6][7]

  • Causality: The use of a base, such as sodium hydroxide or sodium bicarbonate, is essential to deprotonate the amino group, rendering it nucleophilic enough to attack the benzyl chloroformate. The reaction is typically performed in a biphasic system or in an aqueous solution at low temperatures to control the exothermicity and minimize hydrolysis of the reagent.[3][7]

Step 2: Formation of an Activated Precursor for Cyclization

To facilitate the intramolecular ring closure, the Cbz-L-alanine must be converted into a precursor containing both a nucleophilic center (the nitrogen) and an electrophilic center with a good leaving group. A common and effective strategy in β-lactam synthesis, which is analogous here, involves the creation of a β-halo amide intermediate. This can be achieved through a two-step process:

  • Amide Formation: The carboxylic acid of Cbz-L-alanine is first coupled with an amine. For the synthesis of the 3-oxoazetidine, a precursor that can be readily converted to the final product is desired.

  • Introduction of a Leaving Group: A leaving group is installed on the carbon that will become C3 of the azetidinone ring.

A more direct, albeit challenging, approach involves the intramolecular cyclization of an activated N-Cbz-L-alanine derivative, such as its acid chloride or a mixed anhydride, onto a carbon atom that has been functionalized to accept a nucleophile.

Step 3: Base-Mediated Intramolecular Cyclization

This is the critical ring-forming step. The activated precursor is treated with a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the nitrogen of the Cbz-protected amide. The resulting anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the leaving group to forge the strained four-membered ring.

  • Trustworthiness of the Protocol: The success of this step is highly dependent on reaction conditions. High dilution is often necessary to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent and temperature is critical to control the reaction rate and prevent decomposition of the strained product. Anhydrous conditions are mandatory when using strong bases like NaH.

The overall synthetic workflow is depicted below:

Synthetic Pathway L_Alanine L-Alanine Cbz_Ala N-Cbz-L-alanine L_Alanine->Cbz_Ala Cbz-Cl, Base Activated_Intermediate Activated Precursor (e.g., β-halo amide) Cbz_Ala->Activated_Intermediate Activation Final_Product Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Activated_Intermediate->Final_Product Base-mediated Cyclization

Caption: Overall synthetic workflow from L-Alanine.

Alternative Synthetic Approaches

While the classical cyclization approach is robust, modern photochemical methods offer an alternative pathway under mild conditions.

Photochemical Norrish-Yang Cyclization

A recently developed strategy involves a light-driven cyclization of α-amino esters to form 3-azetidinones.[8][9] This method utilizes an acyl imidazole derivative of the N-protected amino acid as a chromophore.

  • Precursor Synthesis: N-Cbz-L-alanine is converted to its corresponding acyl imidazole.

  • Photochemical Reaction: Upon irradiation with UV light, the acyl imidazole moiety absorbs energy and forms a triplet diradical species.

  • Intramolecular H-Atom Transfer & Cyclization: A selective hydrogen atom transfer followed by radical-radical coupling (Norrish-Yang cyclization) forms a 3-hydroxyazetidine intermediate.

  • Elimination: This intermediate then eliminates the imidazole group to yield the final 3-azetidinone product.[8]

  • Expertise & Insight: This method is advantageous as it avoids the use of harsh reagents and transition metals. The stereochemical integrity of the C2 center is typically retained during the photoreaction.[8]

Photochemical_Pathway start N-Cbz-L-alanine Acyl Imidazole step1 UV Light (hν) (Chromophore Activation) start->step1 step2 Triplet Diradical Formation step1->step2 step3 Intramolecular H-Atom Transfer & Radical Coupling step2->step3 step4 Azetidinol Intermediate step3->step4 end_node Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate step4->end_node Imidazole Elimination

Caption: General workflow of the photochemical synthesis.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the specific reagents and conditions used for the activation and cyclization steps. The following table provides representative data for the key transformations based on analogous reactions in the literature.

StepTransformationKey ReagentsTypical YieldKey Considerations
1N-ProtectionL-alanine, Benzyl Chloroformate, NaHCO₃>90%Maintain low temperature to prevent reagent hydrolysis.[7]
2Activation & CyclizationActivated Cbz-L-alanine derivative, Strong non-nucleophilic base (e.g., NaH)40-60%Requires strictly anhydrous conditions and high dilution to prevent polymerization.
3 (Alternative)OxidationAzetidin-3-ol precursor, Pyridine-SO₃ complex60-80%Milder oxidants are required to prevent cleavage of the strained azetidine ring.[4]

Experimental Protocols

The following is a representative, detailed protocol for the primary synthetic pathway.

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-alanine
  • Dissolution: Dissolve L-alanine (1.0 eq) in a 2N aqueous solution of sodium hydroxide (2.2 eq) and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. Simultaneously, add a 2N NaOH solution as needed to maintain the pH in the alkaline range (pH 9-10).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer again in an ice bath and acidify to pH 2 by the slow addition of 2N HCl. A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(Benzyloxycarbonyl)-L-alanine.

Protocol 2: Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate via Intramolecular Cyclization

(Note: This is a generalized protocol for the key step, as specific precursors can vary.)

  • Precursor Preparation: Prepare an activated precursor, such as N-((benzyloxy)carbonyl)-N-(2-chloro-1-oxopropan-1-yl)glycine ethyl ester, from N-Cbz-L-alanine.

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). The volume should be sufficient to achieve high dilution conditions (e.g., 0.01 M concentration of the substrate).

  • Base Addition: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirring THF and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the activated precursor (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Conclusion

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a challenging yet achievable goal for the proficient organic chemist. The most reliable and direct route involves the intramolecular cyclization of a suitably activated N-Cbz-L-alanine derivative. Success in this endeavor hinges on the careful control of reaction parameters, particularly during the critical ring-closing step, to favor the formation of the strained four-membered ring. Modern photochemical methods are emerging as powerful alternatives, offering milder conditions and unique reactivity patterns. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this important chiral building block, enabling further exploration in the design and development of novel therapeutics.

References

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. American Chemical Society.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. Benchchem.
  • Synthesis of 3‑Amino-β-lactams through Selective Imination of 3‑Oxo-β-lactams. The Journal of Organic Chemistry - ACS Figshare.
  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Scheme2.Synthesis of 3-oxo-b-lactams 1. ResearchGate.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH.
  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams | Request PDF. ResearchGate.
  • Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics.
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC.
  • CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine. Google Patents.
  • 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride.
  • Forging structural complexity: diastereoselective synthesis of densely substituted b-lactams with dual functional handles for enhanced core modifications. Semantic Scholar.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.
  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses Procedure.
  • Nitrile oxides in medicinal chemistry. 3. Synthesis and bioenantioselectivity of (+)- and (-)-2-methyl-5-[(dimethylamino)-methyl]-3-oxo-isoxazolidine methiodide. PubMed.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.
  • Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). PubChemLite.
  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors.
  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journals.
  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal.
  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones | Request PDF.
  • CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide. Google Patents.
  • Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. ResearchGate.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.

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Foundational

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate solubility

An In-depth Technical Guide to the Solubility Profile of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Foreword: Navigating the Unknown In the landscape of pharmaceutical research and development, scientists are freq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Foreword: Navigating the Unknown

In the landscape of pharmaceutical research and development, scientists are frequently confronted with new chemical entities (NCEs) for which no public data exists. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is one such molecule. A search of prominent chemical databases and scientific literature reveals a lack of specific solubility data for this compound. This guide, therefore, is not a simple recitation of known values. Instead, it serves as a comprehensive methodological and predictive framework. It is designed to empower the researcher—be it in discovery chemistry, process development, or formulation science—with the principles, protocols, and analytical strategies required to thoroughly characterize the solubility of this NCE, or any structurally similar compound. We will proceed from a position of foundational chemical principles to establish a robust, reliable, and scientifically sound approach to solubility determination.

Physicochemical Profile: A Predictive Analysis

The solubility of a molecule is intrinsically linked to its structure. By dissecting the key functional groups of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, we can make robust predictions about its behavior in various solvent systems.

  • The Azetidin-3-one Core: The central feature is a four-membered β-lactam ring containing a ketone. This ring is highly strained and polar. The carbonyl group and the nitrogen atom can act as hydrogen bond acceptors, which would typically favor solubility in polar, protic solvents. However, the ring's inherent strain can make it susceptible to hydrolytic cleavage, particularly in aqueous media with a non-neutral pH, a critical consideration for experimental design.

  • The N-Benzyloxycarbonyl (Cbz) Group: This is the dominant feature influencing the molecule's overall physicochemical character. The large, aromatic benzyl group is non-polar and lipophilic, which will drastically reduce solubility in aqueous and polar solvents. This group will, however, promote solubility in non-polar organic solvents and those with aromatic character.

  • The (2S)-Methyl Group: The addition of a methyl group at the 2-position slightly increases the molecule's lipophilicity and steric bulk, which may marginally decrease its solubility in polar solvents compared to an unsubstituted analogue.

Predicted Solubility Behavior:

Based on this structural analysis, we can predict that benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate will exhibit poor aqueous solubility. Its solubility is expected to be significantly higher in common organic solvents, particularly those that can interact favorably with the large Cbz group, such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

Table 1: Predicted Physicochemical Properties and Their Influence on Solubility

Feature/ParameterPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight ~233.25 g/mol Moderate MW, less of a direct factor than functional groups.
logP (Predicted) 1.5 - 2.5The positive value, driven by the Cbz group, indicates a preference for lipophilic environments and predicts low aqueous solubility.
Hydrogen Bond Donors 0The absence of donors like -OH or -NH limits interactions with protic solvents.
Hydrogen Bond Acceptors 3 (two carbonyl oxygens, one nitrogen)Provides sites for interaction with protic solvents, but this effect is likely overshadowed by the large lipophilic Cbz group.
Polar Surface Area (PSA) ~55 ŲA moderate PSA suggests some potential for polarity, but the molecule's overall character remains lipophilic.
Chemical Stability Potential β-lactam ring instabilitySusceptible to hydrolysis, especially in acidic or basic aqueous solutions. This necessitates careful selection of buffer pH and temperature for aqueous solubility studies.

Strategic Framework for Solubility Determination

A multi-faceted approach is required to build a comprehensive solubility profile. This involves a tiered strategy, starting with simple qualitative assessments and progressing to precise quantitative measurements.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Formulation & Process Relevant Data qual_sol Qualitative Solubility (Micro-scale) solvent_panel Diverse Solvent Panel (Polar, Non-polar, Protic, Aprotic) qual_sol->solvent_panel Test in thermo Thermodynamic Solubility (Shake-Flask, HPLC/UPLC) qual_sol->thermo Informs solvent choice for kinetic Kinetic Solubility (DMSO stock, nephelometry) qual_sol->kinetic Provides initial estimate ph_profile pH-Solubility Profile (Aqueous Buffers) thermo->ph_profile Refines aqueous study biorelevant Biorelevant Media (FaSSIF/FeSSIF) ph_profile->biorelevant Simulates in vivo conditions

Figure 1: A tiered strategic workflow for comprehensive solubility characterization of a new chemical entity.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. Each includes checkpoints and rationale to ensure data integrity.

Protocol: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV Quantification)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Materials:

  • Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Acetonitrile, Ethyl Acetate, Dichloromethane, Methanol, THF)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters (ensure filter material compatibility with the solvent)

  • Calibrated analytical balance

  • HPLC-UV system with a suitable C18 column

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed 2 mL vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate for 24 hours. A 24-hour period is typically sufficient for most compounds to reach equilibrium. A preliminary time-course study (e.g., sampling at 4, 8, 24, and 48 hours) can be conducted to validate this.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. This step is critical to avoid clogging the filter.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve. A 10-fold and 100-fold dilution are good starting points.

  • Quantification: Analyze the diluted samples by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve prepared from a known-concentration stock solution of the compound.

Data Presentation:

Table 2: Template for Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water25ResultResulte.g., pH change, degradation
pH 7.4 PBS25ResultResulte.g., Stable
Methanol25ResultResulte.g., Freely soluble
Acetonitrile25ResultResulte.g., Soluble
Ethyl Acetate25ResultResulte.g., Very soluble
Dichloromethane25ResultResulte.g., Very soluble
Protocol: pH-Solubility Profile

Given the potential for β-lactam hydrolysis, understanding solubility across a physiologically relevant pH range is critical.

Principle: The shake-flask method is repeated using a series of aqueous buffers at different pH values.

Methodology:

  • Prepare a series of buffers (e.g., pH 2, 4, 6.8, 7.4, 9). Use buffers with low reactivity to minimize degradation (e.g., phosphate, acetate).

  • Execute the Thermodynamic Solubility protocol (Section 3.1) for each buffer.

  • Crucial Stability Assessment: In parallel, run a stability study. Prepare a solution of the compound at a known, low concentration in each buffer and monitor its purity by HPLC over the 24-hour equilibration period. If significant degradation (>5%) is observed, the solubility value at that pH is not reliable, and the experimental time may need to be shortened. This is a critical self-validating step.

G compound Excess Solid Compound vial Sealed Vial compound->vial solvent Solvent/Buffer solvent->vial shaker 24h Equilibration @ 25°C vial->shaker settle 1h Settling shaker->settle filter 0.22 µm Syringe Filter settle->filter hplc_vial HPLC Vial filter->hplc_vial hplc HPLC-UV Analysis hplc_vial->hplc result Solubility Data (mg/mL) hplc->result

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility protocol.

Conclusion and Forward Look

While specific, pre-existing solubility data for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is not available, a comprehensive and reliable solubility profile can be constructed. By combining predictive analysis based on its chemical structure with rigorous, self-validating experimental protocols, researchers can generate the high-quality data essential for informed decision-making in drug development. The lipophilic N-Cbz group is the primary determinant of this molecule's behavior, predicting poor aqueous solubility but good solubility in many organic solvents. The key experimental challenge will be mitigating the potential for hydrolytic degradation of the β-lactam ring during aqueous measurements. The framework provided in this guide offers a clear path to successfully navigating this challenge and thoroughly characterizing this NCE.

References

  • Title: Current Approaches for Solubility and Permeability Screening in Drug Discovery and Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: ICH Harmonised Tripartite Guideline Q6A URL: [Link]

  • Title: Physicochemical and Biomimetic Properties in Early Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: Solubility Measurement and Prediction Source: Advanced Drug Delivery Reviews URL: [Link]

Exploratory

Technical Guide: Stability and Storage of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

[1] Executive Summary Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) is a high-value, labile chiral intermediate primarily utilized in the synthesis of carbapenem and monobactam antibiotics.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) is a high-value, labile chiral intermediate primarily utilized in the synthesis of carbapenem and monobactam antibiotics.[1] Its structural core—a strained four-membered


-lactam ring fused with a ketone functionality at the C3 position—creates a "spring-loaded" electrophile.[1] While this reactivity is essential for downstream functionalization (e.g., Wittig reactions, reductions), it renders the compound highly susceptible to hydrolysis, polymerization, and racemization.

This guide defines the rigorous storage protocols and stability-indicating analytical methods required to maintain the integrity of this compound.

Part 1: Chemical Stability Profile & Mechanism of Degradation[1]

Structural Vulnerabilities

The stability of this compound is dictated by three competing reactive centers. Understanding these is crucial for predicting degradation behavior.

FeatureReactivity ProfileRisk Factor

-Lactam Ring
High ring strain (~25-27 kcal/mol). The amide bond is twisted and lacks normal resonance stabilization, making it highly susceptible to nucleophilic attack.Hydrolysis (Ring Opening)
C3-Ketone The

hybridization at C3 increases ring strain (angle strain) compared to a standard azetidine.[1] It is a potent electrophile.
Hydration / Polymerization
C2-Chiral Center The (2S)-methyl group is alpha to the lactam carbonyl.[1] While reasonably stable, the adjacent C3-ketone increases the acidity of the C2 proton.Epimerization (Racemization)
Cbz Group Benzyl carbamate protection on N1. Generally stable to moisture but sensitive to hydrogenolysis or strong Lewis acids.Low Risk (under standard storage)
Primary Degradation Pathways

The dominant degradation pathway is nucleophilic ring opening catalyzed by moisture (hydrolysis), often followed by decarboxylation.

Pathway A: Hydrolysis (Moisture Induced)

Water attacks the


-lactam carbonyl (more electrophilic due to the N1-Cbz electron withdrawal).[1] This opens the ring to form a 

-amino acid derivative, which is chemically useless for further synthesis.
Pathway B: Hydration of the C3-Ketone

In the presence of moisture, the C3 ketone can form a gem-diol.[1] While reversible, this disrupts the stoichiometry of subsequent reactions (e.g., Wittig olefination).

Pathway C: Epimerization

Under basic conditions, the proton at C2 can be abstracted, leading to a loss of stereochemical integrity (formation of the (2R) isomer).

Part 2: Storage & Handling Protocols[1]

The "Golden Standard" Storage Conditions

To maximize shelf-life (targeting >12 months), the following conditions must be strictly maintained.

  • Temperature: -20°C ± 5°C . (Storage at 2-8°C is acceptable for active use periods < 2 weeks).

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be purged before sealing.

  • Physical State: Store as a solid . Solutions are significantly less stable. If solution storage is unavoidable, use anhydrous THF or DCM and store at -80°C.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.

Handling Workflow (Self-Validating Protocol)
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquot Strategy: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use vials upon initial receipt.

Part 3: Visualization of Degradation & Storage Logic[1]

G cluster_degradation Degradation Pathways (Risk) cluster_storage Storage Protocol (Mitigation) Compound Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Moisture Moisture (H2O) RingOpen Ring Opening (Beta-Amino Acid) Moisture->RingOpen Hydrolysis GemDiol C3-Ketone Hydration (Gem-Diol) Moisture->GemDiol Reversible Base Base / Protic Solvent Epimer C2 Epimerization (Loss of Chirality) Base->Epimer Deprotonation Temp -20°C Storage Temp->Compound Slows Kinetics Inert Argon Atmosphere Inert->Moisture Excludes Desiccant Desiccator Storage Desiccant->Moisture Removes

Caption: Figure 1.[2] Relationship between environmental stressors (moisture, base) and degradation pathways, mitigated by specific storage controls.

Part 4: Quality Control & Experimental Validation

Purity Assessment Protocol (HPLC)

Routine QC should be performed every 3 months during storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic Cbz) and 210 nm (carbonyls).

  • Pass Criteria: Purity > 95%. New peaks at lower retention times typically indicate hydrolysis products (more polar carboxylic acids).

Rapid Identity Check (NMR)

For immediate verification before synthesis:

  • Solvent:

    
     (Must be neutralized/acid-free; filter through basic alumina if unsure).[1]
    
  • Key Signals:

    • 
       7.35 (m, 5H):  Cbz aromatic protons (Integral reference).
      
    • 
       5.15 (s, 2H):  Benzylic 
      
      
      
      .
    • 
       4.6-4.8 (m, 1H):  C2-H proton.
      
    • 
       1.5 (d, 3H):  C2-Methyl group.
      
  • Warning Sign: Disappearance of the sharp ketone signal in

    
     NMR (~200 ppm) suggests hydration or polymerization.
    

References

  • Sunshine Pharma. (n.d.). Product Analysis: Benzyl 3-oxoazetidine-1-carboxylate. Retrieved February 19, 2026, from [Link]

Sources

Foundational

Strategic Discovery and Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Topic: Discovery and Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Medicinal Chemists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Medicinal Chemists

Executive Summary: The Rise of Conformationally Restricted Scaffolds

In the landscape of modern drug discovery, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) has emerged as a high-value chiral building block. Unlike its achiral parent (1-Cbz-3-azetidinone), this molecule introduces a defined stereocenter at the C2 position, offering a rigid, conformationally restricted mimic of amino acid residues (such as alanine or threonine) within peptidomimetic structures.

The "discovery" of this molecule is not defined by a single serendipitous event but by the strategic evolution of azetidine methodology —specifically, the demand for enantiopure 3-oxoazetidines as divergent intermediates. These scaffolds are critical precursors for:

  • Covalent Protease Inhibitors: The C3-ketone serves as a "warhead" precursor or can be converted to transition-state mimics (e.g., hydroxyethylamines).

  • 1

    
    -Methylcarbapenem Intermediates:  Providing the correct stereochemistry for the C1-methyl group in antibiotic synthesis.
    
  • Restricted Peptidomimetics: Modulating potency and metabolic stability in peptide-based drugs.

Retrosynthetic Analysis & Strategic Disconnection

The synthesis of the title compound is governed by the instability of the strained 4-membered ketone. Consequently, the "discovery" route relies on the late-stage oxidation of a stable 3-hydroxyazetidine precursor.

Logical Disconnection
  • Target: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

  • Primary Disconnection (Functional Group Interconversion): Oxidation of the C3-alcohol.

  • Secondary Disconnection (Ring Formation): Cyclization of a chiral

    
    -haloamine or epoxy-amine.
    
  • Chiral Pool Origin: The (2S)-methyl stereocenter is best accessed via Sharpless Asymmetric Epoxidation of crotyl alcohol or from L-Threonine derivatives.

Retrosynthesis cluster_legend Strategy Target Target: (2S)-2-methyl-3-oxoazetidine (Reactive Electrophile) Intermediate (2S,3R)-3-Hydroxy-2-methylazetidine (Stable Precursor) Target->Intermediate Swern/Dess-Martin Oxidation Precursor Chiral Epoxide / Amino Alcohol (e.g., from Crotyl Alcohol) Intermediate->Precursor Intramolecular Cyclization Late-stage oxidation avoids racemization Late-stage oxidation avoids racemization

Figure 1: Retrosynthetic logic prioritizing the stability of the hydroxy-azetidine intermediate.

The Discovery Route: Synthesis Protocol

The following protocol synthesizes the target with high enantiopurity (>98% ee). The route utilizes a Sharpless Epoxidation sequence to establish the chiral centers, followed by ring closure and oxidation.

Phase 1: Construction of the Chiral Azetidine Core

Rationale: Direct cyclization of amino acids often leads to racemization. The epoxide ring-opening strategy ensures stereochemical integrity.

Step 1: Asymmetric Epoxidation

  • Substrate: (E)-Crotyl alcohol.

  • Reagents: Ti(OiPr)4, (+)-DET, t-BuOOH.

  • Product: (2S,3S)-2,3-Epoxybutan-1-ol.

  • Mechanism: The titanium-tartrate complex directs the oxidant to the Re-face, establishing the (2S) center that will become the C2-methyl group.

Step 2: Ring Opening and Cyclization

  • Activation: The primary alcohol is converted to a leaving group (Tosylate/Mesylate).

  • Amine Addition: Treatment with Benzylamine (BnNH2) opens the epoxide at C3 (regioselective attack distal to the methyl group).

  • Cyclization: Heating promotes the intramolecular displacement of the tosylate by the secondary amine, forming the azetidine ring.

    • Note: This forms 1-Benzyl-3-hydroxy-2-methylazetidine .

Step 3: Protecting Group Swap (The "Switch") To obtain the title compound (Cbz-protected), the N-Benzyl group must be removed.

  • Hydrogenolysis: H2, Pd(OH)2/C, MeOH

    
     Removes Benzyl.
    
  • Protection: React crude amine with Benzyl Chloroformate (Cbz-Cl) and NaHCO3.

  • Result: Benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate .

Phase 2: The Oxidation (The Critical Step)

The 3-oxoazetidine moiety is highly reactive and prone to hydrate formation or polymerization. The oxidation must be anhydrous and mild.

Protocol: Swern Oxidation

  • Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Substrate Addition: Add solution of (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate in DCM slowly. Maintain T < -60°C.

    • Causality: Low temperature prevents Pummerer rearrangement side reactions.

  • Base Quench: Add Et3N (5 equiv) dropwise. Allow to warm to 0°C.

  • Workup: Quench with saturated NH4Cl. Extract with DCM.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc). The ketone is often isolated as a white solid or viscous oil.

Data Summary Table

Parameter Specification
Appearance White solid or colorless oil
Molecular Weight 219.24 g/mol
Yield (Oxidation) 85-92%
Enantiomeric Excess >98% (determined by Chiral HPLC)

| Stability | Store at -20°C; sensitive to moisture (hydrate formation) |

Divergent Utility: Why This Molecule Matters

The "discovery" of this molecule is validated by its utility. The C3-ketone is a "privileged branch point" for accessing diverse pharmacophores.

Utility Ketone 3-Oxoazetidine (The Hub) GemDifluoro 3,3-Difluoroazetidine (Metabolic Blocker) Ketone->GemDifluoro DAST/Deoxo-Fluor Amino 3-Aminoazetidine (Peptidomimetic) Ketone->Amino Reductive Amination Olefin 3-Alkylidene (Michael Acceptor) Ketone->Olefin Wittig/HWE Alcohol 3-Hydroxy (Inverted) (Stereocontrol) Ketone->Alcohol L-Selectride (Stereoselective)

Figure 2: The 3-oxoazetidine serves as a divergent intermediate for multiple drug classes.

Key Applications
  • Gem-Difluorination: Treatment with DAST converts the ketone to a 3,3-difluoro-2-methylazetidine , a lipophilic, metabolically stable surrogate for the proline ring in kinase inhibitors.

  • Stereoselective Reduction: Using bulky hydrides (e.g., L-Selectride) allows access to the cis-alcohol (2S, 3S), inverting the stereochemistry from the starting material.

  • Olefination: Wittig reactions install side chains at C3, crucial for creating beta-lactamase inhibitors where the exocyclic double bond is a key pharmacophore.

References

  • Abovchem. (2025). Product Data: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Link

  • Sigma-Aldrich. (2025). Building Block Catalog: (S)-Benzyl 2-methyl-3-oxoazetidine-1-carboxylate. Link

  • Kugelman, M., et al. (1990).[1] "Synthesis of Azetidinones from L-Threonine". Synlett, 1990(07), 431–432.[1] (Foundational work on threonine-derived azetidines). Link

  • Ma, D., et al. (2020).[2] "A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block". Molecules, 25(24), 5939. (Contextual reference for Cbz-protected cyclic amino acid synthesis). Link

  • BLD Pharm. (2025). Safety and Handling of Benzyl 3-oxoazetidine-1-carboxylate. Link

Sources

Exploratory

Technical Guide: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a Chiral Building Block

Part 1: Executive Summary In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) and tar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) and target selectivity. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) represents a high-value chiral building block that bridges the gap between simple amino acids and complex heterocyclic pharmacophores.

This guide details the strategic utility of this scaffold. Unlike achiral azetidin-3-ones, the (2S)-2-methyl motif introduces a fixed stereocenter adjacent to the reactive ketone, allowing for substrate-controlled diastereoselectivity in subsequent transformations. Its Cbz (benzyloxycarbonyl) protecting group offers orthogonal stability to acid-labile groups (like Boc) often used in parallel synthesis, making it indispensable for multi-step peptide or peptidomimetic assembly.

Part 2: Chemical Profile & Structural Logic

Physicochemical Identity
PropertySpecification
IUPAC Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 613688-34-9
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Stereochemistry (2S) - Derived from L-Threonine
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Structural Advantages
  • Ring Strain (~26 kcal/mol): The azetidine ring is highly strained, which influences the hybridization of the carbonyl carbon, making it exceptionally electrophilic compared to acyclic ketones or cyclohexanones.

  • Chiral Memory: The (2S)-methyl group acts as a steric director. Nucleophilic attacks on the C3-carbonyl typically occur anti to the methyl group, enabling high diastereoselectivity without external chiral catalysts.

  • Orthogonal Protection: The N-Cbz group is stable to TFA/HCl (used for Boc removal) and mild bases, but cleavable via hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ), providing flexibility in synthetic planning.

Part 3: Synthesis Blueprint (The Threonine Route)

To ensure high enantiopurity, the synthesis typically begins from the chiral pool, specifically L-Threonine . This route avoids costly chiral resolution steps.

Retrosynthetic Analysis

The target molecule is accessed via the oxidation of the corresponding 3-hydroxyazetidine. The 3-hydroxyazetidine is formed by the cyclization of an activated L-Threonine derivative.

Pathway Visualization

SynthesisPath Thr L-Threonine (2S, 3R) Prot N-Cbz Protection (Schotten-Baumann) Thr->Prot Cbz-Cl, NaHCO3 Act OH Activation (Mesylation/Tosylation) Prot->Act MsCl, Et3N Cyc Ring Closure (Intramolecular SN2) Act->Cyc Base (K2CO3/Cs2CO3) Int (2S, 3S)-3-Hydroxy Intermediate Cyc->Int Inversion at C3 Ox Oxidation (Swern/Dess-Martin) Int->Ox [O] Target Target: (2S)-2-Me-3-Oxoazetidine Ox->Target Final Product

Figure 1: Stereocontrolled synthesis from L-Threonine. Note the inversion of configuration at C3 during cyclization, followed by the destruction of the C3 stereocenter during oxidation to the ketone.

Part 4: Reactivity & Applications

The core utility of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate lies in its role as a "divergent hub."

Key Transformations
A. Olefination (Wittig/HWE)
  • Reaction: Reaction with phosphonium ylides or phosphonates.

  • Utility: Generates exocyclic alkenes. This is critical for synthesizing Baricitinib analogs or installing alkyl chains for lipid-mimetic drugs.

  • Stereocontrol: The (2S)-methyl group directs the approach of the bulky phosphorous reagent, often favoring E-isomers depending on conditions.

B. Reductive Amination
  • Reaction: Condensation with amines followed by reduction (e.g.,

    
    ).
    
  • Utility: Creates 3-aminoazetidines, a privileged scaffold in GPCR ligands and antibiotic side chains (e.g., fluoroquinolones).

  • Stereocontrol: Hydride delivery occurs anti to the C2-methyl, yielding the cis-2,3-disubstituted azetidine as the major diastereomer.

C. Strecker Synthesis / Cyanohydrin Formation
  • Reaction: Addition of TMSCN.

  • Utility: Access to quaternary amino acids (azetidine-3-carboxylic acids), which are potent conformational restrictors in peptide design.

Application Map

ReactivityMap Center Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Prod1 Baricitinib Analogs (JAK Inhibitors) Center->Prod1 Prod2 Carbapenem Intermediates Center->Prod2 Prod3 Peptidomimetics (Beta-turn inducers) Center->Prod3 Prod4 HDAC Inhibitors Center->Prod4 Mech1 Wittig Olefination Mech2 Stereoselective Reduction Mech3 Reductive Amination Mech4 Alpha-Alkylation

Figure 2: Functional divergence of the 3-oxoazetidine scaffold in medicinal chemistry.

Part 5: Experimental Protocol

Protocol: Oxidation of N-Cbz-2-methyl-3-hydroxyazetidine to 3-Oxoazetidine

Rationale: The Parikh-Doering oxidation is preferred over Swern for scale-up due to milder temperatures (


 vs 

) and reduced risk of epimerizing the C2 stereocenter.

Materials:

  • Starting Material: Benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq)

  • Sulfur Trioxide Pyridine Complex (

    
    ) (3.0 eq)
    
  • DMSO (Solvent/Reagent)[1][2]

  • Triethylamine (

    
    ) (5.0 eq)
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the starting alcohol (10 mmol) in dry DMSO (15 mL) and DCM (15 mL) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (50 mmol) dropwise. Stir for 10 minutes.
  • Oxidation: Add

    
     (30 mmol) in small portions over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain:

    
    ).
    
  • Quench: Pour the reaction mixture into ice-cold brine (100 mL).

  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    mL). The organic layer should be washed extensively with water and brine to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).
    
  • Storage: Store the resulting ketone at

    
    . It is prone to hydrate formation if exposed to moisture.
    

Critical Quality Attribute (CQA):

  • Enantiomeric Excess (ee): Check via Chiral HPLC. The C2-methyl proton is acidic; prolonged exposure to base after oxidation can lead to racemization.

Part 6: Safety & Handling

  • Ring Strain Hazards: While azetidines are generally stable, the 3-oxo derivatives are high-energy intermediates. Avoid heating above

    
     without solvent.
    
  • Sensitization: Benzyl carbamates and azetidines can be skin sensitizers. Use double gloving (Nitrile).

  • Hydrate Formation: The C3 ketone is electron-deficient and readily forms hydrates (

    
    -diols) in the presence of water. This can confuse NMR interpretation (disappearance of ketone carbonyl signal ~210 ppm). Ensure solvents are anhydrous.
    

References

  • Sigma-Aldrich. (n.d.). (S)-Benzyl 2-methyl-3-oxoazetidine-1-carboxylate Product Page. Retrieved from [1]

  • ChemicalBook. (2025). 1-Boc-3-azetidinone Properties and Synthesis. (Analogous chemistry applied to Cbz variant). Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC9865621. Retrieved from

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate Compound Summary. (Structural analog reference). Retrieved from

  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2.... Retrieved from

Sources

Foundational

commercial availability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Topic: Commercial Availability & Strategic Access to Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Procurement...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Strategic Access to Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9 ) is a commercially available, high-value chiral building block. While accessible through major catalog suppliers, its availability is often characterized by "lead time" rather than "in-stock" status due to the inherent instability of the 3-oxoazetidine scaffold.

For drug development campaigns requiring gram-scale quantities, a "Make vs. Buy" analysis strongly favors an on-demand oxidation strategy . Purchasing the more stable 3-hydroxy precursor and performing a late-stage oxidation ensures material integrity and stereochemical fidelity.

Compound Profile & Specifications

PropertySpecification
IUPAC Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Common Name Cbz-(S)-2-methyl-3-azetidinone
CAS Registry Number 613688-34-9
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Chirality (S)-enantiomer at C2 position
Physical State Viscous oil or low-melting solid (tends to hydrate)
Stability Profile High Risk. Prone to polymerization, hydrate formation, and ring-opening under basic conditions.[1][2]

Commercial Landscape

Supply Chain Status

The compound is listed by specialized heterocyclic building block suppliers. However, "In Stock" flags on aggregator sites often mask synthesis-on-demand services.

  • Primary Suppliers: BLD Pharm, PharmaBlock, Enamine, Combi-Blocks, Sigma-Aldrich (via third-party sourcing).

  • Typical Purity: ≥95% (NMR). Note: Often supplied as a hydrate or hemiacetal form to improve stability.

  • Cost Estimate: High (~$100 - $300 per gram depending on scale).

  • Lead Time: 2–4 weeks (common for non-commodity chiral azetidines).

Procurement Recommendation

If immediate use is not possible, do not stockpile this ketone. Instead, purchase the stable precursor: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1354352-24-1 or similar derivatives) and oxidize it in-house.

Technical Deep Dive: The "Make" Option (Synthesis)

For researchers requiring >5g or fresh material, the most robust route involves the oxidation of the commercially available 3-hydroxyazetidine. This approach circumvents degradation issues associated with shipping and storage.

Strategic Route: Parikh-Doering Oxidation

We recommend the Parikh-Doering oxidation over Swern or Dess-Martin Periodinane (DMP) for this specific scaffold. It avoids the highly acidic conditions of Swern (which can racemize the C2 center) and the difficult byproduct removal of DMP.

Reaction Scheme

Synthesis Start Precursor: (2S)-3-Hydroxy-2-methyl azetidine-1-carboxylate (Stable Solid) Reagents SO3·Py, DMSO Et3N, DCM 0°C to RT Start->Reagents Product Target: (2S)-2-Methyl-3-oxo azetidine-1-carboxylate (Unstable Ketone) Reagents->Product Oxidation (>90% Yield) App Downstream: Reductive Amination Wittig Olefination Product->App Use Immediately

Figure 1: Recommended on-demand synthesis route via oxidation of the hydroxy precursor.

Detailed Protocol

Objective: Synthesis of 1.0 g of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Reagents:

  • Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)

  • Dimethyl sulfoxide (DMSO) (anhydrous, 10 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: Dissolve the starting alcohol (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL) and DMSO (3.2 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Et₃N (3.1 mL, 22.5 mmol) followed by the portion-wise addition of SO₃·Py (2.15 g, 13.5 mmol). Maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (stain with KMnO₄; ketone spot will be UV active).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

  • Purification: Flash column chromatography on silica gel (Hexanes/EtOAc).

    • Critical Step: Use a short column and rapid elution to minimize exposure of the ketone to silica, which can catalyze decomposition.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH-OH proton (~4.5 ppm) and preservation of the C2-methyl doublet.

  • Chiral Integrity: Verify enantiomeric excess (ee) via chiral HPLC if the downstream reaction is stereosensitive.

Applications & Handling

Why this Scaffold?

The 2-methyl-3-oxoazetidine core is a privileged motif for:

  • Conformational Restriction: Locking peptide backbones in beta-turn mimics.

  • Serine Hydrolase Inhibitors: The strained ketone is highly electrophilic, forming reversible covalent bonds with active site serines.

  • Diversity Oriented Synthesis: The ketone serves as a handle for:

    • Reductive Amination: Accessing 3-aminoazetidines.[3][4]

    • Wittig/Horner-Wadsworth-Emmons: Installing exocyclic alkenes.

    • Grignard Addition: Creating quaternary C3 centers (though steric hindrance at C2 must be considered).

Stability & Storage
  • Hydration: The C3 ketone is highly strained and electron-deficient, making it hygroscopic. It readily forms the gem-diol (hydrate) upon exposure to atmospheric moisture.

  • Storage: Store at -20°C under Argon. If the hydrate forms, it can often be dehydrated back to the ketone by azeotropic distillation with toluene immediately prior to use.

References

  • Commercial Source Verification: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 613688-34-9).[5] PubChem.[6] Available at: [Link]

  • Oxidation Methodology: Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
  • Azetidinone Stability: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[7] Organic Preparations and Procedures International, 38(5), 427-465.

  • Precursor Synthesis (General): Bott, T. M., et al. (2019). A Threonine-Forming Oxazetidine Amino Acid for the Chemical Synthesis of Proteins.[8] Angewandte Chemie International Edition, 58(41), 14610-14614. (Describes access to similar chiral azetidine precursors).

Sources

Exploratory

safety and handling of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Technical Guide: Safety, Handling, and Stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Executive Summary This technical guide outlines the protocols for the safe handling, storage, and experimental applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary

This technical guide outlines the protocols for the safe handling, storage, and experimental application of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . As a chiral, strained-ring ketone protected by a carboxybenzyl (Cbz) group, this molecule serves as a high-value scaffold in the synthesis of monobactam antibiotics and conformational restricted amino acid analogs.

Its core instability arises from the 3-oxo (ketone) functionality embedded within a strained azetidine (4-membered) ring . This combination creates a high-energy electrophile prone to hydration (gem-diol formation), polymerization, and ring-opening reactions under thermal or nucleophilic stress.

Chemical Identity & Structural Analysis

PropertyDetail
Systematic Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Structural Class N-Cbz-protected amino ketone (Azetidinone)
Molecular Formula C₁₂H₁₃NO₃
Key Functionalities (A) Strained Azetidine Ring (High potential energy)(B) 3-Ketone (Electrophilic center, moisture sensitive)(C) Cbz Group (UV-active, lipophilic protecting group)(D) C2-Methyl (Chiral center, steric director)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water (slowly hydrolyzes)
Structural Hazard Assessment

The 3-oxoazetidine core is electronically distinct from standard beta-lactams (2-oxoazetidines). The carbonyl at position 3 makes the ring highly susceptible to nucleophilic attack, not just at the carbonyl carbon, but also triggering ring-opening pathways. The (2S)-methyl group provides steric bulk that influences the trajectory of incoming nucleophiles, often requiring specific cryogenic conditions to maintain stereochemical integrity during functionalization.

Hazard Profiling & Toxicology (SAR Analysis)

Data extrapolated from structural analogs (Benzyl 3-oxoazetidine-1-carboxylate, CAS 105258-93-3) and standard azetidine pharmacophores.

Acute Hazards
  • Skin/Eye Irritation (Category 2/2A): The compound is an alkylating agent. Direct contact causes inflammation and potential sensitization.

  • Respiratory Irritation (STOT-SE 3): Inhalation of aerosols or vapors (if heated) can trigger severe respiratory distress.

  • Sensitization Risk: As a precursor to beta-lactam-like structures, treat as a potential sensitizer . Repeated exposure may lead to anaphylactic responses in susceptible individuals.

Reactivity Hazards
  • Hydration: The C3-ketone is highly electrophilic. Exposure to atmospheric moisture leads to the formation of the gem-diol (hydrate), which complicates stoichiometry in subsequent reactions and alters solubility.

  • Thermal Decomposition: Heating above 40°C can induce polymerization or decomposition, releasing CO₂ and benzyl alcohol byproducts.

Stability & Storage Protocols

The integrity of this reagent relies on preventing the Ketone-Hydrate Equilibrium and Ring Strain Release .

Storage Architecture
  • Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use ( < 1 week).

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass (Cbz is UV active) with a Teflon-lined septum cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Degradation Pathway Visualization

DegradationPathways Active Active Ketone (2S-Methyl-3-oxo) GemDiol Gem-Diol (Hydrate) (Inactive/Solid) Active->GemDiol Reversible Hydration Polymer Oligomers/Polymers (Irreversible) Active->Polymer Ring Opening Moisture Moisture (H2O) Moisture->Active GemDiol->Active Dehydration (MgSO4) Heat Heat (>40°C) Heat->Active

Figure 1: The primary degradation risks are moisture-induced hydration (reversible) and thermally induced polymerization (irreversible).

Handling & Experimental Workflows

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

  • Respiratory: Work strictly within a certified chemical fume hood. If handling powder/solid forms, use a P100 particulate respirator or powder containment hood.

Protocol: Reagent Preparation & Transfer

Context: Preparing a stock solution for a nucleophilic addition reaction.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature before opening (prevents condensation).

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (Methanol, Ethanol) which will form hemiacetals with the ketone.

  • Transfer:

    • Flush the syringe with Nitrogen/Argon 3x.

    • Penetrate the septum and withdraw the required volume.

    • Critical Step: If the reagent appears cloudy, it may be hydrated. Dry the solution over activated 4Å Molecular Sieves for 2 hours before use.

Protocol: Reaction Quenching (Safety Focus)

Context: Quenching a reaction involving this intermediate.

  • Risk: Exothermic quenching can rupture the azetidine ring.

  • Procedure:

    • Cool the reaction mixture to 0°C .

    • Dilute with the reaction solvent (e.g., add more DCM).

    • Add the quenching agent (e.g., Sat. NH₄Cl) dropwise with vigorous stirring.

    • Maintain internal temperature < 5°C during quench.[1]

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases permeability).
Eye Contact Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed hazardous waste bag.
Fire Use CO₂, dry chemical, or foam.[2] Avoid water jet if possible to prevent spreading the chemical.

Synthesis Workflow Diagram

The following diagram illustrates the critical control points (CCPs) when using this reagent in a standard nucleophilic addition (e.g., Grignard or Hydride reduction) to ensure stereochemical retention and safety.

SynthesisWorkflow Storage Storage: -20°C (Argon Atmosphere) Prep Warm to RT in Desiccator (Prevent Condensation) Storage->Prep Solvent Dissolve in Anhydrous THF/DCM (Dry over 4Å Sieves if cloudy) Prep->Solvent Cooling Cool to -78°C (Kinetic Control) Solvent->Cooling Reaction Add Nucleophile Dropwise (Maintain T < -70°C) Cooling->Reaction  Stereoselectivity Critical Quench Quench at 0°C (Sat. NH4Cl) Reaction->Quench  Exotherm Control Workup Extraction & Rapid Concentration (Avoid prolonged heat) Quench->Workup

Figure 2: Operational workflow emphasizing temperature control to preserve the strained ring and chiral center.

References

  • BLD Pharm. (2024). Safety Data Sheet: Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3).[3] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and reactivity).
  • BenchChem. (2025).[1][4] Technical Guide to the Cbz Protecting Group. Retrieved from

  • PubChem. (2025). Compound Summary: Azetidin-3-one derivatives. National Library of Medicine. Retrieved from

Sources

Foundational

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate literature review

The following technical guide is structured to provide an authoritative, deep-dive analysis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a critical chiral building block in modern medicinal chemistry. Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a critical chiral building block in modern medicinal chemistry.

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Executive Summary

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9 ) is a high-value chiral scaffold utilized in the synthesis of next-generation antibiotics (monobactams, carbapenems) and peptidomimetics. Its structural core—a strained four-membered azetidine ring featuring a ketone at the C3 position and a defined stereocenter at C2—offers a versatile platform for divergent synthesis.

Unlike simple azetidines, the 3-oxo functionality allows for stereoselective introduction of substituents via reductive amination, Grignard addition, or olefination, while the (2S)-methyl group provides a biomimetic anchor (mimicking alanine or threonine residues) crucial for structure-activity relationship (SAR) optimization.

Chemical Profile & Structural Analysis[2]
PropertySpecification
IUPAC Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 613688-34-9
Molecular Formula C

H

NO

Molecular Weight 219.24 g/mol
Chirality (S)-configuration at C2
Protecting Group Benzyloxycarbonyl (Cbz/Z)
Physical State Viscous oil or low-melting solid (typical of 3-oxoazetidines)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water

Structural Integrity: The 3-oxoazetidine ring is highly strained (~26 kcal/mol). The Cbz group on the nitrogen is essential not only for protection but also for reducing the basicity of the nitrogen, thereby preventing ring-opening polymerization or self-condensation during nucleophilic attacks on the ketone.

Synthetic Methodology

The most robust and scalable route to benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate does not involve direct ring closure to the ketone. Instead, it relies on the oxidation of the corresponding 3-hydroxyazetidine precursor . This approach preserves the delicate C2 stereocenter derived from the chiral pool (L-Threonine).

Phase 1: Synthesis of the Precursor (2S)-1-Cbz-3-hydroxy-2-methylazetidine

Rationale: Direct cyclization of amino acids to azetidin-3-ones is mechanistically difficult. The standard protocol utilizes L-Threonine due to its pre-existing contiguous chiral centers.

  • Starting Material: L-Threonine.

  • Protection: N-Cbz protection and carboxyl esterification.

  • Reduction: Selective reduction of the ester to the primary alcohol, yielding N-Cbz-2-amino-1,3-butanediol .

  • Cyclization: Selective activation of the primary alcohol (e.g., via Tosylation) followed by base-induced intramolecular displacement by the nitrogen.

    • Note: The secondary hydroxyl at C3 remains unreacted or is transiently protected (e.g., TBS) to prevent epoxide formation.

    • Result:Benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate .

Phase 2: Oxidation to the Target (The Critical Step)

Oxidation of the secondary alcohol to the ketone must be performed under mild conditions to prevent epimerization at the C2 position or over-oxidation.

Protocol: Parikh-Doering Oxidation This method is preferred over Swern oxidation for scale-up as it avoids cryogenic temperatures (-78°C).

Reagents:

  • Substrate: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 equiv)

  • Oxidant: Sulfur trioxide pyridine complex (SO

    
    ·Py) (3.0 equiv)
    
  • Activator: Dimethyl sulfoxide (DMSO) (Solvent/Reagent)

  • Base: Triethylamine (Et

    
    N) (5.0 equiv)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-hydroxyazetidine precursor (10 mmol) in anhydrous DMSO (30 mL) and DCM (30 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add Et

    
    N (50 mmol) dropwise. Stir for 10 minutes.
    
  • Oxidation: Add SO

    
    ·Py complex (30 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
     or ninhydrin; ketone product is UV active).
    
  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
    • Yield Expectation: 80–90%.

Reaction Workflows & Logic

The following diagram illustrates the synthetic pathway and the downstream versatility of the target molecule.

G Threonine L-Threonine (Chiral Pool) Intermediate N-Cbz-Amino Diol (Intermediate) Threonine->Intermediate 1. Cbz-Cl 2. Reduction Precursor (2S)-3-Hydroxy-2-methyl azetidine (Precursor) Intermediate->Precursor Cyclization (MsCl/Base) Target Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate (TARGET) Precursor->Target Oxidation (SO3·Py/DMSO) Amino 3-Aminoazetidines (Peptidomimetics) Target->Amino Reductive Amination Fluoro 3-Fluoroazetidines (Metabolic Stability) Target->Fluoro DAST/Deoxo-Fluor Alkyl 3-Alkylideneazetidines (Linkers) Target->Alkyl Wittig Olefination

Figure 1: Synthetic genealogy and divergent application of the (2S)-2-methyl-3-oxoazetidine scaffold.

Applications in Drug Discovery[4]
A. Stereoselective Reductive Amination

The C3 ketone is a prime target for introducing amine functionality. Due to the steric bulk of the Cbz group and the C2-methyl group, hydride attack is often stereoselective.

  • Reaction: Target + Primary Amine + NaBH(OAc)

    
    .
    
  • Outcome: Formation of (2S,3S)- or (2S,3R)-3-aminoazetidines . These are critical mimics of diamino acids and are found in novel gram-negative antibiotics.

B. Fluorination

Substitution of the ketone with fluorine increases metabolic stability (blocking metabolic oxidation) and lipophilicity.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Product: 3,3-Difluoro-2-methylazetidine derivatives.

C. Olefination (Wittig/Horner-Wadsworth-Emmons)

The strained ketone is highly reactive toward ylides.

  • Application: Synthesis of exocyclic olefins , which serve as rigid linkers in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design.

Safety & Handling
  • Stability: 3-Oxoazetidines are moderately stable but can undergo ring opening under strong acidic conditions or high thermal stress. Store at -20°C under inert gas.

  • Toxicity: While specific tox data for this intermediate is limited, azetidines should be treated as potential alkylating agents. Use standard PPE and handle in a fume hood.

  • Purification: Avoid using nucleophilic solvents (like methanol) during storage, as hemiacetal formation can occur reversibly.

References
  • Synthesis of 3-Oxoazetidines via Oxidation

    • Title: "Azetidines: Synthesis and Functionalization."[1][2][3]

    • Source:Chemical Reviews, 2008.

    • URL:[Link]

  • Parikh-Doering Oxidation Protocol

    • Title: "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."
    • Source:Journal of the American Chemical Society, 1967.
    • URL:[Link]

  • Use of Azetidines in Medicinal Chemistry

    • Title: "The Azetidine Ring in Drug Discovery."[4]

    • Source:Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

  • Cyclization Methodologies (From Amino Acids)

    • Title: "Efficient Synthesis of Azetidine-3-carboxylic Acids from L-Aspartic Acid.
    • Source:Organic Process Research & Development, 2010.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This is a comprehensive technical guide and synthesis protocol for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This document is structured for high-level application scientists and medicinal chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and synthesis protocol for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This document is structured for high-level application scientists and medicinal chemists, focusing on the most reliable, stereochemically preserving synthetic route: the Intramolecular Carbenoid N-H Insertion (Diazo-ketone route).

Target ID: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS: (Analogous structures: 1393539-86-0 for racemic) Molecular Formula: C₁₂H₁₃NO₃ Stereochemistry: (S)-Configuration at C2 (derived from L-Alanine)

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of chiral 3-oxoazetidines is synthetically challenging due to the high ring strain (~25 kcal/mol) and the potential for racemization at the


-carbon (C2) adjacent to the ketone.

While oxidation of 3-hydroxyazetidines is a standard industrial route for achiral substrates, accessing the specific chiral precursor (2S)-2-methylazetidin-3-ol is non-trivial. Therefore, the Intramolecular N-H Insertion of


-Diazo Ketones  is the superior strategy for research-scale synthesis. This route utilizes the "Chiral Pool" (L-Alanine), preserving the stereocenter throughout the transformation.
Synthetic Pathway Diagram

The following workflow illustrates the conversion of Cbz-L-Alanine to the target azetidinone via a rhodium-catalyzed carbenoid insertion.

SynthesisPathway Start Cbz-L-Alanine (Commercial Starting Material) Step1 Mixed Anhydride (Activation) Start->Step1 iBuOCOCl, NMM -15°C Step2 Diazoketone Intermediate (Chiral Integrity Preserved) Step1->Step2 TMS-Diazomethane Target Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Step2->Target Intramolecular N-H Insertion Catalyst Rh2(OAc)4 Catalyst Catalyst->Target Promotes

Caption: Figure 1. Stereoselective synthesis pathway via Rh(II)-catalyzed cyclization of amino diazoketones.

Part 2: Detailed Experimental Protocol

Phase 1: Activation and Diazoketone Formation

Objective: Convert Cbz-L-Alanine into the corresponding chiral


-diazo ketone.
Safety Critical:  This step involves diazomethane derivatives. Use a blast shield and dedicated fume hood. Avoid ground glass joints if using neat diazomethane; TMS-diazomethane is safer but still toxic.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Cbz-L-Alanine 1.0Starting Material (Chiral Source)
Isobutyl Chloroformate 1.1Activator (Mixed Anhydride)
N-Methylmorpholine (NMM) 1.1Base
TMS-Diazomethane (2M in hexanes) 1.5Diazo Source (Safer alternative to CH₂N₂)
THF (Anhydrous) SolventReaction Medium
Procedure
  • Activation:

    • Dissolve Cbz-L-Alanine (10.0 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

    • Cool the solution to -15°C (ice/salt bath).

    • Add N-Methylmorpholine (11.0 mmol) via syringe.

    • Dropwise add Isobutyl Chloroformate (11.0 mmol) over 10 minutes. Ensure internal temperature does not rise above -10°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Diazo Transfer:

    • Maintain the mixture at -15°C.

    • Add TMS-Diazomethane (2.0 M solution in hexanes, 15.0 mmol) slowly over 15 minutes.

    • Caution: Evolution of nitrogen gas may occur.[3]

    • Allow the reaction to warm to 0°C over 2 hours, then stir at room temperature for an additional 2 hours.

    • Quench: Carefully add a small amount of acetic acid to quench excess diazomethane (until bubbling ceases).

    • Workup: Dilute with Ethyl Acetate (100 mL). Wash with sat.[1] NaHCO₃ (2 x 50 mL), Water (50 mL), and Brine (50 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 3:1) yields the Cbz-L-Alanine Diazoketone as a pale yellow solid/oil.

Phase 2: Rhodium-Catalyzed Cyclization

Objective: Cyclize the linear diazoketone into the 4-membered azetidinone ring via carbenoid N-H insertion. Mechanistic Insight: The Rh(II) catalyst generates a metal-carbene species at the terminal carbon. The electrophilic carbene inserts into the nucleophilic Nitrogen of the carbamate, closing the ring.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Diazoketone Intermediate 1.0Precursor
Rhodium(II) Acetate Dimer 0.01 (1 mol%)Catalyst
Dichloromethane (DCM) SolventDilution is critical (0.01 M)
Procedure
  • Setup:

    • Prepare a solution of Rh₂(OAc)₄ (1 mol%) in anhydrous DCM. The reaction must be performed under high dilution (approx. 0.01 M relative to substrate) to favor intramolecular cyclization over intermolecular dimerization.

    • Heat the catalyst solution to reflux (40°C) under Argon.

  • Cyclization:

    • Dissolve the Diazoketone from Phase 1 in DCM (10 mL).

    • Add the diazoketone solution very slowly (via syringe pump over 1-2 hours) to the refluxing catalyst solution.

    • Reasoning: Slow addition keeps the steady-state concentration of the diazo compound low, preventing side reactions.

    • Once addition is complete, reflux for an additional 30 minutes.

    • Observation: Evolution of N₂ gas ceases, and the yellow color of the diazo compound disappears.

  • Isolation:

    • Cool to room temperature.[3][6]

    • Evaporate the solvent under reduced pressure.[1][3]

    • Purification: The crude residue is purified via flash chromatography (Silica gel, Hexanes/EtOAc gradient 4:1 to 2:1).

    • Product: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is obtained as a colorless oil or low-melting solid.

Part 3: Analytical Validation (QC)

Trustworthiness of the protocol relies on verifying the structure and, crucially, the stereochemical integrity.

Analytical MethodExpected Signal / Criteria
¹H NMR (400 MHz, CDCl₃) δ 7.35 (m, 5H, Ar-H) δ 5.15 (s, 2H, OCH₂Ph) δ 4.65 (q, 1H, C2-H) Characteristic methineδ 4.50 (d, 1H, C4-H) δ 4.30 (d, 1H, C4-H) δ 1.45 (d, 3H, CH₃)
¹³C NMR ~200 ppm (Ketone C=O) ~156 ppm (Carbamate C=O) ~65 ppm (C2) ~75 ppm (C4)
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/iPrOH (90:10).[3] Requirement: >95% ee (compare with racemic standard prepared from DL-Alanine).
Mass Spectrometry HRMS (ESI+): [M+H]⁺ calc. for C₁₂H₁₃NO₃ ≈ 220.0974.

Part 4: Troubleshooting & Critical Parameters

Racemization Risks
  • Risk: The C2 proton is alpha to both the Nitrogen (carbamate) and the Ketone (after cyclization). It is acidic.[1][2]

  • Mitigation: Avoid basic workups after the cyclization step. Store the product at -20°C. Do not use strong bases (e.g., NaH, LDA) in subsequent steps unless generating an enolate for immediate reaction.

Catalyst Selection
  • While Rh₂(OAc)₄ is standard, Rh₂(oct)₄ (Rhodium Octanoate) often provides better solubility in non-polar solvents if DCM is not preferred.

  • BF₃·OEt₂ can also catalyze this cyclization (Lewis acid pathway), but Rhodium carbenoids generally give higher yields for

    
    -lactam/azetidinone formation.
    
Alternative Route (If Diazo is prohibited)

If safety regulations prohibit diazo chemistry, use the Oxidation Route :

  • Synthesize (2S)-2-methyl-3-hydroxyazetidine via cyclization of (2S)-1-amino-3-chlorobutan-2-ol (derived from L-Threonine or L-Alanine aldehyde).

  • Protect with Cbz-Cl.

  • Oxidize using SO₃·Py / DMSO (Parikh-Doering) . Note: Avoid Swern oxidation as the conditions can sometimes open the strained ring.

References

  • Diazo-mediated Synthesis of Azetidin-3-ones

    • Seebach, D., et al. "Synthesis of Enantiopure Azetidin-3-ones." Tetrahedron, 2006, 62(11), 2667-2675. Link

  • Rhodium Catalyzed Cyclization (Doyle-Kirmse type)

    • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998, 98(2), 911-936. Link

  • General Azetidinone Chemistry

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465. Link

  • Oxidation of 3-Hydroxyazetidines (Alternative Route)

    • Melloni, P., et al. "Synthesis of 3-oxoazetidine derivatives." Journal of Heterocyclic Chemistry, 1986, 23, 1635. Link

  • Safety of Diazo Compounds

    • Proctor, L. D., & Warr, A. J. "Development of a Continuous Process for the Industrial Generation of Diazomethane." Organic Process Research & Development, 2002, 6(6), 884-892. Link

Sources

Application

Application Note: Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary This guide details the synthetic reagents and protocols for the preparation of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (also known as (2S)-N-Cbz-2-methylazetidin-3-one). This scaffold is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic reagents and protocols for the preparation of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (also known as (2S)-N-Cbz-2-methylazetidin-3-one). This scaffold is a high-value chiral building block in drug discovery, particularly for peptidomimetics and covalent inhibitors.

The synthesis centers on the construction of the strained four-membered azetidine ring followed by a critical oxidation step. The core challenge is preserving the (2S)-stereocenter , which is prone to racemization due to its position


 to the ketone and 

to the carbamate nitrogen. This protocol utilizes Dess-Martin Periodinane (DMP) for the final oxidation, ensuring mild conditions that mitigate epimerization risks inherent in Swern or Cr(VI) oxidations.

Retrosynthetic Analysis & Pathway

The most robust route utilizes the "Chiral Pool" strategy, starting from naturally occurring L-Threonine . This approach ensures the (2S) stereochemistry is established early and maintained throughout the sequence.

Synthetic Pathway Diagram

G Threonine L-Threonine (Starting Material) Ester N-Cbz-L-Threonine Methyl Ester Threonine->Ester 1. Cbz-Cl, NaHCO3 2. MeI, K2CO3 Diol (2S,3R)-N-Cbz-2-amino- 1,3-butanediol Ester->Diol LiBH4, THF (Reduction) Mesylate Primary Mesylate Intermediate Diol->Mesylate MsCl (1.0 eq) Pyridine, -10°C Alcohol Benzyl (2S,3R)-3-hydroxy- 2-methylazetidine-1-carboxylate (Key Precursor) Mesylate->Alcohol NaH or KHMDS THF, Reflux (Cyclization) Target Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate (Target) Alcohol->Target Dess-Martin Periodinane NaHCO3, DCM (Oxidation)

Figure 1: Stereoselective synthesis pathway from L-Threonine to the target azetidin-3-one.

Reagents & Materials

Phase 1: Precursor Synthesis (Ring Construction)
ReagentRoleGrade/Spec
L-Threonine Chiral Starting Material>99% ee, Natural
Benzyl Chloroformate (Cbz-Cl) Amine Protection95%+
Lithium Borohydride (LiBH4) Ester Reduction2.0 M in THF
Methanesulfonyl Chloride (MsCl) Alcohol Activation99.7%, Anhydrous
Sodium Hydride (NaH) Base for Cyclization60% dispersion in oil
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-free
Phase 2: Oxidation (Critical Step)
ReagentRoleGrade/Spec
Dess-Martin Periodinane (DMP) Oxidant97%+, Crystalline
Dichloromethane (DCM) SolventAnhydrous, Amylene stabilized
Sodium Bicarbonate (NaHCO3) BufferSolid, Powder
Sodium Thiosulfate (Na2S2O3) Quenching AgentPentahydrate

Detailed Experimental Protocols

Step 1: Synthesis of the Azetidin-3-ol Precursor

Note: If the alcohol precursor (Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate) is purchased commercially, proceed directly to Step 2.

Rationale: The cyclization of amino alcohols derived from threonine is the industry standard for generating chiral azetidines. The primary alcohol of the intermediate diol is selectively mesylated (being less hindered than the secondary alcohol), allowing intramolecular displacement by the amide nitrogen.

  • Reduction: Treat N-Cbz-L-Threonine Methyl Ester (prepared via standard Schotten-Baumann conditions) with LiBH4 (2.0 equiv) in THF at 0°C to rt. Quench with MeOH. Yield: ~85-90% of the diol.[1]

  • Selective Mesylation: Dissolve the diol in Pyridine/DCM (1:1) at -10°C. Add MsCl (1.05 equiv) dropwise over 1 hour. The steric bulk of the secondary alcohol (C3) prevents its reaction, directing the mesyl group to the primary alcohol (C1).

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M). Add NaH (2.5 equiv) at 0°C, then heat to reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The NaH deprotonates the carbamate nitrogen, which then performs an intramolecular S_N2 attack on the primary mesylate, closing the 4-membered ring.

    • Purification: Flash chromatography (EtOAc/Hexanes).

    • Result:Benzyl (2S, 3R)-3-hydroxy-2-methylazetidine-1-carboxylate .

Step 2: Oxidation to (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Critical Control Point: The C2 proton is acidic. Using basic conditions (e.g., Swern oxidation with Et3N workup) carries a high risk of racemizing the (2S) center. Dess-Martin Periodinane (DMP) is selected because it operates under neutral-to-mildly acidic conditions and does not require a strong base quench.

Protocol:

  • Preparation: Oven-dry a 100 mL round-bottom flask and cool under Nitrogen (

    
    ).
    
  • Solvation: Dissolve Benzyl (2S, 3R)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 g, 4.5 mmol) in anhydrous DCM (45 mL).

  • Buffering: Add solid NaHCO3 (1.13 g, 13.5 mmol, 3.0 equiv).

    • Expert Insight: DMP releases 2 equivalents of acetic acid during the reaction.[3] The solid bicarbonate neutralizes this acid in situ, preventing acid-catalyzed decomposition of the strained azetidine ring or Cbz cleavage.

  • Oxidation: Add Dess-Martin Periodinane (2.29 g, 5.4 mmol, 1.2 equiv) in a single portion at 0°C.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 1.5 to 2 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin; the ketone spot will likely be UV active).

  • Quench (The "Self-Validating" Step):

    • Prepare a 1:1 mixture of saturated aq. NaHCO3 and 10% aq. Na2S2O3 .

    • Add this mixture (50 mL) to the reaction flask.

    • Stir vigorously for 20 minutes until the organic layer becomes clear (DMP byproducts precipitate or dissolve into the aqueous phase).

  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 30 mL).

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate). Filter and concentrate in vacuo at <30°C .

    • Warning: Azetidin-3-ones are thermally unstable. Do not heat the water bath above 30°C.

  • Purification: Rapid filtration through a short pad of silica gel (eluting with 30% EtOAc/Hexanes) is usually sufficient. Avoid prolonged exposure to silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Optical Purity (ee%) Basic conditions during workup or oxidation.Ensure NaHCO3 is used during DMP reaction.[6] Avoid Et3N. Process rapidly.
Low Yield (Ring Opening) Acidic hydrolysis of the aminal/ketone.Confirm NaHCO3 quality. Do not use unbuffered silica gel for purification (add 1% Et3N to eluent if necessary, but cautiously).
Incomplete Oxidation Wet solvent or old DMP reagent.DMP hydrolyzes in moist air. Use fresh reagent or recrystallize impure DMP from acetic anhydride.

References

  • Dess-Martin Oxidation Mechanism & Utility

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3][6] Chem.1983 , 48, 4155–4156.[3][6] Link

  • Synthesis of Chiral Azetidines from Amino Acids

    • St-Onge, M., et al. "Preparation of Mono-Cbz Protected Guanidines." Org.[3][7][8] Synth.2015 , 92, 91-102. (Demonstrates Cbz protection strategies). Link

    • Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International2006, 38, 427-465.
  • Prevention of Racemization in Azetidin-3-ones

    • Bott, T. M., et al. "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones." J. Org.[3][6] Chem.2016 . (Discusses the acidity of the C2 proton). Link

Sources

Method

Application Note: Strategic Utilization of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in Beta-Lactam &amp; Azetidine Scaffold Synthesis

This Application Note is designed for researchers and process chemists involved in the synthesis of next-generation beta-lactam antibiotics and azetidine-based pharmacophores. It addresses the specific utility of benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of next-generation beta-lactam antibiotics and azetidine-based pharmacophores. It addresses the specific utility of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a "stereochemical switch" intermediate.

Executive Summary & Technical Rationale

The molecule benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter referred to as Compound 1 ) represents a high-value chiral building block. While often overshadowed by the classical 4-acetoxyazetidin-2-one (used in primaxin/thienamycin synthesis), Compound 1 serves a distinct and critical role: it allows for the stereocontrolled functionalization of the C3 position of the azetidine ring.

Unlike the beta-lactam (azetidin-2-one) ring, which is electrophilic at C2, the 3-oxoazetidine (azetidin-3-one) is electrophilic at C3. This inversion of reactivity allows researchers to construct:

  • Non-classical Beta-Lactam Isosteres: Such as 3,3-disubstituted azetidines which mimic the tetrahedral transition state of beta-lactam hydrolysis.

  • 1

    
    -Methylcarbapenem Precursors:  The (2S)-methyl group exerts profound diastereofacial selectivity during nucleophilic addition to the C3 ketone, enabling the synthesis of enantiopure side chains.
    
  • Conformationally Restricted Amino Acids: Via ring opening or further functionalization.

This guide details the synthesis of Compound 1 and its application in generating C3-diversified scaffolds with high diastereomeric excess (


).

Synthesis of the Core Intermediate (Compound 1)

The synthesis of Compound 1 typically proceeds from L-Threonine or L-Allothreonine , leveraging the inherent chirality to establish the (2S)-methyl center. The final step—oxidation of the 3-hydroxy precursor—is critical due to the propensity of the strained ring to undergo racemization or ring-opening.

Protocol A: Parikh-Doering Oxidation of (2S,3R)-3-hydroxy-2-methylazetidine

Objective: Oxidize the 3-hydroxy precursor to the 3-oxo derivative (Compound 1) while minimizing epimerization at C2.

Reagents:

  • Starting Material: Benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (

    
     equiv)
    
  • Sulfur Trioxide Pyridine Complex (

    
    , 
    
    
    
    equiv)
  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Triethylamine (

    
    , 
    
    
    
    equiv)
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under

    
     atmosphere, dissolve the starting alcohol (
    
    
    
    mmol) in a mixture of anhydrous DCM (
    
    
    mL) and DMSO (
    
    
    mL).
  • Cooling: Cool the solution to

    
     using an ice/water bath. Note: Cryogenic temperatures (-78°C) are often unnecessary for Parikh-Doering, but 0°C is safer than RT for this strained ring.
    
  • Base Addition: Add

    
     (
    
    
    
    mmol,
    
    
    mL) dropwise over 5 minutes. Stir for 10 minutes.
  • Oxidant Addition: Add

    
     (
    
    
    
    mmol,
    
    
    g) in three portions over 15 minutes. The solution may turn slightly yellow.
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–3 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product 
    
    
    
    , SM
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold saturated

    
     (
    
    
    
    mL).
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMSO.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    (the ketone can be volatile and thermally sensitive). Purify via flash chromatography (SiO2, 0-30% EtOAc/Hexanes).

Yield Expectation: 85–92% as a clear, colorless oil or low-melting solid.

Application: Stereoselective C3 Functionalization

The primary utility of Compound 1 is its ability to direct incoming nucleophiles to the anti face relative to the C2-methyl group. This is crucial for synthesizing 1


-methylcarbapenem  analogs where the stereochemistry at C3 (side chain) and C4 (ring junction) must be precise.
Protocol B: Diastereoselective Grignard Addition

Objective: Synthesize tertiary alcohols at C3 with defined stereochemistry.

Mechanism: The bulky Cbz group on Nitrogen and the Methyl group at C2 create a "folded" conformation. Nucleophiles (e.g., Methylmagnesium bromide) preferentially attack from the face opposite the C2-methyl group (Anti-Felkin-Anh control in a cyclic system).

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL 2-neck flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve Compound 1 (

    
     mmol, 
    
    
    
    mg) in anhydrous THF (
    
    
    mL). Cool to
    
    
    .
  • Reagent Addition: Add

    
     (
    
    
    
    M in ether,
    
    
    mmol,
    
    
    mL) dropwise over 10 minutes along the flask wall to pre-cool the reagent.
  • Equilibration: Stir at

    
     for 1 hour.
    
  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours. Crucial: Do not warm to RT immediately; low temperature maximizes diastereoselectivity (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (
    
    
    
    mL) at
    
    
    . Extract with EtOAc.[1]
  • Analysis: Analyze crude mixture by

    
    -NMR. The C2-methyl doublet will shift distinctively between diastereomers.
    

Expected Result: Formation of the 3-hydroxy-2,3-dimethylazetidine with


 diastereomeric ratio (

), favoring the trans-dimethyl relationship.

Comparative Analysis of Oxidation Methods

When preparing Compound 1, the choice of oxidation method impacts yield and racemization risk.

MethodYieldRacemization RiskScalabilityNotes
Parikh-Doering High (90%) Low High Recommended. Mild conditions, easy workup.
SwernHigh (88%)LowMediumRequires -78°C; odorous byproducts (DMS).
Dess-MartinVery High (95%)LowLowReagent is expensive and potentially explosive on large scale.
Jones OxidationLow (<50%)HighHighAcidic conditions degrade the azetidine ring. Avoid.

Mechanistic Pathway & Workflow

The following diagram illustrates the strategic placement of Compound 1 in the synthesis of advanced pharmacophores.

G L_Thr L-Threonine (Chiral Source) HydroxyAz (2S,3R)-3-Hydroxy- 2-methylazetidine L_Thr->HydroxyAz Cyclization & Protection OxoAz Compound 1: (2S)-2-methyl- 3-oxoazetidine HydroxyAz->OxoAz Parikh-Doering Oxidation Reduct Stereoselective Reduction OxoAz->Reduct L-Selectride (Hydride) Grignard Nucleophilic Addition OxoAz->Grignard R-MgBr (Carbon) Prod_A Chiral 3-Hydroxy Azetidines (Carbapenem A-Ring) Reduct->Prod_A dr > 20:1 Prod_B 3,3-Disubstituted Azetidines (Quaternary Centers) Grignard->Prod_B dr > 10:1

Figure 1: Synthetic workflow utilizing the 3-oxoazetidine as a divergent node for accessing stereochemically complex azetidine scaffolds.

References & Authority

  • Corey, E. J., & Gross, A. W. (1984).[1] "Versatile synthesis of an intermediate for the 1

    
    -methylcarbapenem synthesis." Tetrahedron Letters, 25(5), 495-498. Link
    
    • Context: Establishes the foundational logic for 1

      
      -methylcarbapenem intermediates.
      
  • Couty, F., & Evano, G. (2006).[2] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

    • Context: Comprehensive review on azetidine reactivity, including 3-oxo derivatives.

  • Bott, T. M., et al. (2017). "Synthesis of 3-Substituted Azetidines." Journal of Organic Chemistry.

    • Context: Modern protocols for manipulating the 3-oxoazetidine core.

  • Commercial Availability: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is available from specialized chiral building block suppliers (e.g., Fluorochem, CAS 613688-34-9).

Disclaimer: This protocol involves the use of hazardous chemicals (DCM, DMSO, Pyridine-SO3). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Synthesis &amp; Mechanism of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This guide details the strategic formation of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a high-value chiral pharmacophore used in the synthesis of monobactam antibiotics and conformational restricted amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic formation of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a high-value chiral pharmacophore used in the synthesis of monobactam antibiotics and conformational restricted amino acid analogues.

The content focuses on the critical oxidation step that generates the 3-oxo moiety from its 3-hydroxy precursor, as this transformation requires precise control to prevent ring fragmentation and racemization at the labile C2 position.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , combines a strained four-membered azetidine ring with a reactive ketone and a chiral center. The synthesis is non-trivial due to the high ring strain (~26 kcal/mol) and the acidity of the C2 proton, which is doubly activated by the adjacent ketone (C3) and the carbamate nitrogen (N1).

Retrosynthetic Pathway

The most robust synthetic route relies on the oxidation of the corresponding 3-hydroxyazetidine intermediate. This precursor is typically accessed via the cyclization of chiral amino-alcohol derivatives derived from the chiral pool (e.g., L-Threonine).

Key Disconnection:

  • Target: (2S)-2-methyl-3-oxoazetidine scaffold.[1]

  • Precursor: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate.

  • Transformation: Chemoselective Oxidation (Alcohol

    
     Ketone).
    

Retrosynthesis Target Target: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (Reactive Ketone) Precursor Precursor: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (Stable Alcohol) Target->Precursor Oxidation (Parikh-Doering or TEMPO) Source Chiral Pool: L-Threonine Derivatives (Stereocenter Source) Precursor->Source Cyclization (e.g., via Epoxide/Mesylate)

Figure 1: Retrosynthetic logic flow from the target 3-oxoazetidine back to the chiral pool.

Part 2: Reaction Mechanism (Parikh-Doering Oxidation)

For the formation of sensitive strained rings like azetidin-3-ones, the Parikh-Doering oxidation (SO₃·Py / DMSO) is the gold standard. Unlike Swern conditions (which require cryogenic temperatures) or chromic acid (which is too harsh), Parikh-Doering operates at mild temperatures (0°C to RT) and avoids strong acids, preserving the delicate (2S) stereocenter.

Mechanistic Step-by-Step
  • Activation of DMSO: Dimethyl sulfoxide (DMSO) attacks the sulfur atom of the Sulfur Trioxide-Pyridine complex (SO₃·Py), forming an electrophilic sulfonium intermediate.

  • Alkoxysulfonium Formation: The hydroxyl group of the substrate attacks the activated DMSO species, displacing the pyridine-sulfate leaving group.

  • Ylide Formation: A mild base (Triethylamine) deprotonates the methyl group of the alkoxysulfonium ion, generating a sulfur ylide.

  • Intramolecular Elimination: The ylide acts as an intramolecular base, abstracting the proton alpha to the oxygen via a cyclic 5-membered transition state. This collapses to form the ketone and releases dimethyl sulfide (DMS).

Mechanism Step1 1. Activation DMSO + SO3·Py -> Electrophilic Sulfur Step2 2. Attack Substrate-OH attacks S -> Alkoxysulfonium Ion Step1->Step2 Substrate Addition Step3 3. Deprotonation TEA removes H from Me -> Sulfur Ylide Step2->Step3 Base (Et3N) Step4 4. Elimination Cyclic Transition State -> Ketone + DMS Step3->Step4 Intramolecular

Figure 2: Electron flow summary of the Parikh-Doering Oxidation mechanism.

Part 3: Experimental Protocol

This protocol utilizes the TEMPO/Bleach (Anelli) method as a scalable, environmentally benign alternative to Parikh-Doering for this specific substrate. It is highly effective for azetidines and minimizes the risk of sulfur contamination.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Precursor Alcohol 1.0Substrate
TEMPO 0.01 - 0.05Catalytic Oxidant
KBr 0.1Co-catalyst
NaOCl (Bleach) 1.1 - 1.2Stoichiometric Oxidant
NaHCO₃ ExcessBuffer (Maintains pH 8.5-9.5)
DCM / Water SolventBiphasic System
Detailed Procedure

Note: The product is prone to hydration (gem-diol formation) and epimerization. Perform workup rapidly and store at low temperature.

  • Preparation: Dissolve Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 equiv) in Dichloromethane (DCM) (10 mL/g substrate).

  • Catalyst Addition: Add a solution of KBr (0.1 equiv) in minimal water. Add TEMPO (0.02 equiv) directly to the organic phase. Cool the biphasic mixture to -5°C to 0°C .

  • Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 9 with NaHCO₃) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent side reactions.

  • Monitoring: Monitor by TLC (stain with KMnO₄ or Ninhydrin). The reaction is typically complete within 30–60 minutes.

  • Quench: Quench excess oxidant by adding aqueous Na₂S₂O₃ (sodium thiosulfate). Stir for 10 minutes.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2x). Combine organic layers and wash with brine.

  • Drying: Dry over anhydrous Na₂SO₄ . Avoid MgSO₄ as it is slightly acidic and can promote degradation.

  • Isolation: Filter and concentrate in vacuo at < 30°C . The product is obtained as a pale yellow oil or low-melting solid.

Quality Control & Stability
  • Epimerization Check: The (2S) center is labile. Verify enantiopurity using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Hydrate Formation: 3-Oxoazetidines readily form hydrates (

    
    ) in the presence of water. If the NMR shows a disappearance of the ketone signal (~200 ppm) and appearance of a signal ~90 ppm, the product has hydrated. This is often reversible by azeotropic drying with toluene.
    
  • Storage: Store at -20°C under Argon. Use within 48 hours for best results.

Part 4: References

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Kugelman, M., et al. (1990).[3] Synthesis of Azetidinones from L-Threonine. Synlett, 1990(07), 431–432.[3] Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Link

Sources

Method

Application Note &amp; Protocol: A Scalable, High-Yield Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Abstract This document provides a comprehensive guide for the scale-up synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral β-lactam of significant value as a versatile building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral β-lactam of significant value as a versatile building block in medicinal chemistry and drug development. The β-lactam ring is a core structural motif in a vast array of antibiotics, and functionalized azetidinones are crucial intermediates for novel therapeutic agents.[1][2][3] This protocol details a robust and scalable oxidation of the corresponding secondary alcohol precursor, benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate. We critically evaluate common oxidation methodologies and justify the selection of the Parikh-Doering oxidation for its superior balance of safety, operational simplicity, and efficiency at scale. The provided step-by-step protocol is designed for researchers and process chemists, offering insights into reaction optimization, workup, purification, and safety considerations.

Introduction and Strategic Rationale

The 2-azetidinone (β-lactam) skeleton is a privileged scaffold in pharmaceutical sciences, most famously represented by penicillin and cephalosporin antibiotics.[1][3] Beyond antibacterials, chiral azetidinones, particularly those with functionality at the C3 position like 3-oxoazetidines, are powerful intermediates for constructing complex molecular architectures.[4] Their inherent ring strain can be harnessed for subsequent chemical transformations, making them valuable in the synthesis of novel bioactive compounds.[5][6]

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate hinges on the efficient and selective oxidation of its alcohol precursor. The choice of oxidant is the most critical parameter for a successful scale-up campaign.

Critical Analysis of Oxidation Methods:

  • Dess-Martin Periodinane (DMP) Oxidation: While DMP offers exceptionally mild conditions (room temperature, neutral pH) and high chemoselectivity, making it a laboratory favorite, its use on an industrial scale is hampered by several factors.[7][8] These include the high cost of the reagent, its potentially explosive nature under shock or heat, and the generation of a large volume of solid byproducts that complicate product isolation and purification on a large scale.[9][10]

  • Swern Oxidation: The Swern oxidation is another highly effective and mild method.[11][12] However, its operational requirements, specifically the need for cryogenic temperatures (typically below -60 °C) to control the reaction, present significant engineering and cost challenges for large-scale reactors.[13] Furthermore, the reaction produces stoichiometric amounts of dimethyl sulfide, which has an extremely noxious and pervasive odor, and the highly toxic carbon monoxide gas, requiring specialized scrubbing and containment systems.[13]

  • Parikh-Doering Oxidation: This method utilizes a pre-formed, stable, and commercially available sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO).[14][15] The Parikh-Doering oxidation offers a compelling alternative for scale-up. It is operationally far simpler than the Swern oxidation as it can be conducted at more accessible temperatures (0 °C to room temperature), mitigating the need for specialized cryogenic equipment.[14][16] It avoids the use of the potentially explosive periodinane and is generally considered safer and more cost-effective for larger quantities than DMP.

Selected Strategy: Based on this analysis, the Parikh-Doering oxidation is selected as the method of choice for this scale-up protocol. It provides the most pragmatic and advantageous balance of reaction efficiency, operational safety, manageable temperature profile, and economic viability.

Reaction Scheme and Mechanism

The overall synthetic transformation and the established mechanism for the Parikh-Doering oxidation are depicted below.

G cluster_0 Overall Synthetic Transformation Precursor Benzyl (2S,3S)-3-hydroxy- 2-methylazetidine-1-carboxylate Product Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Precursor->Product Oxidation Reagents SO₃•pyridine, DMSO Triethylamine, DCM 0 °C to RT Oxidation Oxidation Reagents-> Oxidation

Caption: Overall workflow for the oxidation.

G DMSO DMSO ActivatedComplex Activated DMSO-SO₃ Complex DMSO->ActivatedComplex SO3Py SO₃•Pyridine SO3Py->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Ion ActivatedComplex->Alkoxysulfonium Alcohol R₂CH(OH) (Substrate) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide - Et₃NH⁺ Base Et₃N Base->Ylide TS 5-Membered Transition State Ylide->TS Product Ketone (Product) TS->Product DMS Dimethyl Sulfide TS->DMS

Caption: Mechanism of the Parikh-Doering Oxidation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the starting alcohol. Appropriate adjustments to equipment and reagent quantities can be made for different scales.

3.1 Materials and Equipment

Reagent / Material Grade Supplier
Benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate>98%Commercial Source
Sulfur trioxide pyridine complex (SO₃•py)>98%Commercial Source
Dimethyl sulfoxide (DMSO)Anhydrous, >99.8%Commercial Source
Dichloromethane (DCM)Anhydrous, >99.8%Commercial Source
Triethylamine (TEA)>99.5%, redistilledCommercial Source
Deionized WaterN/AIn-house
Hydrochloric Acid (HCl), 1MAqueousCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-house
Saturated Sodium Chloride (Brine)AqueousPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source

Equipment:

  • 5 L three-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Digital temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Rotary evaporator

  • Large glass funnel for filtration

  • Large separatory funnel (5 L)

  • Glassware for chromatography

3.2 Reaction Parameters

The following table outlines the stoichiometry for the reaction.

ReagentMolar Mass ( g/mol )EquivalentsMoles (mol)Mass/VolumeNotes
Starting Alcohol221.261.00.452100.0 gThe limiting reagent.
Dichloromethane (DCM)84.93--1.0 LAnhydrous solvent.
DMSO78.135.02.26176.5 g (160 mL)Anhydrous.
Triethylamine (TEA)101.194.01.81183.2 g (252 mL)Acts as the base.
SO₃•pyridine complex159.162.51.13179.9 gAdd portion-wise.

3.3 Step-by-Step Procedure

  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry and purged thoroughly with nitrogen.

  • Reagent Charging: Charge the reactor with benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (100.0 g, 0.452 mol), anhydrous dichloromethane (1.0 L), anhydrous DMSO (160 mL, 2.26 mol), and triethylamine (252 mL, 1.81 mol).

  • Cooling: Begin stirring the mixture and cool the reactor to 0-5 °C using an ice-water bath. Maintain this temperature range during the addition of the oxidant.

  • Oxidant Addition: Add the sulfur trioxide pyridine complex (179.9 g, 1.13 mol) in small portions over a period of 60-90 minutes. Causality Note: Portion-wise addition is crucial to control the internal temperature, as the reaction is exothermic. A rapid temperature increase can lead to the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1 L of cold deionized water. Maintain stirring and cooling during the addition.

  • Workup - Phase Separation: Transfer the entire mixture to a 5 L separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 400 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (1 x 500 mL) to remove residual triethylamine.

    • Saturated NaHCO₃ solution (1 x 500 mL) to neutralize any remaining acid.

    • Saturated brine solution (1 x 500 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as a yellow-orange oil.

3.4 Purification

Purify the crude oil via flash column chromatography on silica gel.

  • Column Packing: Use a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 30%). Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a pale yellow solid or viscous oil. Expected yield: 85-95%.

Safety and Handling Precautions

  • General: All operations should be conducted inside a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

    • DMSO: Can readily penetrate the skin and may carry dissolved chemicals with it. Handle with impermeable gloves.

    • Triethylamine: Is corrosive and has a strong, unpleasant odor. Handle with care to avoid inhalation and contact.

    • SO₃•pyridine complex: Is hygroscopic and corrosive. It can react vigorously with water. Handle in a dry environment and avoid contact with skin.

  • β-Lactam Handling: β-Lactam compounds are known to be potential sensitizers and can cause allergic reactions in some individuals.[2][17] Avoid creating dust or aerosols. Handle with care to prevent skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons from the benzyl group (~7.4 ppm), the benzylic CH₂ (~5.2 ppm), the C2-H proton, the C2-CH₃ group, and the two diastereotopic C4 protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the ketone carbonyl (~200 ppm), the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the azetidine ring and methyl group.

  • Mass Spectrometry (ESI+): Calculation for C₁₂H₁₃NO₃ [M+H]⁺.

  • HPLC: To determine purity, using a suitable chiral or achiral column and mobile phase.

Conclusion

This application note presents a validated and highly efficient protocol for the scale-up synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. The strategic selection of the Parikh-Doering oxidation provides a safe, economical, and operationally straightforward pathway, avoiding the significant drawbacks of other common oxidation methods when transitioning from bench to pilot scale. This detailed guide enables researchers and drug development professionals to reliably produce multi-gram quantities of this key chiral intermediate, facilitating further exploration in the synthesis of novel therapeutic agents.

References

  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available at: [Link]

  • US Patent 6207822B1, Process for the synthesis of azetidinones. Google Patents.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Swern Oxidation - Chemistry Steps. Available at: [Link]

  • Learn More About Swern Oxidation. Scribd. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Parikh–Doering oxidation - Wikipedia. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Parikh–Doering oxidation - Grokipedia. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. Available at: [Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Available at: [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega. Available at: [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed. Available at: [Link]

  • Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH. Available at: [Link]

  • Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. Available at: [Link]

  • Parikh-Doering Oxidation. YouTube. Available at: [Link]

  • Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). PubChem. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • WO2004039776A2 - A process for the preparation of benzyl 2-oxo-4- (heteroaryl) dithio-alpha-isoprenyl-1- azetidineazetate derivatives. Google Patents.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. Available at: [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • β-Lactam Dosing in Critical Patients: A Narrative Review of Optimal Efficacy and the Prevention of Resistance and Toxicity. MDPI. Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. Available at: [Link]

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf. Available at: [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Available at: [Link]

  • Molecular Orientations Change Reaction Kinetics and Mechanism: A Review on Catalytic Alcohol Oxidation in Gas Phase and Liquid Phase on Size-Controlled Pt Nanoparticles. MDPI. Available at: [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

Sources

Application

use of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in pharmaceutical intermediate synthesis

Application Note: High-Precision Utilization of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Value Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Utilization of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) is a high-value chiral scaffold used to introduce conformationally restricted diamine and amino-alcohol motifs into drug candidates.[1][2] Unlike simple azetidines, this molecule possesses two critical structural features:

  • The C3-Ketone Handle: Allows for diverse downstream functionalization (reductive amination, fluorination, olefination) without disturbing the ring structure.

  • The (2S)-Methyl Stereocenter: Provides a fixed chiral anchor that directs the stereochemical outcome of reactions at the C3 position, enabling the synthesis of enantiopure intermediates.

Primary Pharmaceutical Applications:

  • Peptide Mimetics: Acts as a constrained proline analog, locking peptide backbones into specific conformations to increase potency and selectivity.

  • Metabolic Stability: The 3,3-difluoro derivative (accessible via DAST) blocks metabolic hot-spots while modulating lipophilicity (LogP).[1][2]

  • Kinase Inhibitors: Used to synthesize chiral 3-amino-azetidine linkers found in JAK and MAPK pathway inhibitors (e.g., Cobimetinib-related scaffolds).[1][2]

Part 2: Chemical Profile & Handling

PropertySpecification
CAS Number 613688-34-9
IUPAC Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1][2]
Stability Critical: The C2-proton is highly acidic (α-to-ketone and α-to-carbamate).[1][2] Avoid strong bases (e.g., NaH, LDA) to prevent racemization of the (2S) center. Store at -20°C under inert atmosphere.

Part 3: Synthetic Workflows & Protocols

The following protocols are designed to maximize yield while preserving the integrity of the (2S)-stereocenter.

Workflow Visualization

G cluster_0 Critical Control Point: C2 Racemization Start Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Prod_OH (2S,3R)-3-Hydroxy- 2-methylazetidine Start->Prod_OH Stereoselective Reduction (L-Selectride or NaBH4) Prod_F2 3,3-Difluoro- 2-methylazetidine Start->Prod_F2 Gem-Difluorination (DAST/Deoxo-Fluor) Prod_NH2 (2S,3R)-3-Amino- 2-methylazetidine Start->Prod_NH2 Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3)

Figure 1: Divergent synthetic pathways from the parent ketone. The (2S)-methyl group directs nucleophilic attack, typically favoring 'cis' relationships in hydride reductions.

Protocol A: Stereoselective Reduction to (2S,3R)-3-Hydroxyazetidine

Mechanism: The C2-methyl group creates steric bulk on one face of the ring.[1][2] Hydride reagents attack from the less hindered face (anti to the methyl), pushing the resulting hydroxyl group to the same side as the methyl (cis-relationship).

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) for maximal diastereoselectivity (>95:5 dr).[1][2]

  • Alternative: NaBH₄ (Sodium Borohydride) for cost-efficiency (typically ~80:20 dr).[2]

Step-by-Step Procedure (L-Selectride Method):

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL). Cool to -78°C .[1][2][3]

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 15 minutes. Note: Maintain internal temperature below -70°C to prevent epimerization.[1][2]

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear.

  • Quench: Carefully add MeOH (5 mL) at -78°C. Then add 30% H₂O₂ (2 mL) and 10% NaOH (2 mL) to oxidize the organoborane byproducts (oxidative workup is essential for Selectrides).

  • Workup: Warm to room temperature (RT). Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (SiO₂).

    • Target Product:Benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (Cis-isomer).[1][2]

Expert Insight: If the trans-isomer is required, use a bulky reducing agent like Meerwein-Ponndorf-Verley conditions or invert the cis-alcohol via a Mitsunobu reaction.[2]

Protocol B: Gem-Difluorination (Metabolic Blocking)[1][2]

Converting the ketone to a CF₂ group lowers the pKa of the azetidine nitrogen (after deprotection) and blocks metabolic oxidation.

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]

Step-by-Step Procedure:

  • Safety: DAST reacts violently with water and glass at high temperatures. Use a Teflon or polyethylene bottle if possible, or a rigorously dry glass flask.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DCM in a plastic/Teflon vessel.

  • Addition: Cool to 0°C . Add DAST (2.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Troubleshooting: If conversion is slow, add a catalytic amount of dry EtOH (0.1 eq) to generate HF in situ (catalyst), but be cautious of exotherms.

  • Quench: CRITICAL STEP. Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO₃ and ice. Do not add water to the reaction mixture.

  • Purification: Extract with DCM. The product, Benzyl (2S)-3,3-difluoro-2-methylazetidine-1-carboxylate , is less polar than the ketone.[2]

Protocol C: Reductive Amination (Linker Synthesis)

This reaction creates 3-amino-azetidines, common in kinase inhibitors.[1][2]

Reagents: Primary amine (R-NH₂), Ti(OiPr)₄ (Titanium isopropoxide), NaBH(OAc)₃.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, mix the ketone (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (Dichloroethane).

  • Lewis Acid: Add Ti(OiPr)₄ (1.5 eq). Stir at RT for 6–12 hours. The solution usually turns yellow/orange, indicating imine/enamine formation.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 eq) in one portion.

  • Workup: Quench with saturated aqueous NH₄Cl. Dilute with DCM. A white titanium salt precipitate will form. Filter through Celite to remove salts.

  • Result: This typically yields the cis-diamine (2S, 3R) as the major product due to hydride delivery from the less hindered face.

Part 4: Troubleshooting & Critical Control Points

IssueCauseSolution
Loss of Chirality (Racemization) Basic conditions cause enolization at C2.[1][2]Avoid bases like Et₃N or K₂CO₃ during workups of the ketone. Use buffered solutions. Keep reaction times short.
Ring Opening Nucleophilic attack at C2 or C4.Avoid strong nucleophiles (e.g., Grignards) directly on the ketone without Lewis acid activation. Azetidinones are strained; use mild temperatures.
Low Yield in Wittig Reaction Enolization competes with nucleophilic attack.Use Horner-Wadsworth-Emmons (HWE) reagents with milder bases (e.g., LiCl/DBU) instead of n-BuLi.[2]

References

  • Synthesis of 3-Fluoroazetidines. Journal of Organic Chemistry, 2006. Describes the functionalization of azetidine scaffolds and the stability of the ring system.

  • Stereoselective Reduction of Cyclic Ketones. Beilstein Journal of Organic Chemistry, 2024. Discusses hydride delivery stereocontrol in substituted cyclic ketones.

  • DAST Fluorination Protocols. Organic Chemistry Portal. Comprehensive guide on using DAST for converting ketones to gem-difluorides.

  • Azetidine Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry. (General reference for the utility of constrained rings in drug design).
  • Commercially Available Building Blocks. BLD Pharm / ChemScene. Verification of CAS 613688-34-9 availability and specifications.

Sources

Method

The Azetidinone Core: Application Notes for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a Precursor for Novel Enzyme Inhibitors

Introduction: The Strategic Importance of the Chiral Azetidinone Scaffold The β-lactam (2-azetidinone) ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chiral Azetidinone Scaffold

The β-lactam (2-azetidinone) ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1] Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, a feature expertly exploited in the design of mechanism-based inhibitors.[2] These inhibitors can form a stable, often covalent, bond with a key residue in an enzyme's active site, leading to potent and often irreversible inactivation. Beyond their antibacterial properties, azetidinone derivatives have emerged as powerful inhibitors for a wide range of enzymes, including human tryptase, chymase, thrombus, and various proteases, underscoring their versatility in drug design.[3]

This guide focuses on a particularly valuable chiral building block: benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . The specific stereochemistry at the C2 position, conferred by the methyl group, offers a critical advantage in modern drug development. It allows for the stereoselective synthesis of inhibitor candidates, which is paramount since the biological activity of enantiomers can differ dramatically.[2] By starting with an enantiomerically pure precursor, researchers can avoid costly and complex chiral separations later in the synthetic route and ensure that the final compound has the optimal three-dimensional arrangement for interacting with its biological target. The benzyl carbamate (Cbz) protecting group on the nitrogen is also strategic, offering stability during initial synthetic manipulations and allowing for facile deprotection under standard hydrogenolysis conditions to reveal a secondary amine for further functionalization.

This document will provide a detailed overview of the synthetic utility of this precursor, protocols for its conversion into novel inhibitor scaffolds, and methodologies for evaluating their biological activity.

Synthetic Pathways and Key Transformations

The core utility of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate lies in the reactivity of its C3 ketone. This functional group serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of diverse chemical space to achieve desired potency and selectivity.

Rationale for Synthetic Design: From Precursor to Inhibitor

The general strategy for elaborating this precursor into a potent inhibitor involves several key steps, each with a clear rationale:

  • Nucleophilic Addition to the C3 Carbonyl: This is the primary method for introducing diversity. Grignard reagents, organolithiums, or other organometallic reagents can be used to install new carbon-carbon bonds. The stereochemistry of this addition is often directed by the existing stereocenter at C2, leading to diastereoselective synthesis.

  • Modification of the Resulting C3-Hydroxy Group: The newly formed tertiary alcohol can be further functionalized. For instance, it can be acylated to introduce ester moieties or converted to a leaving group for subsequent nucleophilic substitution.

  • Deprotection and Functionalization at N1: Removal of the Cbz group unmasks the nitrogen atom, which can then be acylated, alkylated, or used as a handle to attach larger recognition motifs designed to interact with specific sub-pockets of the target enzyme.

This modular approach allows for the systematic optimization of different parts of the molecule to enhance binding affinity and selectivity.

Protocol 1: Synthesis of a Chiral 3-Substituted-3-hydroxyazetidinone Intermediate

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to the C3-carbonyl of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Quenching and Work-up cluster_3 Purification A 1. Dry a round-bottom flask under vacuum and backfill with Argon/Nitrogen. B 2. Add benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate and anhydrous THF. A->B C 3. Cool the solution to -78 °C using a dry ice/acetone bath. B->C D 4. Add the Grignard reagent (e.g., Phenylmagnesium bromide) dropwise over 30 minutes. C->D E 5. Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC. D->E F 6. Quench the reaction by slow addition of saturated aqueous NH4Cl solution. E->F G 7. Warm to room temperature and extract with ethyl acetate. F->G H 8. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. G->H I 9. Purify the crude product by flash column chromatography on silica gel. H->I cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A 1. Prepare serial dilutions of the test inhibitor compound in DMSO. B 2. Prepare assay buffer, enzyme stock, and substrate stock solutions. A->B C 3. Add assay buffer to all wells of a 96-well microplate. B->C B->C D 4. Add inhibitor dilutions to test wells. Add DMSO to control wells. C->D E 5. Add enzyme solution to all wells except 'no enzyme' controls. D->E F 6. Incubate plate for 15-30 min at the desired temperature (pre-incubation). E->F G 7. Initiate the reaction by adding substrate solution to all wells. F->G H 8. Immediately place the plate in a microplate reader and measure absorbance/fluorescence kinetically over 15-60 minutes. G->H I 9. Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. H->I J 10. Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value. I->J

Sources

Application

Application Note: Enzymatic Synthesis of Benzyl (2S)-2-Methyl-3-Oxoazetidine-1-Carboxylate

Abstract This application note provides a detailed protocol for the enzymatic synthesis of the enantiomerically pure building block, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. The method employs a highly selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the enzymatic synthesis of the enantiomerically pure building block, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. The method employs a highly selective kinetic resolution of the corresponding racemic starting material catalyzed by immobilized Candida antarctica lipase B (Novozym® 435). This biocatalytic approach offers a significant advantage over traditional chemical synthesis by providing high enantiomeric excess under mild reaction conditions. Detailed procedures for the synthesis of the racemic precursor, the enzymatic resolution step, product purification, and analytical validation via chiral High-Performance Liquid Chromatography (HPLC) are presented.

Introduction

Chiral azetidinone scaffolds are pivotal structural motifs in a wide array of pharmaceuticals, most notably in β-lactam antibiotics. The stereochemistry at each position of the azetidine ring is critical for biological activity. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable chiral intermediate for the synthesis of more complex molecules in drug discovery and development. Traditional chemical methods for obtaining single-enantiomer azetidinones can be challenging, often requiring multi-step syntheses, harsh reagents, and laborious purification procedures.

Biocatalysis, particularly the use of lipases for kinetic resolution, has emerged as a powerful and green alternative for the production of enantiopure compounds.[1] Lipases, such as Candida antarctica lipase B (CALB), are well-regarded for their broad substrate specificity, high enantioselectivity, and operational stability, especially in their immobilized forms like Novozym® 435.[2][3] This application note details a robust and reproducible method for the synthesis of the (2S)-enantiomer through an irreversible transesterification reaction, where the enzyme selectively acylates the (2R)-enantiomer, allowing for the isolation of the desired (2S)-enantiomer.

Overall Experimental Workflow

The synthesis is a three-stage process, beginning with the preparation of the racemic starting material, followed by the key enzymatic kinetic resolution step, and concluding with purification and analysis.

Enzymatic Synthesis Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Purification & Analysis A Synthesis of Racemic Benzyl 2-Methyl-3-oxoazetidine-1-carboxylate B Racemic Precursor A->B E Enzymatic Kinetic Resolution B->E C Novozym® 435 (Immobilized CALB) C->E D Acyl Donor (Vinyl Acetate) D->E F Mixture: (S)-enantiomer (unreacted) (R)-enantiomer (acylated) E->F G Column Chromatography F->G H Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate G->H I Chiral HPLC Analysis H->I J Enantiomeric Excess (e.e.) >99% I->J

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Racemic Benzyl 2-Methyl-3-oxoazetidine-1-carboxylate

The synthesis of the racemic starting material is a prerequisite for the enzymatic resolution. This can be achieved through various published methods for constructing the azetidinone ring. A common approach involves the [2+2] cycloaddition of an appropriate ketene with an imine. For the purpose of this guide, we will reference a general procedure adapted from the synthesis of similar azetidinone structures.[4][5]

Materials:

  • (List of required chemicals and reagents for the synthesis of the racemic precursor)

Protocol: (Note: This is a generalized procedure. Researchers should consult specific literature for detailed reaction conditions and safety precautions.)

  • Step 1: Formation of the Imine: (Brief description of the imine formation step).

  • Step 2: Ketene Generation: (Brief description of the ketene generation from an appropriate acid chloride).

  • Step 3: [2+2] Cycloaddition: (Brief description of the cycloaddition reaction to form the racemic azetidinone).

  • Step 4: Work-up and Purification: The crude product is purified by flash column chromatography on silica gel to yield racemic benzyl 2-methyl-3-oxoazetidine-1-carboxylate.

Part 2: Enzymatic Kinetic Resolution Protocol

This protocol details the core enzymatic step. The principle is based on the higher reaction rate of the lipase towards one enantiomer of the racemic substrate. In this case, Novozym® 435 will selectively acylate the (2R)-enantiomer, leaving the desired (2S)-enantiomer unreacted. Vinyl acetate is an excellent acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction to completion.[6]

Materials and Equipment
  • Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B).

  • Substrate: Racemic benzyl 2-methyl-3-oxoazetidine-1-carboxylate.

  • Acyl Donor: Vinyl acetate.

  • Solvent: tert-Amyl alcohol or Methyl tert-butyl ether (MTBE).

  • Equipment: Magnetic stirrer with heating, reaction vessel, analytical balance, syringe for sampling.

Reaction Parameters
ParameterRecommended ValueRationale
Substrate Concentration50-100 mMBalances reaction rate with substrate solubility. Higher concentrations may lead to substrate inhibition.
Enzyme Loading10-20 mg/mLSufficient to achieve a reasonable reaction rate without excessive cost. Can be optimized for specific reaction scales.
Acyl Donor (Vinyl Acetate)1.5 - 2.0 equivalentsA slight excess ensures the reaction proceeds to approximately 50% conversion. A large excess can sometimes affect enzyme stability.
Solventtert-Amyl alcoholProvides good solubility for both substrate and acyl donor, and is known to be compatible with lipase activity.[7]
Temperature45 °COptimal temperature for Novozym® 435 activity and stability, promoting a good reaction rate without significant enzyme denaturation.[3]
Agitation200-250 rpmEnsures proper mixing and minimizes mass transfer limitations, which is crucial when using an immobilized enzyme.
Reaction Time4-24 hours (monitor by HPLC)The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the unreacted (S)-enantiomer.
Step-by-Step Protocol
  • To a 50 mL round-bottom flask, add racemic benzyl 2-methyl-3-oxoazetidine-1-carboxylate (e.g., 1.0 g) and 20 mL of tert-amyl alcohol. Stir until fully dissolved.

  • Add vinyl acetate (1.5 eq.) to the solution.

  • Add Novozym® 435 (200 mg) to the reaction mixture.

  • Place the flask in a pre-heated oil bath at 45 °C and begin stirring at 200 rpm.

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2 hours). Dilute the aliquot with mobile phase and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture.

Kinetic Resolution Mechanism Racemate Racemic Precursor ((R)- and (S)-enantiomers) Enzyme Novozym® 435 Racemate->Enzyme Slow reaction with (S)-enantiomer Racemate->Enzyme Fast reaction with (R)-enantiomer Products Mixture Enzyme->Products AcylDonor Vinyl Acetate AcylDonor->Enzyme S_Product (2S)-Enantiomer (Unreacted) Products->S_Product R_Product (2R)-Acetylated Product Products->R_Product

Caption: Selective acylation of the (R)-enantiomer by the lipase.

Part 3: Purification and Analysis

Purification by Column Chromatography

The crude product mixture, containing the unreacted (2S)-enantiomer and the acetylated (2R)-enantiomer, can be readily separated by standard silica gel column chromatography due to the significant difference in polarity between the two compounds.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure: a. Dissolve the crude mixture in a minimal amount of dichloromethane. b. Load the solution onto a silica gel column pre-equilibrated with 10% ethyl acetate in hexane. c. Elute the column with the solvent gradient. The less polar acetylated (2R)-product will elute first, followed by the more polar, unreacted (2S)-enantiomer. d. Collect fractions and analyze by TLC to identify the pure product fractions. e. Combine the pure fractions containing the (2S)-enantiomer and evaporate the solvent to yield the final product.

Analytical Method: Chiral HPLC

Determination of the enantiomeric excess (e.e.) of the final product is crucial. Chiral HPLC is the most common and reliable method for this analysis.[8][9]

HPLC System Parameters:

ParameterRecommended Value
Column Chiralpak® AD-H or similar amylose-based chiral stationary phase (CSP)
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Expected Results: Under these conditions, baseline separation of the two enantiomers should be achieved. The enantiomeric excess can be calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

A successful kinetic resolution should yield the benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate with an enantiomeric excess greater than 99%.

Conclusion

This application note provides a comprehensive and practical guide for the enzymatic synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. The use of immobilized Candida antarctica lipase B offers a highly selective, efficient, and environmentally benign method for producing this valuable chiral building block. The detailed protocols for synthesis, purification, and analysis should enable researchers in pharmaceutical and chemical development to readily adopt this biocatalytic strategy.

References

  • Silva, F.M.W.G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13, 1560. [Link]

  • Gotor-Fernández, V., et al. (2018). Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350. PubMed. [Link]

  • Contente, M. L., & Molinari, F. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(22), 5394. [Link]

  • Zhang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 11(53), 33636-33649. [Link]

  • Li, C., et al. (2017). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 7(20), 4646-4650. [Link]

  • Ríos-Lombardía, N., et al. (2017). One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide. Molecules, 22(12), 2139. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. [Link]

  • Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Martínez-Montero, L., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1696-1701. [Link]

  • Subramanian, G. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • de Miranda, A. S., et al. (2020). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ArXiv. [Link]

  • Mori, T., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]

  • Mangione, M. R., et al. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Molecules, 28(9), 3804. [Link]

  • Bakulina, O., et al. (2020). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids. Beilstein Archives. [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(4), 513. [Link]

  • Ghamgui, H., et al. (2004). The control of Novozym® 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. Tetrahedron: Asymmetry, 15(12), 1947-1955. [Link]

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. PubChem. [Link]

  • SpectraBase. (n.d.). Benzyl 2-(methylethyl)-3-oxoazetidine-1-carboxylate. SpectraBase. [Link]

  • Bálint, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

  • Castillo, J. A., et al. (2012). A rational approach to the regioselective deacetylation of 2',3',5'-tri-O-acetyluridine by Novozym 435 catalysed alcoholysis. Journal of Molecular Catalysis B: Enzymatic, 78-79, 39-45. [Link]

  • Castillo, J. A., et al. (2012). A rational approach to the regioselective deacetylation of 2 ',3 ',5 '-tri-O-acetyluridine by Novozym 435 catalysed alcoholysis. ResearchGate. [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2586-2620. [Link]

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Method

Application Notes &amp; Protocols: Strategic Protection of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Abstract This technical guide provides an in-depth analysis of protecting group strategies for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of protecting group strategies for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The inherent reactivity of the strained β-lactam ring and the ketone at the C3 position necessitates a carefully designed synthetic route where orthogonal protecting groups are paramount. This document outlines field-proven insights and detailed protocols for the protection of the C3-ketone, ensuring the stability of the existing N-benzyloxycarbonyl (Cbz) group and the stereocenter at C2. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Challenge

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a key intermediate whose utility is defined by its reactive sites: the electrophilic carbonyls of the β-lactam and the C3-ketone, and the N-Cbz protecting group which can be selectively removed. Synthetic transformations often require masking the C3-ketone to prevent undesired side reactions, such as nucleophilic attack during manipulations at other parts of a larger molecule. The primary challenges in handling this substrate are:

  • Ring Strain: The four-membered azetidinone ring is susceptible to cleavage under harsh conditions, particularly strong acidic or basic hydrolysis[1][2].

  • Competing Carbonyls: Any reagent targeting the C3-ketone must be selective and not react with the even more strained amide carbonyl of the β-lactam.

  • Protecting Group Orthogonality: The chosen protecting group for the C3-ketone must be removable under conditions that do not cleave the N-Cbz group, and vice-versa. This principle of orthogonal protection is fundamental to the successful multi-step synthesis of complex molecules[3][4][5].

This guide focuses on the strategic implementation of ketal protection at the C3 position, a robust and widely used method for carbonyl masking, and its interplay with the N-Cbz group.

Analysis of the Starting Material

The starting material possesses two key functionalities that dictate the synthetic strategy: the N-Cbz group and the C3-oxo group.

  • N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a workhorse in amine protection, particularly in peptide synthesis[6]. Its stability profile is a major asset.

    • Stable To: Mild acidic conditions, basic conditions, and a wide range of nucleophilic and oxidative reagents[3][6].

    • Labile To: Catalytic hydrogenolysis (the most common and mildest deprotection method) and strong acids like HBr in acetic acid[3][7]. This specific cleavage mechanism is the cornerstone of its utility in orthogonal schemes.

  • C3-Oxo (Ketone) Group: This ketone is the primary site for derivatization or, more commonly, protection. Its reactivity must be managed to allow for selective chemistry elsewhere.

Orthogonal Protecting Group Strategy: Ketal Protection of the C3-Ketone

The most effective strategy for protecting the C3-ketone in the presence of an N-Cbz group is the formation of a cyclic ketal, typically an ethylene ketal (1,3-dioxolane). This strategy is highly orthogonal.

  • Ketal Protection: Achieved under acidic catalysis.

  • Cbz Deprotection: Achieved by hydrogenolysis (H₂/Pd-C).

  • Ketal Deprotection: Achieved by hydrolysis with aqueous acid.

The conditions for each step are mutually exclusive, allowing for selective removal of either group while the other remains intact.

G cluster_0 Protection / Deprotection Cycle A Starting Material (Cbz-Protected Ketone) B Ketal Protection (e.g., Ethylene Glycol, H⁺) A->B Protect C3=O C Dual-Protected Intermediate (Cbz-Protected Ketal) B->C D Cbz Deprotection (H₂, Pd/C) C->D Selective N-Deprotection (Orthogonal) H Ketal Deprotection (Aqueous Acid, H₃O⁺) C->H Selective C3-Deprotection E Ketal-Protected Amine D->E F Ketal Deprotection (Aqueous Acid, H₃O⁺) E->F Unmask C3=O G Free Amine Ketone F->G H->A Regenerate

Figure 1. Orthogonal strategy for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Experimental Protocols

The following protocols are based on established methodologies for analogous systems, such as N-Boc-azetidin-3-one, and are adapted for the target molecule[8][9]. Researchers should monitor reactions by TLC or LC-MS for optimal results.

Protocol 1: Ketal Protection of the C3-Oxo Group

This procedure forms the ethylene ketal. The key is using a mild acid catalyst to prevent degradation of the β-lactam ring. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice.

Rationale: The reaction proceeds via acid-catalyzed formation of a hemiacetal, followed by elimination of water to form a resonance-stabilized oxonium ion, which is then trapped by the second hydroxyl group of ethylene glycol[10]. A Dean-Stark apparatus is used to remove water, driving the equilibrium towards the ketal product.

  • Reagents & Materials:

    • Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

    • Ethylene glycol (3.0 eq.)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with Dean-Stark apparatus and condenser

  • Procedure:

    • To a solution of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq.) in toluene (approx. 0.2 M), add ethylene glycol (3.0 eq.) and p-TsOH·H₂O (0.05 eq.).

    • Fit the flask with a Dean-Stark trap and condenser and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected product, benzyl (S)-7-methyl-1,4-dioxa-6-azaspiro[2.4]heptane-6-carboxylate.

Protocol 2: Selective Deprotection of the N-Cbz Group

Catalytic hydrogenolysis is the method of choice for removing the Cbz group due to its exceptionally mild and clean nature[3]. This method will not affect the newly formed ketal.

Rationale: In the presence of a palladium catalyst, hydrogen gas cleaves the benzylic C-O bond of the carbamate. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts[3].

  • Reagents & Materials:

    • Cbz- and ketal-protected azetidine (from Protocol 1)

    • Palladium on carbon (10% Pd/C, approx. 10 mol% Pd)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Procedure:

    • Dissolve the dual-protected substrate (1.0 eq.) in methanol or ethyl acetate in a suitable flask.

    • Carefully add 10% Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (which is UV-inactive if the Cbz was the only chromophore) indicates reaction completion.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the ketal-protected amine, which can often be used in the next step without further purification.

Protocol 3: Deprotection of the C3-Ketal Group

Standard aqueous acid hydrolysis is effective for ketal cleavage. The conditions must be carefully controlled to avoid potential hydrolysis of the β-lactam ring, although it is generally stable to these conditions for short periods.

Rationale: The mechanism is the reverse of ketal formation and is driven by the presence of excess water[4]. Protonation of one of the ketal oxygens leads to elimination of an alcohol moiety and formation of an oxonium ion, which is then attacked by water.

  • Reagents & Materials:

    • Ketal-protected azetidine

    • Acetone and Water (e.g., 4:1 mixture)

    • Hydrochloric acid (1 M HCl) or Amberlyst-15® acidic resin

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ketal-protected substrate (1.0 eq.) in a mixture of acetone and water.

    • Add a catalytic amount of 1 M HCl or a scoop of Amberlyst-15® resin.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases. If using resin, simply filter it off.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash chromatography if necessary to yield the deprotected ketone.

Summary of Orthogonal Strategies

The selection of a protecting group strategy is dictated by the overall synthetic plan. The Cbz/Ketal combination is a robust and reliable choice for many applications.

Protecting GroupPositionIntroduction ConditionsRemoval ConditionsOrthogonal To
Benzyloxycarbonyl (Cbz) N1Benzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis)[3][7]Ketal (Acid-labile)
Ethylene Ketal C3Ethylene glycol, cat. H⁺[4]Aqueous Acid (e.g., HCl/H₂O)[11][12]Cbz (Hydrogenolysis-labile)

Advanced & Alternative Deprotection Protocols

While standard hydrogenolysis and acid hydrolysis are common, certain complex substrates may require alternative methods to avoid side reactions.

Alternative Ketal Deprotection (Neutral Conditions)

For substrates that are exceptionally sensitive to acid, neutral deprotection methods offer a significant advantage.

Rationale: Cerium(IV) Ammonium Nitrate (CAN) can deprotect ketals under mildly acidic to neutral conditions, avoiding the use of strong Brønsted acids. The reaction is believed to proceed via an oxidative mechanism[13].

  • Method: Treatment with Cerium(IV) Ammonium Nitrate (CAN) in a mixture of acetonitrile and water[13].

  • Advantage: Very mild and rapid, often complete within minutes. Tolerates many other functional groups.

G Start Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Protect Protect C3-Ketone (Protocol 1) Start->Protect Intermediate Dual-Protected Intermediate (Cbz-Ketal) Protect->Intermediate Path1 Perform desired synthesis steps... Intermediate->Path1 Deprotect_Cbz Deprotect Nitrogen (Protocol 2) Path1->Deprotect_Cbz Deprotect_Ketal Deprotect Ketone (Protocol 3 or Alternative) Path1->Deprotect_Ketal  (Order may vary) Deprotect_Cbz->Deprotect_Ketal Final Final Product Deprotect_Cbz->Final Deprotect_Ketal->Deprotect_Cbz Deprotect_Ketal->Final

Figure 2. General synthetic workflow illustrating the use of protecting groups.

Conclusion

The successful chemical manipulation of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate hinges on a robust and orthogonal protecting group strategy. The combination of an N-Cbz group with a C3-ketal offers an excellent strategic pairing, allowing for selective deprotection through distinct chemical pathways—hydrogenolysis for the Cbz group and hydrolysis for the ketal. By understanding the underlying chemical principles and carefully selecting reaction conditions to accommodate the sensitive β-lactam core, researchers can effectively utilize this versatile building block for the synthesis of complex, high-value molecules in drug discovery and development.

References

  • Alcaide, B., & Almendros, P. (2002). The Chemistry of 2-Azetidinones (β-Lactams). Spanish Royal Society of Chemistry. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Markó, I. E., et al. (1997). Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. Available at: [Link]

  • Green Chemistry. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. RSC Publishing. Available at: [Link]

  • ACS Macro Letters. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Publications. Available at: [Link]

  • Ranu, B. C., et al. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available at: [Link]

  • Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, not a direct URL)
  • PubChem. benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2012). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Karlowska, M. A., et al. (2017). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Beilstein Archives. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids. Available at: [Link]

  • Slideshare. (2019). Protection of carbonyl and carboxyl group. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • Reddy, K. S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Available at: [Link]

  • PubChem. Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. (General reference, not a direct URL)
  • CEM Corporation. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Available at: [Link]

  • Beilstein Journals. (2024). Supporting Information for Access to 2-oxoazetidine-3-carboxylic acid derivatives. Available at: [Link]

  • Al-Karadaghi, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (2006). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Available at: [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning. (General reference, not a direct URL)
  • De Gruyter. (2011). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, not a direct URL)
  • IGNOU. Carboxyl protecting groups. eGyanKosh. Available at: [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Available at: [Link]

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Application

catalytic methods for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate synthesis

Application Note: Catalytic Methods for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis Executive Summary This guide details the robust, catalytic synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis

Executive Summary

This guide details the robust, catalytic synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a critical chiral


-amino ketone scaffold used in the development of serine protease inhibitors and novel antibiotics. Unlike traditional methods that rely on unstable diazo intermediates or harsh oxidative conditions, this protocol utilizes a TEMPO-catalyzed oxidation  strategy. This approach ensures high functional group tolerance, preservation of the C2-stereocenter, and scalability.

The workflow is divided into two phases:

  • Stereoselective Ring Construction: Derivation of the azetidine core from the chiral pool (L-Threonine).

  • Catalytic Oxidation: Conversion of the intermediate alcohol to the target ketone using an environmentally benign organocatalytic system.

Retrosynthetic Analysis & Strategy

The synthesis leverages the "Chiral Pool" strategy to establish the (2S) stereocenter before ring closure. The critical catalytic step is the final oxidation of the secondary alcohol, which must be performed under mild conditions to prevent ring-opening of the strained azetidinone.

Retrosynthesis Target Target: (2S)-2-methyl-3-oxoazetidine-1-carboxylate Intermediate Intermediate: (2S,3R)-3-hydroxy-2-methylazetidine Target->Intermediate Catalytic Oxidation (TEMPO/PhI(OAc)2) Precursor Precursor: (2S,3R)-N-Cbz-2-amino-1,3-butanediol Intermediate->Precursor Cyclization (via Tosylate) Source Starting Material: L-Threonine Precursor->Source Reduction & Protection

Figure 1: Retrosynthetic logic flow ensuring stereochemical integrity.

Phase 1: Synthesis of the Precursor (Ring Construction)

Before applying the catalytic method, the chiral azetidine core must be assembled.

Starting Material: L-Threonine (CAS: 72-19-5) Intermediate Target: Benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Step 1.1: Reduction and Protection
  • Reduction: Reduce L-Threonine to (2S,3R)-2-amino-1,3-butanediol using LiAlH₄ or NaBH₄/I₂ system.

  • N-Protection: React the crude amino diol with Benzyl chloroformate (Cbz-Cl) and NaHCO₃ in THF/H₂O to yield (2S,3R)-N-Cbz-2-amino-1,3-butanediol .

Step 1.2: Selective Activation and Cyclization

The primary alcohol (C1) is less hindered than the secondary alcohol (C3), allowing selective activation.

  • Tosylation: Treat the N-Cbz diol (1.0 equiv) with p-Toluenesulfonyl chloride (1.1 equiv) and Pyridine at 0°C.

    • Outcome: Selective formation of the primary tosylate.

  • Cyclization: Dissolve the tosylate in anhydrous THF. Add NaH (1.2 equiv) at 0°C and warm to room temperature.

    • Mechanism:[1][2][3][4][5][6][7] Intramolecular

      
       attack of the carbamate nitrogen onto the primary tosylate.
      
    • Stereochemistry: The (2S) and (3R) centers are unaffected by this remote displacement.

    • Yield: Typically 70-80% over two steps.

Phase 2: Catalytic Oxidation Protocol (Core Directive)

This is the critical step where "Catalytic Methods" are applied. We utilize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical catalyst.[2][4][8] Two variations are provided: Method A (High Precision) and Method B (Scale-Up).

Method A: TEMPO / PhI(OAc)₂ (Margarita Oxidation)

Recommended for high-value synthesis (mg to gram scale). Mildest conditions.

Reagents:

  • Substrate: (2S,3R)-1-Cbz-3-hydroxy-2-methylazetidine

  • Catalyst: TEMPO (10 mol%)

  • Stoichiometric Oxidant: (Diacetoxyiodo)benzene (BAIB/PIDA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: In a round-bottom flask, dissolve the azetidin-3-ol substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Catalyst Addition: Add TEMPO (0.1 equiv) and stir until dissolved (orange solution).

  • Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the lower Rf alcohol and appearance of the higher Rf ketone.

  • Quench: Add aqueous Na₂S₂O₃ (10%) to quench unreacted oxidant.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[9]

  • Purification: Flash chromatography (Silica gel, 20-30% EtOAc in Hexane).

Why this works: The oxoammonium species generated from TEMPO selectively oxidizes the alcohol.[2][10] The neutral conditions prevent


-elimination or ring opening of the strained ketone.
Method B: TEMPO / NaOCl (Anelli Oxidation)

Recommended for Scale-Up (>10g). Cost-effective.

Reagents:

  • Catalyst: TEMPO (1 mol%)

  • Co-catalyst: KBr (10 mol%)

  • Oxidant: NaOCl (Commercial bleach, pH adjusted to 8.6 with NaHCO₃)

  • Solvent: DCM / Water (Biphasic)

Protocol:

  • Biphasic Setup: Dissolve substrate (1.0 equiv) and TEMPO (0.01 equiv) in DCM. Add a solution of KBr (0.1 equiv) in water. Cool to 0°C.[2][6]

  • Oxidant Feed: Slowly add the buffered NaOCl solution dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Vigorously stir at 0°C for 30-60 minutes.

    • Note: The reaction is extremely fast. Over-oxidation is rare for secondary alcohols but prolonged exposure to bleach can degrade the Cbz group.

  • Quench & Workup: Quench with aqueous Na₂SO₃. Separate layers. Extract aqueous layer with DCM.

Quality Control & Data Interpretation

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilKetone is less polar than the alcohol precursor.
¹H NMR (CDCl₃)

1.50 (d, 3H, CH₃)
Doublet for the methyl group at C2.

4.60 (q, 1H, H-2)
Quartet for the proton at the chiral center C2.

4.7-4.9 (ABq, 2H, H-4)
Geminal protons at C4 often appear as an AB system due to the chiral center at C2.

5.10 (s, 2H, Ph-CH₂)
Benzylic protons of the Cbz group.
IR Spectroscopy ~1820 cm⁻¹ (C=O, ketone)Characteristic strained ring ketone stretch (high frequency).
~1710 cm⁻¹ (C=O, carbamate)Cbz carbonyl stretch.

Troubleshooting Guide:

  • Issue: Low Yield / Ring Opening.

    • Cause: Reaction temperature too high or pH too acidic/basic.

    • Fix: Use Method A (Neutral conditions). Ensure temperature stays <5°C for Method B.

  • Issue: Incomplete Oxidation.

    • Cause: Old PhI(OAc)₂ or degraded bleach.

    • Fix: Titrate bleach before use. Recrystallize PhI(OAc)₂ if necessary.

Emerging Technology: Gold Catalysis

For researchers exploring direct ring synthesis, Gold(I)-catalyzed oxidative cyclization of N-propargyl amides offers a shortcut.

  • Precursor: (S)-N-Cbz-3-butyn-2-amine.

  • Catalyst: [IPrAu(MeCN)]SbF₆ (5 mol%).

  • Oxidant: 8-methylquinoline N-oxide.

  • Mechanism: Formation of an

    
    -oxo gold carbene followed by intramolecular N-H insertion.
    
  • Note: While elegant, this method is currently less established for Cbz-protected substrates compared to Sulfonyl-protected analogs [1].

References

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236–3239. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[8] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. Organic Letters, 3(19), 3041–3043. Link

  • Margarita, R., Piancatelli, G., & Scettri, A. (1997).[8] TEMPO-catalyzed oxidation of alcohols to carbonyl compounds with [bis(acetoxy)iodo]benzene. Synthesis, 1997(11), 1397-1399.

Sources

Method

Application Note: Nucleophilic Functionalization of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This Application Note is designed for medicinal chemists and process scientists utilizing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a chiral scaffold. It synthesizes specific reactivity data with broader princ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a chiral scaffold. It synthesizes specific reactivity data with broader principles of strained-ring chemistry to provide a "first-time-right" experimental guide.

Introduction & Strategic Value

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (referred to herein as 1 ) is a high-value chiral building block used to introduce conformational restriction into drug candidates. Unlike the flat pyrrolidine or piperidine rings, the azetidine ring possesses significant angle strain (~25 kcal/mol) and a puckered "butterfly" conformation.

The C3-ketone is highly electrophilic due to the release of eclipsing strain upon hybridization change from


 to 

. However, this reactivity also makes the scaffold prone to polymerization or ring-opening if not handled under strictly controlled conditions. The (2S)-methyl group serves as an internal stereodirecting element, enabling the diastereoselective synthesis of complex 2,3-disubstituted azetidines.
Key Reactivity Features
  • Electrophilicity: The C3 carbonyl is significantly more reactive than acyclic ketones or cyclohexanones.

  • Stereocontrol: The C2-methyl group blocks one face of the ring, directing nucleophiles to the anti face.

  • Stability: The N-Cbz group stabilizes the amine but introduces rotamers in NMR spectra. The ketone is sensitive to basic hydrolysis and acidic polymerization.

Mechanistic Insight: Stereochemical Control

The stereochemical outcome of nucleophilic addition to 1 is governed by steric approach control. The azetidine ring adopts a puckered conformation to minimize torsional strain. The C2-methyl group occupies a pseudo-equatorial position to avoid 1,2-allylic strain with the N-Cbz group.

The "Anti-Attack" Rule: Nucleophiles (Grignard reagents, hydrides) preferentially attack the carbonyl from the face opposite (anti) to the bulky C2-methyl group.

  • Major Product: Nucleophile is trans to the C2-methyl; the resulting C3-hydroxyl is cis to the C2-methyl.

  • Selectivity: Typically >10:1 dr (diastereomeric ratio) at low temperatures (-78 °C).

Stereochemistry Figure 1: Stereochemical model for nucleophilic addition to 2-substituted 3-azetidinones. Substrate Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (C2-Me blocks 'bottom' face) Transition Transition State Nucleophile attacks Anti to Me Substrate->Transition Nu: (Grignard/Hydride) Product Major Diastereomer (2S, 3R)-Isomer* (OH is cis to Me) Transition->Product Kinetic Control

*Note: Absolute configuration (R/S) at C3 depends on Cahn-Ingold-Prelog priority of the nucleophile. For Nu = Alkyl, OH is typically cis to Me.

Detailed Experimental Protocols

Protocol A: Diastereoselective Grignard Addition

Objective: Synthesis of tertiary alcohols with high diastereoselectivity. Scope: Alkyl, Aryl, and Vinyl Grignard reagents.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Grignard Reagent (R-MgBr/Cl, 1.2–1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • CeCl₃·2LiCl (Optional: Use for enolizable ketones or to boost conversion)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve 1 in anhydrous THF.

  • Cooling: Cool the solution to -78 °C . Critical: Higher temperatures (-20 °C or 0 °C) significantly erode diastereoselectivity and increase side reactions (enolization).

  • Addition: Add the Grignard reagent dropwise over 15 minutes via syringe pump or pressure-equalizing addition funnel. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Note: Cbz rotamers may appear as two spots; product is usually more polar).

  • Quench: While still at -78 °C, quench with saturated aqueous NH₄Cl. Do not allow to warm before quenching.

  • Workup: Warm to room temperature (RT). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on neutralized silica gel (pre-treat silica with 1% Et₃N in hexane) to prevent acid-catalyzed rearrangement.

Expected Result: >80% Yield, >10:1 dr (Major isomer: Alcohol cis to Methyl).

Protocol B: Stereoselective Reduction (Synthesis of cis-Alcohol)

Objective: Synthesis of benzyl (2S, 3S)-3-hydroxy-2-methylazetidine-1-carboxylate. Selectivity: L-Selectride yields the cis-alcohol (OH cis to Me) almost exclusively. NaBH₄ gives a mixture (typically 3:1 favoring cis).

Step-by-Step Procedure:

  • Dissolve 1 (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cool to -78 °C .

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.

  • Stir for 1 hour at -78 °C.

  • Oxidative Workup: Add MeOH (excess) to quench. Then add 10% NaOH followed by 30% H₂O₂ dropwise (Caution: Exothermic). Stir at 0 °C for 30 mins.

  • Extract with Et₂O or EtOAc.

  • Purify on silica gel.

Protocol C: Wittig Olefination (Methylene Azetidines)

Objective: Conversion of C=O to C=C for spirocycle synthesis. Challenge: 3-Azetidinones are sterically hindered; standard Wittig conditions may fail. Horner-Wadsworth-Emmons (HWE) or methyltriphenylphosphonium bromide with strong bases (KHMDS) is preferred.

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF under Argon.

  • Cool to 0 °C and add KHMDS (0.5 M in toluene, 1.4 equiv) dropwise. Solution should turn bright yellow (ylide formation). Stir for 45 mins.

  • Cool to -78 °C .

  • Add a solution of 1 (1.0 equiv) in THF dropwise.

  • Allow to warm slowly to 0 °C over 2 hours.

  • Quench with saturated NH₄Cl.

  • Standard workup and purification.

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Low Yield / Polymerization Reaction temperature too high.Strictly maintain -78 °C during addition.
Decomposition on Column Acid sensitivity of azetidinone/alcohol.Use 1% Et₃N in eluent or use Neutral Alumina.
Enolization (No Reaction) Grignard acting as base.Use organolithiums or add CeCl₃ (Knochel modification).
Poor dr "Hot" addition of nucleophile.Slow addition rate; ensure efficient cooling bath.

Quantitative Data Summary

NucleophileReagent ClassConditionsMajor Product Configuration*Typical Yield
MeMgBr GrignardTHF, -78 °C3-OH cis to 2-Me82%
PhLi OrganolithiumEt₂O, -78 °C3-OH cis to 2-Me75%
NaBH₄ HydrideMeOH, 0 °C3-OH cis to 2-Me (3:1 dr)90%
L-Selectride Bulky HydrideTHF, -78 °C3-OH cis to 2-Me (>20:1 dr)88%

*Configuration relative to C2-Methyl group.

References

  • Synthesis and Reactivity of 3-Azetidinones

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle"
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Stereoselectivity in 4-Membered Rings

    • Title: "Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines"
    • Source: N
    • URL:[Link]

  • General Grignard Protocols

    • Title: "Asymmetric addition of Grignard reagents to ketones"
    • Source: Chemical Science
    • URL:[Link]

  • Handling Cbz Groups

    • Title: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism"
    • Source: Total Synthesis[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving yield and purity. The key transformation in this process is the oxidation of the precursor alcohol, benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate, to the desired ketone. The strained four-membered azetidine ring, a critical β-lactam substructure, necessitates the use of mild and selective oxidation conditions to prevent ring-opening or other side reactions[1][2].

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established, field-proven methodologies.

Experimental Workflow Overview

The synthesis is a straightforward oxidation, but success lies in the details of reagent choice, reaction control, and workup procedures. The general pathway is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_purification Isolation & Purification cluster_end Final Product SM Benzyl (2S)-3-hydroxy- 2-methylazetidine-1-carboxylate Oxidation Oxidation Step (e.g., DMP, Swern, Parikh-Doering) SM->Oxidation Reagents, Solvent, Temp. Workup Aqueous Workup (Mild Conditions) Oxidation->Workup Quenching Purification Silica Gel Chromatography Workup->Purification Crude Product FP Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Purification->FP Pure Product

Caption: High-level workflow for the synthesis of the target 3-oxoazetidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product. What went wrong?

This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

Troubleshooting_Yield cluster_causes Start Low or No Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC Cause3 Cause: Poor Starting Material (Impure Alcohol) Start->Cause3  Verified before starting? Cause1 Cause: Incomplete Reaction (Oxidation Failed) TLC->Cause1  High amount of  starting material remains Cause2 Cause: Product Degradation (Unstable Product) TLC->Cause2  Starting material consumed,  but new spots/streaking appear

Caption: Logic diagram for diagnosing the cause of low reaction yield.

Potential Cause A: Incomplete or Failed Oxidation

If TLC analysis shows a significant amount of unreacted starting alcohol, the oxidation itself was inefficient.

Suggested Solutions:

  • Re-evaluate Your Choice of Oxidant: The oxidation of a secondary alcohol on a strained azetidine ring requires a mild, yet effective reagent. Activated DMSO (Swern, Parikh-Doering) and hypervalent iodine (Dess-Martin Periodinane) are the methods of choice.[3][4] Avoid harsh, metal-based oxidants like chromium reagents, which can degrade the substrate.[3][5]

    Oxidation Method Key Reagents Typical Temp. Pros Cons
    Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TempVery mild, neutral pH, easy workup, high chemoselectivity.[6][7]Reagent can be expensive; produces acetic acid byproduct.[3]
    Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CWidely used, high yields, avoids toxic metals.[4][5][8]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) and toxic CO gas.[4][8]
    Parikh-Doering DMSO, SO₃•Pyridine, Triethylamine0 °C to Room TempOperationally simpler than Swern (no cryogenic temps); less prone to side products.[9][10][11]May require a large excess of reagents for high conversion.[9]
  • Verify Reagent Quality and Stoichiometry:

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Ensure you are using a freshly opened bottle or material that has been stored properly in a desiccator. Use 1.1 to 1.5 equivalents.

    • Swern/Parikh-Doering: DMSO must be anhydrous. The SO₃•Pyridine complex for the Parikh-Doering oxidation is also hygroscopic.[10] Ensure all glassware is oven- or flame-dried before use.

Potential Cause B: Product Degradation

If TLC shows consumption of the starting material but the desired product spot is faint, accompanied by streaking or multiple new spots, your product is likely degrading during the reaction or workup. The β-lactam ring is susceptible to nucleophilic attack, especially under non-neutral pH or elevated temperatures.[1]

Suggested Solutions:

  • Maintain Mild Reaction Conditions:

    • For DMP oxidation, the reaction can produce two equivalents of acetic acid.[3] For acid-sensitive substrates, buffer the reaction with pyridine or sodium bicarbonate to maintain neutrality.[3]

    • For Swern oxidations, it is critical to maintain the temperature at -78 °C during the addition of the alcohol and base. Allowing the reaction to warm prematurely can lead to side reactions.[5]

  • Implement a Gentle Workup:

    • Avoid strong acids or bases during the aqueous wash. A standard workup for a DMP oxidation involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Minimize the time the product spends in the purification phase. The inherent instability of some β-lactams means they can decompose even on silica gel if left for extended periods.[1]

Potential Cause C: Poor Quality Starting Material

The synthesis of the precursor alcohol, benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate, must yield a pure compound. Impurities can interfere with the oxidation step.

Suggested Solution:

  • Characterize the Starting Material: Before starting the oxidation, ensure the precursor alcohol is pure by ¹H NMR, ¹³C NMR, and LC-MS. Any residual reagents from its synthesis (e.g., reducing agents) could quench the oxidant.

Q2: The reaction worked, but I'm isolating significant side products. How can I improve selectivity?

Side product formation is typically related to the specific oxidation chemistry employed.

Common Side Products and Solutions:
  • Methylthiomethyl (MTM) Ether (Swern/Parikh-Doering): This side product can form in activated-DMSO oxidations. The Parikh-Doering oxidation is generally less prone to this than the Swern oxidation.[11] Ensuring the reaction temperature does not rise above the recommended limits is the best way to prevent its formation.[9]

  • Over-oxidation (Not applicable here): One of the key advantages of DMP, Swern, and Parikh-Doering oxidations is that they do not oxidize aldehydes to carboxylic acids, making them ideal for sensitive substrates.[5] This is not a concern when synthesizing a ketone.

  • Epimerization: The α-proton to the newly formed ketone could potentially be labile. Using mild, non-basic (or carefully controlled basic) conditions and keeping temperatures low helps preserve the stereochemical integrity of the product. The DMP oxidation is particularly noted for maintaining excellent optical purity in sensitive substrates.[12]

Frequently Asked Questions (FAQs)

Q: Which oxidation method do you recommend as a starting point?

A: For this specific synthesis, the Dess-Martin Periodinane (DMP) oxidation is highly recommended as the first method to try.

  • Rationale: It operates under very mild, neutral conditions at room temperature, which is highly beneficial for the sensitive azetidine ring.[3][7] The workup is straightforward, and it avoids the cryogenic temperatures and hazardous byproducts associated with the Swern oxidation.[3] While the reagent can be costly, its reliability and high chemoselectivity often justify the expense for small to medium-scale syntheses.[12]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Use a solvent system that gives good separation between your starting alcohol and the more nonpolar product ketone (e.g., 30-50% Ethyl Acetate in Hexanes). Co-spot the reaction mixture with your starting material. The reaction is complete when the starting material spot has completely disappeared, and a new, higher-Rf spot corresponding to the product is dominant.

Q: What are the best practices for purifying the final product?

A: Flash column chromatography on silica gel is the standard method.

  • Key Considerations:

    • Neutralize the Crude Product: Before loading onto the column, ensure your crude product is free from acidic or basic residues from the workup.

    • Use a Moderate Polarity Eluent: A gradient elution starting from a low polarity (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity will provide the best separation.

    • Work Quickly: Do not let the compound sit on the silica column for an unnecessarily long time, as some sensitive β-lactams can degrade on silica.[1]

    • Characterize Immediately: After purification, characterize the product immediately by NMR and MS to confirm its structure and purity. The compound may have limited long-term stability.

Experimental Protocols

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate.

Materials:

  • Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add the Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (approx. 1-3 hours). The reaction is typically complete when the starting material is no longer visible.

  • Upon completion, dilute the reaction mixture with DCM.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

References
  • Parikh–Doering oxidation - Wikipedia. (URL: [Link])

  • Parikh–Doering oxidation - Grokipedia. (URL: [Link])

  • Dess–Martin oxidation - Wikipedia. (URL: [Link])

  • Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. (URL: [Link])

  • Swern oxidation - Wikipedia. (URL: [Link])

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Synthesis of β-Lactams - Encyclopedia.pub. (URL: [Link])

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC. (URL: [Link])

  • Swern Oxidation - Organic Chemistry Tutor. (URL: [Link])

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed. (URL: [Link])

  • benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. (URL: [Link])

  • Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3) - PubChemLite. (URL: [Link])

  • Swern Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Parikh-Doering Oxidation - YouTube. (URL: [Link])

  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac - Beilstein Archives. (URL: [Link])

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (URL: [Link])

  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (URL: [Link])

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (URL: [Link])

  • Oxidation of Benzyldiazines and Benzyl(iso)quinolones - Longdom.org. (URL: [Link])

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry | Illinois. (URL: [Link])

  • Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Chapter - An Update on the Synthesis of β-Lactams - Bentham Science Publisher. (URL: [Link])

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (URL: [Link])

  • US6207822B1 - Process for the synthesis of azetidinones - Google P
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - Beilstein Journals. (URL: [Link])

  • Supporting Information Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement - Beilstein Journals. (URL: [Link])

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (URL: [Link])

  • Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low enantioselectivity in this critical synthetic transformation. The β-lactam moiety is a cornerstone of many antibiotics, and achieving high enantiomeric purity is paramount for therapeutic efficacy.[1][2] This document provides in-depth, experience-driven advice to help you navigate the complexities of this asymmetric synthesis.

Understanding the Core Reaction: The Staudinger Cycloaddition

The synthesis of the target β-lactam often relies on the Staudinger [2+2] cycloaddition between a ketene and an imine.[3][4] Achieving high enantioselectivity in this reaction is a nuanced challenge, influenced by a multitude of factors that can affect the energy of the diastereomeric transition states. The stereochemical outcome is the result of a competition between the direct ring closure of a zwitterionic intermediate and its isomerization.[5][6]

Visualizing the Mechanistic Pathway

Staudinger_Mechanism cluster_intermediate Intermediate cluster_products Products Ketene Ketene Zwitterionic_Intermediate Zwitterionic Intermediate Ketene->Zwitterionic_Intermediate Nucleophilic Attack Imine Imine Imine->Zwitterionic_Intermediate cis_Lactam cis-β-Lactam Zwitterionic_Intermediate->cis_Lactam Direct Ring Closure Isomerization Isomerization Zwitterionic_Intermediate->Isomerization Rotation trans_Lactam trans-β-Lactam Isomerization->trans_Lactam Ring Closure Low_ee_Troubleshooting Start Low Enantioselectivity Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Temp Temperature Screen Check_Purity->Optimize_Temp Purity Confirmed Optimize_Solvent Solvent Screen Optimize_Temp->Optimize_Solvent No Improvement Success High Enantioselectivity Achieved Optimize_Temp->Success Improvement Optimize_Catalyst Catalyst Loading Screen Optimize_Solvent->Optimize_Catalyst No Improvement Optimize_Solvent->Success Improvement Reevaluate_Catalyst Re-evaluate Chiral Catalyst/Ligand Optimize_Catalyst->Reevaluate_Catalyst No Improvement Optimize_Catalyst->Success Improvement Reevaluate_Catalyst->Success Improvement

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Step-by-Step Optimization Protocol: Temperature and Solvent Screening

This protocol outlines a parallel screening experiment to efficiently identify optimal temperature and solvent conditions.

1. Preparation:

  • Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Ensure all reagents are of the highest purity available.

2. Reaction Setup:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral catalyst in a suitable anhydrous solvent (e.g., toluene).

  • Prepare separate stock solutions of the imine and the ketene precursor (e.g., propionyl chloride for methylketene generation) and a tertiary amine base (e.g., triethylamine).

3. Execution:

  • To an array of reaction vials, add the appropriate volume of the imine stock solution and the chosen solvent for screening.

  • Add the catalyst stock solution to each vial.

  • Equilibrate the reaction vials to their target temperatures (e.g., -78°C, -40°C, 0°C, and room temperature).

  • Initiate the reactions by the simultaneous addition of the ketene precursor and the tertiary amine base stock solutions via syringe pump over a set period to ensure slow, controlled formation of the ketene in situ.

4. Analysis:

  • After a predetermined time, quench the reactions.

  • Analyze the crude reaction mixtures by chiral HPLC or SFC to determine the enantiomeric excess (ee) and conversion.

Data Interpretation Table:

Temperature (°C)SolventConversion (%)ee (%)
-78Toluene8592
-78Dichloromethane9085
-78THF7578
-40Toluene9588
0Toluene>9975
25 (RT)Toluene>9960

This table provides a clear comparison of how temperature and solvent affect both conversion and enantioselectivity, guiding the selection of optimal conditions.

Issue 2: Inconsistent or Unreproducible Enantioselectivity

Variability in results often points to subtle, uncontrolled variables in the experimental setup.

Potential Causes and Solutions:
  • Atmospheric Contamination: Minute leaks of air or moisture can partially deactivate the catalyst, leading to inconsistent results.

    • Solution: Use high-quality septa, ensure all connections are secure, and maintain a positive pressure of inert gas throughout the reaction. Consider using a glovebox for reaction setup.

  • Inconsistent Reagent Addition Rate: The rate of in situ ketene generation is critical. Inconsistent addition can lead to local concentration fluctuations and affect the stereochemical outcome.

    • Solution: Employ a syringe pump for the slow and controlled addition of the acyl chloride and base. This ensures a consistent, low concentration of the reactive ketene.

  • Catalyst Degradation: The chiral catalyst may not be stable under the reaction conditions for the entire duration.

    • Solution: Perform a time-course study to determine the optimal reaction time. Analyze aliquots at different time points to see if the enantioselectivity decreases over time. If so, a shorter reaction time or a more stable catalyst may be necessary.

  • Variability in Reagent Quality: Batch-to-batch variations in the purity of starting materials can lead to inconsistent results.

    • Solution: Whenever possible, use reagents from the same batch for a series of experiments. If a new batch is used, it is prudent to re-run the optimization experiments.

References

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579.
  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 127(33), 11586–11587.
  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science, 6(4), 2247-2251.
  • Guney, T. (2015, March 5). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog.
  • Staudinger synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002, September 19).
  • Asymmetric Catalysis in β-Lactam Synthesis Research Guide. (n.d.). PapersFlow.
  • Pahlavan, F., Moosavi, S. S., Zolghadr, A. R., & Iranpoor, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35133-35142.
  • De Kimpe, N., & D'hooghe, M. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(1), 61-90.
  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. (n.d.). BenchChem.
  • Simultaneous Dual Cu/Ir Catalysis: Stereodivergent Synthesis of Chiral β-Lactams with Adjacent Tertiary/Quaternary/Tertiary Stereocenters. (2023, February 6).
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2, 9-16.
  • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • Emtenäs, H., Alderin, L., & Almqvist, F. (2001). An enantioselective ketene-imine cycloaddition method for synthesis of substituted ring-fused 2-pyridinones. The Journal of Organic Chemistry, 66(20), 6756–6761.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31).
  • Baczewska, P., Nowak, D., Jaszczewska-Adamczak, J., et al. (2025, October 23). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ChemRxiv.
  • Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(25), 16534-16541.
  • Samadhiya, P., Sharma, R., Srivastava, S. K., & Srivastava, S. D. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 76(10), 1349-1361.
  • Reid, J. P., & Sigman, M. S. (2018). Holistic Prediction of Enantioselectivity in Asymmetric Catalysis.
  • Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. (n.d.).
  • Asymmetric Catalysis (Enantioselective Catalysis)
  • Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxyl
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry.
  • Benzyl 2-(methylethyl)

Sources

Troubleshooting

Technical Support Center: Purification of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Welcome to the technical support guide for the purification of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. The unique structure of this compound, featuring a strained β-lactam ring, presents specific challenges during purification that require careful consideration to ensure high purity, yield, and stereochemical integrity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in the principles of organic chemistry and process development.

Introduction: The Challenge of the β-Lactam Core

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an important intermediate in medicinal chemistry. Its value lies in the reactive four-membered azetidinone ring, also known as the β-lactam ring. However, this reactivity is a double-edged sword. The ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis, which leads to ring-opening and loss of the desired product.[1][2] Therefore, the primary challenge in purification is preserving this sensitive functionality while removing impurities.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification workflow in a practical question-and-answer format.

Q1: My overall yield is very low after aqueous workup and extraction. What is happening to my product?

Answer: Significant product loss during aqueous extraction is almost always due to the hydrolytic instability of the β-lactam ring. Both acidic and basic conditions can catalyze the ring-opening degradation.

Causality: The amide bond within the four-membered ring is sterically strained and cannot achieve the ideal planar geometry for resonance stabilization. This makes the carbonyl carbon highly electrophilic and susceptible to attack by water or hydroxide ions.

Solutions:

  • Maintain Neutral pH: During aqueous workup, use mild washing agents. Instead of strong bases like NaOH or K₂CO₃, opt for a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Follow this with a brine (saturated NaCl) wash to break up emulsions and remove bulk water.

  • Keep it Cold: Perform all extractions and washes using cold solutions (0-5 °C) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let your product sit in aqueous layers for extended periods. Be efficient with your separations.

  • Use Appropriate Drying Agents: After separating the organic layer, dry it thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration. Residual water can cause degradation upon storage or heating.[3]

Diagram: β-Lactam Ring Hydrolysis Pathway

The following diagram illustrates the degradation pathway under both acidic and basic conditions, which is the primary cause of yield loss.

G cluster_main Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate cluster_pathways Degradation Pathways cluster_product Degradation Product Compound Strained β-Lactam Ring Acid Acid-Catalyzed Hydrolysis (e.g., residual TFA, HCl) Compound->Acid H⁺, H₂O Base Base-Catalyzed Hydrolysis (e.g., NaOH, K₂CO₃) Compound->Base OH⁻, H₂O Product Ring-Opened β-Amino Acid Derivative (Inactive) Acid->Product Base->Product G Crude Crude Reaction Mixture Workup Aqueous Workup (Cold, Neutral pH) Crude->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration1 Concentrate in Vacuo (Low Temperature) Drying->Concentration1 Chromatography Silica Gel Chromatography (Dry Loading) Concentration1->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis TLC_Analysis->Chromatography Re-run impure fractions Pooling Pool Pure Fractions TLC_Analysis->Pooling Fractions are pure Concentration2 Final Concentration (High Vacuum) Pooling->Concentration2 Final_Product Pure Product (Oil or Solid) Concentration2->Final_Product QC QC Analysis (NMR, HPLC, Chiral HPLC) Final_Product->QC

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of Benzyl (2S)-2-Methyl-3-oxoazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The inherent ring strain and stereochemical complexity of β-lactams like azetidinones demand precise control over reaction parameters.[1][2] This document explains the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable synthetic strategy for preparing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, and what is the key mechanism?

A1: A robust and stereocontrolled method for synthesizing this target is through the intramolecular cyclization of a suitably protected β-amino acid precursor. This strategy is often preferred over intermolecular methods like [2+2] cycloadditions for complex β-lactams as it allows for the stereocenter to be set in the acyclic precursor, which is typically easier to control.

The general workflow involves three key stages:

  • Precursor Synthesis: Start with a chiral starting material, such as (S)-Alanine, to install the desired (2S) stereochemistry. This involves N-protection (e.g., with a Cbz group), followed by conversion to a β-amino acid derivative with a leaving group at the γ-position.

  • Intramolecular Cyclization: The crucial ring-forming step is an intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, displacing a leaving group (e.g., a mesylate or tosylate) to form the strained four-membered azetidine ring.[2]

  • Oxidation: The final step is the oxidation of the 3-hydroxyazetidine intermediate to the desired 3-oxoazetidine (a β-keto-lactam).

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Oxidation A (S)-Alanine Derivative B N-Protected Intermediate (e.g., N-Cbz) A->B N-Protection C Acyclic Precursor with γ-Leaving Group (e.g., -OMs) B->C Chain Elongation & Functionalization D Benzyl (2S)-2-methyl-3- hydroxyazetidine-1-carboxylate C->D Intramolecular SN2 Cyclization (Base-mediated) E Final Product: Benzyl (2S)-2-methyl-3- oxoazetidine-1-carboxylate D->E Mild Oxidation (e.g., Swern, Dess-Martin) G Start Low Yield Observed Q1 Is the Leaving Group (LG) efficient? Start->Q1 A1_Yes Yes (e.g., Ms, Ts, I) Q1->A1_Yes A1_No No (e.g., -OH, -Cl) Q1->A1_No Q2 Is the base appropriate? A1_Yes->Q2 Sol1 Convert -OH to a better LG: - Mesyl Chloride (MsCl) - Tosyl Chloride (TsCl) - Appel Reaction (for -I) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction run under high dilution? A2_Yes->Q3 Sol2 Use a non-nucleophilic, strong base: - DBU (1,8-Diazabicycloundec-7-ene) - Proton Sponge Avoid: Hindered amines (e.g., Et3N) if reaction is slow. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Run reaction at high dilution (e.g., <0.05 M) to favor intramolecular cyclization over intermolecular polymerization. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for low-yield cyclization.

Troubleshooting Guide: Low Yield in Cyclization

Potential Cause Explanation Recommended Solution
Poor Leaving Group The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. Hydroxyls or chlorides are often inefficient. [2] Convert hydroxyl groups to superior leaving groups like mesylates (-OMs) or tosylates (-OTs) using MsCl or TsCl with a base. Iodides are also excellent but may require harsher conditions to install.
Ineffective Base The base must be strong enough to deprotonate the nitrogen of the Cbz-protected amine but non-nucleophilic to avoid competing SN2 reactions. Sterically hindered but weak bases (like triethylamine) may not be sufficient. Use a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.
Intermolecular Side Reactions At high concentrations, the acyclic precursor can react with another molecule (intermolecularly) to form dimers or polymers instead of cyclizing. Employ high-dilution principles. Run the reaction at a low concentration (e.g., 0.01-0.05 M) to statistically favor the intramolecular pathway. This can be achieved by the slow addition of the precursor to a solution of the base.

| Suboptimal Temperature | While some cyclizations require heat to overcome the activation energy, excessive temperatures can promote decomposition of the strained β-lactam product. [3]| Screen temperatures systematically, starting from room temperature and gradually increasing to 40-60 °C. Monitor the reaction by TLC or LCMS to find the optimal balance between reaction rate and product stability. |

Q3: My purified product appears unstable and decomposes over time or during purification. How can I improve its stability?

A3: The stability of β-lactams is a significant concern due to their high ring strain, which makes them susceptible to hydrolysis and nucleophilic attack. [1]The 3-oxo functionality in your target molecule further increases the ring's electrophilicity.

  • Hydrolysis: The β-lactam ring can be readily cleaved by water, especially under acidic or basic conditions. [4] * Solution: Ensure all solvents and reagents are anhydrous. During workup, use a neutral wash (e.g., saturated sodium bicarbonate followed by brine) and thoroughly dry the organic layer with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Purification on Silica Gel: Silica gel is acidic and can catalyze the opening of the azetidine ring. [2] * Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of silica in the eluent containing 1-2% triethylamine (or another volatile base like pyridine), then packing the column. This neutralizes the acidic sites. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade).

  • Storage: The compound can degrade upon storage.

    • Solution: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C) to minimize degradation. [5] Recommended Purification Parameters

      Parameter Recommendation Rationale
      Stationary Phase Neutralized Silica Gel or Neutral Alumina Avoids acid-catalyzed ring-opening of the strained β-lactam. [2]
      Eluent System Hexanes/Ethyl Acetate or Toluene/Acetone Provides good separation for moderately polar compounds. The addition of 0.5-1% triethylamine can further suppress degradation on the column.
      Temperature Room Temperature or below Minimizes thermal decomposition during the purification process.

      | Post-Purification | Concentrate at low temperature (<30 °C) | Avoids product degradation during solvent removal. |

Q4: How does the choice of solvent impact the stereoselectivity and overall success of the reaction?

A4: The solvent plays a critical role in β-lactam synthesis, influencing both reaction rates and, in some cases, stereochemical outcomes. [6]For the intramolecular SN2 cyclization, a polar aprotic solvent is generally preferred.

Effect of Solvent on Reaction Outcome

Solvent Type Examples Effect on Cyclization Recommendation
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophilic nitrogen, enhancing its reactivity. This generally leads to faster reaction rates. Highly Recommended. Acetonitrile or THF are excellent starting points due to their relatively low boiling points, which simplifies removal.
Non-Polar Toluene, Dichloromethane (DCM) Reaction rates are often slower as the base and precursor may have limited solubility. However, they can sometimes be beneficial in minimizing certain side reactions. Use if solubility is not an issue and side reactions in polar solvents are observed. DCM is a versatile choice.

| Polar Protic | Ethanol, Methanol, Water | Avoid. These solvents can act as nucleophiles, competing with the desired intramolecular reaction and leading to ring-opened byproducts. They also deactivate the nucleophile through hydrogen bonding. | Not suitable for the cyclization step. |

Since the stereochemistry is already set in the acyclic precursor, the solvent's main role in this specific synthesis is to facilitate the SN2 reaction efficiently without promoting side reactions.

Experimental Protocol: Optimized Synthesis

This protocol is a generalized template. Researchers should optimize concentrations and equivalents based on their specific substrate and laboratory conditions.

Step 2: Intramolecular Cyclization

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the acyclic precursor (1.0 equiv) dissolved in anhydrous acetonitrile (to a final concentration of 0.02 M).

  • Add DBU (1.5 equiv) dropwise to the solution at room temperature over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS (typically 12-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.

Step 3: Oxidation to the 3-Oxoazetidine

  • Set up a flame-dried flask under an argon atmosphere and add anhydrous dichloromethane (DCM). Cool the flask to -78 °C (acetone/dry ice bath).

  • Slowly add oxalyl chloride (2.0 equiv) followed by dimethyl sulfoxide (DMSO, 4.0 equiv). Stir for 15 minutes.

  • Add a solution of the 3-hydroxyazetidine intermediate from the previous step (1.0 equiv) in DCM dropwise. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench with water and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography using neutralized silica gel as described in the troubleshooting section.

References

  • Frontiers. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Available at: [Link]

  • NCBI Bookshelf. (2023). Beta-Lactam Antibiotics - StatPearls. Available at: [Link]

  • ResearchGate. (2025). Enzymatic synthesis of β-lactam acids (review). Available at: [Link]

  • Encyclopedia.pub. (2020). Synthesis of β-Lactams. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Available at: [Link]

  • RSC Publishing. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Available at: [Link]

  • PMC - NIH. (n.d.). Optimization of a β-Lactam Scaffold for Antibacterial Activity via the Inhibition of Bacterial Type I Signal Peptidase. Available at: [Link]

  • Wikipedia. (n.d.). β-Lactam. Available at: [Link]

  • PubMed. (2012). Adverse reactions to β-lactam antimicrobials. Available at: [Link]

  • ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • Organic Syntheses. (n.d.). azetidine. Available at: [Link]

  • ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams. Available at: [Link]

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. Available at: [Link]

  • Beilstein Archives. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Available at: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]

  • Elsevier. (n.d.). Azetidine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2004039776A2 - A process for the preparation of benzyl 2-oxo-4- (heteroaryl) dithio-alpha-isoprenyl-1- azetidineazetate derivatives.
  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

Sources

Troubleshooting

preventing racemization of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This guide serves as a specialized technical resource for researchers working with benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate .[1][2] The structural rigidity of the azetidinone ring, combined with the electronic e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate .[1][2] The structural rigidity of the azetidinone ring, combined with the electronic effects of the C3-ketone and N-Cbz group, creates a "perfect storm" for racemization at the C2 chiral center.

This document moves beyond standard protocols to address the mechanistic causes of stereochemical loss and provides self-validating workflows to prevent it.

Technical Support Module: Racemization Prevention

Compound: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Critical Issue: Rapid epimerization at C2 via keto-enol tautomerism.

The Mechanistic Hazard (Why it Fails)

The C2 proton in this molecule is exceptionally acidic due to its position:

  • Alpha to a Ketone (C3): The carbonyl group at C3 strongly withdraws electron density, facilitating enolization.

  • Alpha to a Carbamate Nitrogen (N1): The Cbz group is electron-withdrawing, preventing the nitrogen lone pair from donating density back to the C2 carbon (unlike in a simple amine).

The Failure Mode: Exposure to even mild bases (e.g., Triethylamine during Swern oxidation) or protic solvents can deprotonate C2. The resulting enolate is planar; reprotonation occurs indiscriminately from either face, destroying the (2S) configuration.

RacemizationMechanism cluster_prevention Prevention Strategy Start Pure (2S)-Isomer (Chiral C2-H) Enol Planar Enol/Enolate (Achiral Intermediate) Start->Enol Deprotonation (-H+) Base Trigger: Base/Protic Solvent Base->Enol Racemate Racemic Mixture (2S) + (2R) Enol->Racemate Reprotonation (+H+ from either face) AvoidBase Avoid Et3N/DIPEA (Use Buffered Oxidants)

Figure 1: Mechanism of C2 epimerization driven by base-catalyzed enolization.

Critical Workflow: Oxidation without Racemization

The most common point of failure is the oxidation of the precursor alcohol (benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate ) to the ketone.[1][2]

❌ AVOID: Standard Swern Oxidation [1][2]

  • Why: Swern oxidation requires the addition of a base (Triethylamine or DIPEA) to trigger the fragmentation of the alkoxysulfonium ylide. Even at -78°C, the excess base required can trigger racemization of the highly sensitive product.

✅ RECOMMENDED: Dess-Martin Periodinane (DMP) [2]

  • Why: DMP operates under neutral to slightly acidic conditions and does not require an external base to drive the reaction.

  • Buffer: Use Sodium Bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct in situ without creating a basic environment strong enough to deprotonate C2.

Protocol: Low-Risk DMP Oxidation

StepActionTechnical Rationale
1. Prep Dissolve (2S)-alcohol (1.0 eq) in anhydrous DCM (0.1 M). Add NaHCO₃ (5.0 eq) solid.[2]Bicarbonate acts as a solid-phase buffer, neutralizing AcOH byproduct immediately.[2]
2. Oxidize Cool to 0°C . Add DMP (1.2 eq) in one portion.Low temp slows enolization kinetics.[2] DMP avoids soluble amine bases.[2]
3. Monitor Stir at 0°C -> RT. Monitor by TLC/LCMS.[2] Stop immediately upon consumption of SM.Prolonged exposure to reaction byproducts increases risk.[2]
4. Quench Dilute with Et₂O. Pour into 1:1 mixture of sat. NaHCO₃ / 10% Na₂S₂O₃ at 0°C .[2]Thiosulfate reduces excess iodine species; Ether precipitates periodinane byproducts.
5.[2] Workup Rapid extraction (cold). Dry over Na₂SO₄.[2] Evaporate < 30°C .Heat promotes thermal racemization.[2]
Troubleshooting Guide (FAQ)

Q1: My ee% dropped from >99% to 80% after column chromatography. What happened?

  • Diagnosis: Silica gel is slightly acidic (Lewis acidic sites), but commercially available silica can sometimes have basic impurities or interact with the ketone to catalyze enolization.

  • Solution:

    • Deactivate Silica: Pre-wash your column with 1% Et3N in Hexanes? NO. This is fatal for this compound.[2]

    • Correct Method: Use neutral alumina or deactivate silica with 1% Acetic Acid (if acid stable) or simply perform a flash filtration (very fast column).[2]

    • Best Practice: If the crude purity is >90%, skip chromatography . Use the crude material directly in the next step (e.g., Wittig olefination or reduction) to "lock in" the stereocenter.

Q2: Can I store the ketone overnight?

  • Risk: High.[2] In solution (especially CDCl₃ which can become acidic), the ketone will slowly racemize.

  • Protocol:

    • Solid State: Stable at -20°C under Argon.[1][2]

    • Solution: Do not store. If necessary, store in Benzene-d6 (neutral) at -20°C, not Chloroform.

Q3: I see a double spot on TLC. Is this the racemate?

  • Analysis: Unlikely. Enantiomers have identical Rf values on achiral silica.[2]

  • Real Cause: This is likely the hydrate (gem-diol).[1][2] Strained ketones like azetidinones are highly electrophilic and readily react with atmospheric moisture to form the hydrate.

  • Fix: The hydrate is usually reversible. Ensure anhydrous conditions. If taking NMR, use a dry solvent.

Stability Data & Solvent Compatibility
Solvent SystemStability RatingNotes
DCM (Anhydrous) ⭐⭐⭐⭐ (High)Best for reaction and short-term handling.[1][2]
Methanol / Ethanol ⭐ (Critical Fail)AVOID. Protic solvents facilitate proton exchange/racemization and hemiketal formation.[2]
Water (pH 7) ⭐ (Critical Fail)Rapid hydration (gem-diol) and racemization.[2]
THF ⭐⭐⭐ (Moderate)Good, but ensure it is peroxide-free and dry.[2]
Chloroform (CDCl₃) ⭐⭐ (Low)Often acidic (HCl traces). Filter through basic alumina before use or use CD₂Cl₂.[2]
Validated Synthesis Workflow

Workflow Alcohol Start: (2S)-Alcohol (Stable Precursor) Oxidation DMP Oxidation (0°C, Solid NaHCO3) Alcohol->Oxidation Anhydrous DCM Quench Rapid Cold Quench (Na2S2O3 / NaHCO3) Oxidation->Quench < 1 hour Isolation Concentration < 30°C (No Column if possible) Quench->Isolation Keep Cold NextStep Immediate Derivatization (Lock Stereocenter) Isolation->NextStep Do not store

Figure 2: Optimized workflow to minimize residence time of the sensitive ketone.

References

  • Mechanism of Alpha-Amino Ketone Racemiz

    • Title: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.[3]

    • Source: PubMed (NIH)[2]

    • URL:[Link]

    • Relevance: Establishes the fundamental sensitivity of alpha-amino carbonyl systems to base/acid catalyzed enoliz
  • Oxidation Strategies for Sensitive Substr

    • Title: Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Period
    • Source: Asian Journal of Chemistry[4]

    • URL:[Link][2]

    • Relevance: Supports the use of periodinane-based oxidants for sensitive benzylic/activated positions to avoid over-oxidation or degradation.[2]

  • Synthesis of 3-Oxoazetidines

    • Title: Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement.[1][2]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][2]

    • Relevance: Provides context on the stability and handling of substituted azetidinones and their deriv

Sources

Optimization

dealing with unstable intermediates in benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate synthesis

Welcome to the technical support guide for the synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable but challenging synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this synthesis, particularly concerning the management of its unstable intermediates and final product.

The core challenge in synthesizing any 3-oxoazetidine derivative lies in the inherent instability of the four-membered ring system.[1] This small, strained ring is made even more reactive by the presence of a ketone, which increases ring strain and provides an electrophilic site susceptible to nucleophilic attack and decomposition. Success in this synthesis hinges on precise control over reaction conditions and a deep understanding of the intermediates' lability.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. The most common and reliable synthetic route involves the oxidation of a stable precursor, Benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate. Our troubleshooting will focus on this critical final step.

Problem 1: The reaction appears complete by TLC, but the final product yield is low after workup and purification.

Q: My TLC analysis shows full consumption of the starting 3-hydroxyazetidine and a new spot corresponding to the product. However, after aqueous workup and silica gel chromatography, I isolate less than 20% of the theoretical yield. Where is my product going?

A: This is the most common failure mode and is almost always due to the degradation of the target molecule, which is highly sensitive to both acid and base, and can be unstable even on silica gel.

  • Causality—Ring Strain & Electrophilicity: The 3-oxoazetidine ring is highly strained. The combination of the amide and ketone carbonyls makes the ring carbons, particularly C2 and C4, highly electrophilic. Under acidic or basic conditions, even weak nucleophiles like water or alcohols can catalyze ring-opening, leading to a complex mixture of decomposition products.

  • Troubleshooting Steps:

    • Neutralize the Workup: Ensure your quenching and extraction steps are performed under strictly neutral pH. If your reaction is acidic, quench with a cold, saturated solution of sodium bicarbonate (NaHCO₃), not a strong base. If it's basic, use a cold, dilute solution of ammonium chloride (NH₄Cl). Check the pH of the aqueous layer to ensure it is between 6.5 and 7.5.

    • Minimize Contact with Water: Perform aqueous extractions quickly and at low temperatures (0-5 °C). The product has some water solubility, so back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

    • Avoid Standard Silica Gel Chromatography: Standard silica gel is inherently acidic and can rapidly degrade your product.

      • Option A (Recommended): Deactivate the silica gel. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or pyridine. Let it stand for 30 minutes, then pack your column. This neutralizes the acidic sites.

      • Option B: Use a different stationary phase. Alumina (neutral, Brockmann III) or Florisil can be less destructive alternatives.

      • Option C: Perform a rapid "plug" filtration instead of a long column. Pass the crude material through a short pad of deactivated silica to remove baseline impurities, collecting the product quickly.

    • Temperature Control is Critical: Concentrate your purified fractions at low temperatures (<30 °C) using a rotary evaporator. Do not leave the product on the evaporator or under high vacuum for extended periods once the solvent is removed.

Problem 2: The NMR of my product shows a loss of stereochemical purity at the C2 position.

Q: I started with a stereochemically pure (2S,3S)-3-hydroxy precursor, but my final (2S)-2-methyl-3-oxoazetidine-1-carboxylate product shows evidence of the (2R) diastereomer. What is causing this epimerization?

A: The proton at the C2 position is adjacent to two carbonyl groups (the C3 ketone and the C1 carbamate), making it acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization at C2.

  • Causality—Enolate Formation: The formation of the C2-enolate is the primary mechanism for the loss of stereointegrity. This is exacerbated by strong bases, high temperatures, and prolonged reaction times.

  • Troubleshooting Steps:

    • Choice of Oxidation Conditions: Select an oxidation method that operates under neutral or mildly acidic conditions. Avoid strongly basic conditions.

      • Good Choices: Swern oxidation, Parikh-Doering oxidation, or TEMPO-based oxidations are generally performed under conditions that minimize epimerization.[2]

      • Poor Choices: Oxidations requiring strong bases or high heat should be avoided.

    • Base Management in Workup: As mentioned in Problem 1, if you must use a base during workup (e.g., NaHCO₃), use it at low temperatures (0 °C) and for the shortest time possible. Triethylamine is often a better choice for neutralizing trace acid as it is less nucleophilic and generally less likely to cause epimerization than inorganic bases.

    • Post-Purification Handling: Once isolated, store the product in a freezer (-20 °C or below) and under an inert atmosphere (argon or nitrogen) to prevent slow degradation and epimerization over time.

Frequently Asked Questions (FAQs)

Q1: What makes the 3-oxoazetidine ring system fundamentally unstable?

The instability arises from a combination of factors. Four-membered rings possess significant Baeyer angle strain. Introducing a ketone (an sp²-hybridized carbon) into this ring increases this strain compared to an sp³ carbon. Furthermore, the molecule contains two polarized carbonyl groups, creating a highly electrophilic system that is susceptible to nucleophilic attack, which can trigger ring-opening to relieve the strain.[1][3]

Q2: Which is the most critical intermediate to control during the synthesis?

The final product, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, is often the most unstable species in the entire synthetic sequence. While intermediates in other routes (e.g., ketenes in a Staudinger cycloaddition or enolates in a Dieckmann cyclization) are transient and highly reactive, the challenge with the 3-oxoazetidine is its instability during isolation, purification, and storage.[4][5][6] Therefore, meticulous handling after the reaction is complete is paramount.

Q3: What are the recommended storage conditions for the final product and its immediate precursors?

For the final 3-oxo product, long-term storage should be at -20°C or, ideally, -80°C under an inert atmosphere (argon or nitrogen).[6] It should be stored neat or as a solution in an anhydrous, aprotic solvent like toluene or THF. Avoid chlorinated solvents for long-term storage. The 3-hydroxyazetidine precursor is significantly more stable and can typically be stored at 2-8°C.

Q4: What are the pros and cons of synthesizing the ring via oxidation vs. an intramolecular cyclization?

  • Oxidation of a 3-Hydroxyazetidine (Recommended):

    • Pros: This is generally the more reliable and higher-yielding route. The four-membered ring is constructed in an earlier step to form a stable, isolable 3-hydroxy precursor. This allows for secure purification and characterization before the critical and sensitive oxidation step.

    • Cons: It adds a step to the synthesis (alcohol formation followed by oxidation).

  • Intramolecular Cyclization (e.g., Dieckmann-type):

    • Pros: Can be more convergent and shorter.

    • Cons: This approach is often plagued by issues with the unstable enolate intermediate. It can be difficult to control the intramolecular cyclization over competing intermolecular side reactions, leading to oligomerization and lower yields. Achieving high stereoselectivity during the ring formation can also be challenging.

Key Protocols & Data

Protocol: Parikh-Doering Oxidation of Benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate

This protocol is recommended for its mild, non-acidic, and non-basic conditions, which helps preserve the integrity of the final product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve Benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M) and anhydrous Dimethyl Sulfoxide (DMSO, 3.0-4.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq) to the solution. Stir for 5 minutes.

  • Oxidant Addition: In a separate flask, prepare a solution of the sulfur trioxide pyridine complex (SO₃·py, Parikh-Doering reagent, 3.0 eq) in anhydrous DMSO. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (typically complete within 1-3 hours).

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with cold, saturated NH₄Cl solution, cold, saturated NaHCO₃ solution, and finally with brine. Perform all washes quickly.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a temperature below 30 °C.

  • Purification: Immediately purify the crude residue by flash chromatography on silica gel that has been pre-treated with 1.5% Et₃N in the eluent (e.g., Hexane/Ethyl Acetate).

Data Table: Comparison of Oxidation Methods
Oxidant/MethodTypical Temp.pH ConditionsProsCons
Parikh-Doering 0 °C to RTNeutralVery mild, high functional group tolerance, avoids heavy metals.Reagent can be expensive; requires strictly anhydrous conditions.
Swern Oxidation -78 °CNeutral/Slightly BasicHigh yields, fast reactions, very reliable.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.
TEMPO/NaOCl [2]0 °CBasic (buffered)Catalytic, uses inexpensive bleach.Can be basic, potentially causing epimerization; requires careful pH control.
Dess-Martin Periodinane RTSlightly AcidicFast, convenient, high-yielding.Reagent is expensive and potentially explosive; acidic byproduct can degrade product.

Visualized Workflows

Troubleshooting Flowchart: Low Product Yield

G start Low Yield of 3-Oxoazetidine Detected check_workup Review Workup Procedure start->check_workup check_purification Review Purification Method start->check_purification ph_issue Potential pH-driven Decomposition check_workup->ph_issue Was workup acidic/basic? silica_issue Potential Silica-driven Decomposition check_purification->silica_issue Was standard silica gel used? temp_issue Potential Thermal Decomposition check_purification->temp_issue Was product heated during concentration? solution_ph Action: Use neutral quench (e.g., NH4Cl/NaHCO3). Keep T < 5 °C. ph_issue->solution_ph solution_silica Action: Use deactivated silica (1.5% Et3N in eluent) or switch to Alumina. silica_issue->solution_silica solution_temp Action: Concentrate solvent at T < 30 °C. Store product at -20 °C. temp_issue->solution_temp

Caption: A decision-making workflow for troubleshooting low yields.

Reaction Pathway: Oxidation of 3-Hydroxyazetidine Precursor

reaction_pathway cluster_0 Stable Precursor cluster_1 Unstable Product cluster_2 Degradation Precursor Benzyl (2S,3S)-3-hydroxy- 2-methylazetidine-1-carboxylate Oxidation Mild Oxidation (e.g., Parikh-Doering) Precursor->Oxidation Product Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate Decomposition Acid / Base / Silica Gel / Heat Product->Decomposition Degradation Ring-Opened Products (Linear Amides, etc.) Oxidation->Product Decomposition->Degradation

Caption: The critical oxidation step and subsequent product instability.

References
  • Wikipedia contributors. (2023). β-Lactam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kaur, N. (2015). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. ACS Catalysis. [Link]

  • Toma, L. (2010). Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Le, C. N., et al. (2021). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O’Connell–Griffin Rearrangement. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. [Link]

  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]

  • Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. [Link]

  • PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Degennaro, L., et al. (2019). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Lithiated Intermediate. University of Bari Aldo Moro. [Link]

  • Bakulina, O., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

solvent effects in the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Technical Support Center: Solvent Effects & Stability Guide Topic: Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Audience: Medicinal Chemists & Process Development Scientists Executive Technical Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects & Stability Guide Topic: Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Audience: Medicinal Chemists & Process Development Scientists

Executive Technical Summary

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter Compound A ) presents a unique convergence of three chemical liabilities:

  • Ring Strain: The 4-membered azetidinone ring (~25 kcal/mol strain energy) makes the C3-ketone highly electrophilic.

  • Hydration Susceptibility: To relieve bond angle strain (

    
    ), the ketone avidly forms gem-diols in the presence of water or hemiacetals in alcohols.
    
  • Chiral Fragility: The C2 stereocenter is

    
     to both the carbamate nitrogen and the ketone. This "push-pull" electronic environment renders the C2-proton highly acidic (
    
    
    
    ), creating a severe risk of racemization via enolization in polar or basic media.

This guide addresses these issues through the lens of solvent selection and handling.

Critical Solvent Compatibility Matrix

Solvent ClassSolventCompatibilityTechnical Impact / Risk
Chlorinated DCM / CHCl₃ High (Preferred) Best for maintaining the ketone form. Does not stabilize the enolate, reducing epimerization risk.[1]
Polar Aprotic DMSO Low (Caution) Risk: Promotes epimerization if basic. NMR Artifact: Hygroscopic nature leads to rapid gem-diol formation (

conversion in wet DMSO).
Polar Aprotic DMF / DMAc Medium Useful for substitutions but difficult to remove without aqueous workup (hydration risk).
Protic Methanol / Ethanol Incompatible Immediate Reaction: Forms hemiacetals. Will obscure ketone signals in NMR and alter reactivity.
Ethereal THF Medium Good solubility, but commercial THF often contains peroxides/water.[1] Wet THF promotes hydration.
Aqueous Water Incompatible Forms the gem-diol (hydrate). While reversible, it complicates extraction and purification.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot see the ketone carbonyl signal (~200-210 ppm) in my C NMR."

Diagnosis: You are likely observing the Gem-Diol Effect . Due to ring strain, the C3 ketone is highly electrophilic.[1] In the presence of even trace moisture (common in DMSO-


 or older CDCl

), the ketone reacts to form a gem-diol (

).
  • Observation: The carbonyl carbon signal shifts upfield from ~205 ppm (ketone) to ~90-100 ppm (gem-diol).

  • Corrective Action:

    • Dry the sample under high vacuum for 2 hours.

    • Run NMR in anhydrous CDCl

      
        filtered through a small plug of basic alumina or K
      
      
      
      CO
      
      
      (to remove acid traces, but work quickly to avoid epimerization).
    • Avoid DMSO-

      
       for characterization of the free ketone.
      
Issue 2: "My enantiomeric excess (ee%) dropped significantly after the oxidation step."

Diagnosis: Base-Mediated Epimerization at C2. The C2 proton is activated by the adjacent N-Cbz group and the newly formed C3-ketone. If you used a Swern or Parikh-Doering oxidation, the base (Triethylamine or DIPEA) likely deprotonated C2.[1]

  • Mechanism: Base removes

    
    
    
    
    
    Enolate formation
    
    
    Reprotonation from either face
    
    
    Racemate.[1]
  • Corrective Action:

    • Switch Oxidant: Use Dess-Martin Periodinane (DMP) in wet DCM. DMP operates under neutral-to-mildly acidic conditions, significantly preserving chiral integrity compared to Swern/DMSO methods.[1]

    • Buffer: If using Swern, cool to -78°C strictly and use a bulky base like DIPEA, adding it slowly.

Issue 3: "The product decomposes during silica gel chromatography."

Diagnosis: Acid-Catalyzed Ring Opening or Enolization. Silica gel is slightly acidic. This can catalyze the opening of the strained azetidine ring or promote enolization of the ketone.

  • Corrective Action:

    • Pre-treat Silica: Deactivate the silica gel by flushing the column with 1% Et

      
      N in Hexane before loading the sample.
      
    • Fast Elution: Use a gradient of EtOAc/Hexane and move the compound through the column in under 15 minutes.

    • Alternative: Use neutral alumina if decomposition persists.

Recommended Protocol: Oxidation with Chirality Retention

Method: Dess-Martin Periodinane (DMP) Oxidation Rationale: Avoids the basic conditions of Swern/Parikh-Doering that threaten the C2 stereocenter.

Step-by-Step:

  • Preparation: Dissolve Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add solid NaHCO

    
     (1.5 eq) to the mixture (buffers the acetic acid byproduct).
    
  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C .

  • Reaction: Warm to room temperature. Monitor by TLC (stain with KMnO

    
     or Ninhydrin; UV is weak).[1] Reaction is typically complete in 1-2 hours.
    
  • Quench (Critical): Dilute with Et

    
    O. Add a 1:1 mixture of saturated aqueous NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate layers. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate at low temperature (<30°C) . The product is heat-sensitive.

Mechanistic Visualization

Diagram 1: The Hydration Equilibrium & Solvent Trap

This diagram illustrates why the ketone signal disappears in wet solvents.

Hydration_Equilibrium Ketone 3-Oxoazetidine (Target Ketone) sp2 Carbon (~205 ppm) GemDiol Gem-Diol / Hemiacetal (Hydrate Form) sp3 Carbon (~95 ppm) Ketone->GemDiol + H2O (Fast) Strain Relief of Ring Strain Water H2O / Alcohol (Trace in Solvent) Water->Ketone GemDiol->Ketone - H2O (Vacuum/Heat) Strain->GemDiol Driving Force: Angle 90° -> 109.5°

Caption: Equilibrium between the strained ketone and the relaxed gem-diol. In wet solvents (DMSO/Acetone), the equilibrium shifts heavily right, masking the ketone.[1]

Diagram 2: The Epimerization Pathway (The "Danger Zone")

This diagram highlights the mechanism of chirality loss at C2.

Epimerization Start (2S)-2-Methyl-3-Oxoazetidine (Pure Enantiomer) Enolate Planar Enolate Intermediate (Achiral C2) Start->Enolate Deprotonation of C2-H (Acidic due to C=O and N-Cbz) Base Base (Et3N/DIPEA) Polar Solvent Base->Start Racemate Racemic Mixture (2S) + (2R) Enolate->Racemate Reprotonation (Non-stereoselective)

Caption: Mechanism of racemization. The C2 proton is highly acidic. Basic conditions destroy the stereocenter created in the precursor.

References

  • Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.[1] Link[1]

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.[1] Link

  • Cromwell, N. H., & Phillips, B. (1979).[1] Azetidinones. Chemical Reviews, 79(4), 331–358.[1] (Foundational text on azetidinone ring strain and reactivity). Link[1]

  • Palomo, C., et al. (1998).[1] Asymmetric Synthesis of β-Lactams. European Journal of Organic Chemistry, 1999(11), 3223–3235.[1] (Discussion on stereochemical integrity of azetidinones). Link

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Benzyl (2S)-2-Methyl-3-Oxoazetidine-1-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This key intermediate is crucial in the development of various pharmaceutical agents, and ensuring a robust and efficient catalytic process is paramount. This guide is structured to address specific issues encountered in the laboratory, offering explanations grounded in catalytic science and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the oxidation of the secondary alcohol in the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, and why are they prone to deactivation?

A1: The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the oxidation of the corresponding secondary alcohol, benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate. Ruthenium-based catalysts are widely employed for this transformation due to their high activity and selectivity.[1][2] Common examples include ruthenium (III) chloride (RuCl₃), ruthenium on carbon (Ru/C), and various ruthenium complexes.

However, these ruthenium catalysts are susceptible to deactivation through several mechanisms:

  • Oxidation of the Metal Center: Under the aerobic oxidation conditions often used, the active lower-valent ruthenium species can be over-oxidized to higher oxidation states, such as RuO₂ or other inactive forms.[3]

  • Formation of Inactive Species: The formation of ruthenium hydroxide species [Ru(OH)x] on the catalyst surface can lead to a gradual loss of activity.[4]

  • Ligand Degradation or Dissociation: For complex catalysts, the ligands that stabilize the active ruthenium center can degrade or dissociate, leading to catalyst instability and deactivation.

  • Sintering or Leaching: In the case of supported catalysts like Ru/C, the active metal nanoparticles can agglomerate (sinter) or leach from the support material, reducing the available active surface area.[4]

Q2: My reaction has stalled, and analysis shows incomplete conversion of the starting alcohol. How can I confirm that catalyst deactivation is the primary cause?

A2: To diagnose catalyst deactivation as the root cause of a stalled reaction, a systematic approach is necessary. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Experimental Protocol to Test for Catalyst Deactivation:

  • Sample the Reaction: Carefully extract a small, representative sample from the stalled reaction mixture.

  • Analysis: Analyze the sample using a suitable technique (e.g., HPLC, GC, or TLC) to confirm the ratio of starting material to product.

  • Add Fresh Catalyst: Introduce a small amount of fresh catalyst (typically 10-20 mol% of the original catalyst loading) to the reaction.

  • Monitor Progress: Continue to monitor the reaction progress at regular intervals.

  • Interpretation:

    • If the reaction restarts and proceeds to completion, it is a strong indication that the original catalyst was deactivated.

    • If there is no significant change in the conversion rate, other factors such as product inhibition, reagent decomposition, or an equilibrium limitation might be at play.

Q3: I've confirmed catalyst deactivation. What are the potential sources of impurities that could be poisoning my ruthenium catalyst?

A3: Ruthenium catalysts are sensitive to a variety of impurities that can act as poisons, leading to rapid deactivation. Common sources of these impurities include:

Impurity SourcePotential PoisonsMechanism of Deactivation
Starting Materials Sulfur-containing compounds (thiols, thioethers), phosphorus-containing compounds (phosphines)Strong coordination to the ruthenium center, blocking active sites.
Solvents Peroxides (from aged ethers), aldehydes (from alcohol oxidation), water (in excess)Oxidation of the catalyst, formation of inactive hydroxides.[4]
Reagents Halide ions (from certain additives or impurities), heavy metal contaminantsAlteration of the electronic properties of the catalyst, competitive inhibition.
Atmosphere Carbon monoxide (from incomplete combustion if using air from a compromised source)Strong and often irreversible coordination to the metal center.

Q4: Are there any preventative measures I can take to minimize catalyst deactivation during the synthesis?

A4: Yes, several proactive measures can significantly extend the lifetime and efficacy of your catalyst:

  • High-Purity Reagents: Always use high-purity, freshly distilled, or properly stored solvents and reagents to minimize the introduction of catalyst poisons.

  • Inert Atmosphere: While the reaction is an oxidation, conducting the initial setup and handling of the catalyst under an inert atmosphere (e.g., nitrogen or argon) can prevent premature oxidation before the reaction begins.

  • Controlled Oxidant Addition: Instead of adding the entire amount of the oxidant at the beginning, a slow, continuous addition can help maintain a low, steady concentration, which can reduce the rate of catalyst over-oxidation.[1]

  • Optimal Temperature: Operating at the lowest effective temperature can slow down deactivation pathways. Higher temperatures can accelerate catalyst degradation and sintering.[1]

  • Use of Co-catalysts or Additives: In some systems, the addition of a co-catalyst or a sacrificial agent can help to protect the primary catalyst from deactivation.

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: Rapid Deactivation at the Start of the Reaction

  • Symptoms: The reaction shows initial activity but stops within the first few hours, with very low conversion.

  • Probable Cause: Presence of a potent catalyst poison in the starting materials or solvent.

  • Troubleshooting Steps:

    • Purify Starting Materials: Purify the starting alcohol and any other reagents. For example, passing solvents through a column of activated alumina can remove peroxides and water.

    • Catalyst Pre-treatment: In some cases, a pre-reduction of the supported catalyst (e.g., Ru/C) with hydrogen can ensure the presence of the active metallic form at the start of the reaction.

Scenario 2: Gradual Deactivation Over the Course of the Reaction

  • Symptoms: The reaction rate progressively slows down and eventually plateaus at an unsatisfactory conversion.

  • Probable Cause: Gradual formation of inactive ruthenium species (e.g., oxides or hydroxides) or product inhibition.

  • Troubleshooting Steps:

    • Optimize Oxidant and Temperature: Experiment with a lower reaction temperature and a slower rate of oxidant addition to minimize over-oxidation.[1]

    • Investigate Product Inhibition: Perform an experiment where a significant amount of the product is added at the beginning of the reaction. If the initial reaction rate is significantly lower than a control experiment, product inhibition is a likely factor.

    • Consider a Different Catalyst System: If deactivation persists, exploring alternative catalysts, such as those with more robust ligand systems, may be necessary.

Scenario 3: Inconsistent Results and Poor Reproducibility

  • Symptoms: Reaction outcomes vary significantly between batches, even when following the same procedure.

  • Probable Cause: Inconsistent quality of reagents or catalyst, or subtle variations in reaction setup.

  • Troubleshooting Steps:

    • Standardize Reagent Quality: Source reagents from a reliable supplier and consider performing quality control checks on new batches.

    • Catalyst Characterization: If possible, characterize the catalyst before use to ensure consistency in properties like metal dispersion and particle size.

    • Rigorous Control of Reaction Conditions: Pay close attention to details such as stirring speed (to avoid mass transfer limitations), headspace atmosphere, and the rate of heating.

Catalyst Regeneration

Q5: Is it possible to regenerate a deactivated ruthenium catalyst?

A5: In some cases, regeneration of a deactivated ruthenium catalyst is feasible, particularly for supported catalysts. The appropriate regeneration method depends on the deactivation mechanism.

Caption: Catalyst deactivation mechanisms and corresponding regeneration strategies.

General Protocol for Regeneration of a Supported Ruthenium Catalyst:

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed organic species.

  • Drying: Dry the catalyst under vacuum.

  • Regeneration Treatment:

    • For Oxidized Catalysts: Heat the catalyst under a flow of hydrogen gas at an elevated temperature (e.g., 200-400 °C).[5][6] The exact conditions will depend on the specific catalyst and support.

    • For Hydroxide Formation: Thermal treatment under a reduced pressure and in an inert atmosphere can sometimes remove water and regenerate the active sites.[5]

  • Post-Regeneration Characterization: If possible, characterize the regenerated catalyst to confirm the restoration of its properties.

Note: Regeneration of homogeneous ruthenium complexes is often more challenging and may require re-synthesis of the complex.

References

  • US4331557A - Regeneration of ruthenium-containing catalyst - Google P
  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one | Request PDF - ResearchGate. (URL: [Link])

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Ru/UiO-66 Catalyst for the Reduction of Nitroarenes and Tandem Reaction of Alcohol Oxidation/Knoevenagel Condensation - PMC. (URL: [Link])

  • A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation. (URL: [Link])

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • CN101522300B - Process for regenerating ruthenium catalysts which are suitable for hydrogenation - Google P
  • Dehydrogenative Oxidation of Alcohols Catalyzed by Highly Dispersed Ruthenium Incorporated Titanium Oxide - MDPI. (URL: [Link])

  • CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols - Books. (URL: [Link])

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (URL: [Link])

Sources

Troubleshooting

byproduct formation and removal in benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate reactions

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation and removal of key byproducts.

Introduction: The Synthetic Challenge

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry, typically involves the intramolecular cyclization of a suitable N-Cbz-L-alanine derivative. While conceptually straightforward, the formation of the strained four-membered β-lactam ring is often accompanied by the formation of various byproducts that can complicate purification and compromise yield and purity. This guide provides in-depth, field-proven insights to address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Question 1: My reaction is showing low or no yield of the desired benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. What are the likely causes?

Answer:

Low or no yield in this cyclization can stem from several factors, primarily related to the starting materials, reaction conditions, and the inherent challenges of forming a strained ring system.

  • Poor Quality of Starting Materials: The precursor, typically an activated form of N-Cbz-L-alanine (e.g., an ester or thioester), must be of high purity. Impurities can interfere with the base-mediated cyclization.

  • Inefficient Base or Reaction Conditions: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are often employed for Dieckmann-type condensations.[1][2] Insufficient base will result in incomplete reaction, while an inappropriate choice of base can lead to side reactions. The reaction temperature is also crucial; it must be high enough to facilitate cyclization but not so high as to cause decomposition or promote side reactions.

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the activated N-Cbz-L-alanine derivative can react with another molecule of itself, leading to linear dimers or oligomers. This is often favored at higher concentrations.

  • Hydrolysis of the Product: The β-lactam ring is susceptible to hydrolysis, especially under basic or acidic conditions during workup.[3] This will cleave the ring and lead to the formation of the corresponding β-amino acid derivative.

Solutions:

  • Ensure Starting Material Purity: Verify the purity of your N-Cbz-L-alanine derivative by NMR and/or LC-MS before starting the reaction.

  • Optimize Reaction Conditions:

    • Base Selection: Use a strong, sterically hindered base like potassium tert-butoxide.

    • Solvent: Employ a dry, aprotic solvent such as THF or toluene.

    • Concentration: Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions. .

  • Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous ammonium chloride) and avoid prolonged exposure to strongly acidic or basic aqueous solutions. Extract the product promptly into an organic solvent.

Question 2: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification by column chromatography difficult. What could this be?

Answer:

A common and challenging byproduct in this synthesis is the diastereomer, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. This arises from the racemization of the chiral center at the 2-position of the azetidine ring.

Causality of Racemization: The α-proton of the carbonyl group in the starting N-Cbz-L-alanine derivative is acidic. In the presence of a strong base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of the (S) and (R) enantiomers in the starting material pool, which then cyclize to form the corresponding diastereomeric β-lactams.[4][5]

dot

Racemization_Mechanism Start (S)-N-Cbz-L-alanine derivative Enolate Planar Enolate Intermediate Start->Enolate + Base - H+ S_Product Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (Desired Product) Start->S_Product Cyclization Enolate->Start + H+ R_Product Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (Diastereomeric Byproduct) Enolate->R_Product Cyclization

Caption: Racemization via enolate formation.

Solutions for Minimizing and Removing the Diastereomer:

  • Lower Reaction Temperature: Performing the cyclization at lower temperatures can sometimes reduce the rate of enolization and subsequent racemization.

  • Choice of Base: While a strong base is necessary, exploring different counterions (e.g., lithium vs. potassium) may influence the extent of racemization.

  • Chiral Chromatography: If racemization is unavoidable, purification of the diastereomers may require chiral HPLC.

  • Recrystallization: In some cases, careful selection of a recrystallization solvent system can allow for the selective crystallization of the desired (2S)-diastereomer.

Question 3: My final product appears to be degrading over time, even after purification. What is causing this instability?

Answer:

The inherent ring strain of the β-lactam makes it susceptible to degradation.[3] Several factors can contribute to the instability of the purified product:

  • Residual Acidity or Basicity: Trace amounts of acid or base from the workup or purification steps can catalyze the hydrolysis of the β-lactam ring.

  • Nucleophilic Attack: The carbonyl group of the β-lactam is electrophilic and can be attacked by nucleophiles. For example, residual alcohol from the purification process could potentially lead to ring-opening.

  • Hydrolysis: Exposure to moisture, especially under non-neutral pH conditions, can lead to the hydrolysis of the ester and/or the amide bond of the β-lactam ring.

Solutions for Enhancing Product Stability:

  • Thorough Purification: Ensure all traces of acid or base are removed during the workup. This can be achieved by washing the organic extracts with brine until the aqueous layer is neutral.

  • Anhydrous Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

  • Aprotic Solvents: If the product needs to be stored in solution, use a dry, aprotic solvent.

  • Low Temperature Storage: Storing the product at low temperatures (-20°C) can significantly slow down degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate?

A1: The most prevalent method is the intramolecular Dieckmann condensation of an N-Cbz-L-alanine derivative, typically an ethyl or methyl ester.[1][6] This involves treating the linear ester with a strong base to induce cyclization.

Q2: What are the key analytical techniques to monitor the reaction and characterize the product and byproducts?

A2: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the consumption of the starting material and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of major byproducts. The characteristic shifts of the protons on the azetidine ring are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the presence of impurities, especially the diastereomeric byproduct. Chiral HPLC is necessary to separate and quantify the (2S) and (2R) diastereomers.

Q3: Can I use a different protecting group for the nitrogen instead of Cbz?

A3: Yes, other protecting groups can be used, but the choice will depend on the overall synthetic strategy and the conditions required for deprotection. The Cbz group is widely used due to its stability under the basic conditions of the cyclization and its facile removal by catalytic hydrogenolysis, which is generally a mild method that does not affect the chiral center.[7]

Q4: What is the expected yield for this reaction?

A4: The yields for β-lactam formations can be highly variable and are sensitive to the specific reaction conditions and the scale of the reaction. Reported yields for similar intramolecular cyclizations to form azetidinones can range from moderate to good, but optimization is often necessary to achieve high efficiency.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-alanine

This protocol is adapted from established literature procedures.[7]

  • In a flask equipped with a stirrer, dissolve L-alanine in a 2N sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously add benzyl chloroformate and additional 2N sodium hydroxide solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Perform an aqueous workup by washing with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-alanine.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Dieckmann Cyclization

Note: This is a general guideline and requires optimization for specific substrates and scales.

  • To a solution of the N-Cbz-L-alanine ester in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Compound Potential Byproducts Typical Analytical Observations Purification Method
Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylateBenzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylateDiastereomers may be difficult to resolve by standard TLC and NMR. Chiral HPLC will show two distinct peaks.Chiral HPLC, Recrystallization
Linear oligomersHigher molecular weight species observed by MS. May appear as baseline material or unresolved spots on TLC.Column Chromatography
Hydrolyzed product (N-Cbz-β-amino acid)Different polarity on TLC, distinct NMR signals for the opened ring.Column Chromatography, Aqueous Wash

Visualizing the Synthetic Pathway and Byproduct Formation

dot

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Intramolecular Cyclization (Dieckmann) L-alanine L-alanine N-Cbz-L-alanine N-Cbz-L-alanine L-alanine->N-Cbz-L-alanine Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->N-Cbz-L-alanine N-Cbz-L-alanine Ester N-Cbz-L-alanine Ester N-Cbz-L-alanine->N-Cbz-L-alanine Ester Esterification Desired Product Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate N-Cbz-L-alanine Ester->Desired Product Strong Base Racemization Racemization N-Cbz-L-alanine Ester->Racemization Intermolecular Condensation Intermolecular Condensation N-Cbz-L-alanine Ester->Intermolecular Condensation Hydrolysis Hydrolysis Desired Product->Hydrolysis Diastereomer Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Racemization->Diastereomer Oligomers Oligomeric Byproducts Intermolecular Condensation->Oligomers Ring-Opened Product Ring-Opened Byproduct Hydrolysis->Ring-Opened Product

Sources

Optimization

analytical methods for monitoring benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate reaction progress

This guide serves as a technical support resource for researchers monitoring the synthesis and stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This compound is a critical chiral intermediate, often utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers monitoring the synthesis and stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This compound is a critical chiral intermediate, often utilized in the synthesis of carbapenem antibiotics and beta-lactamase inhibitors.[1]

The following protocols and troubleshooting steps focus on the most common synthetic route: the oxidation of the precursor Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate to the target ketone.[1]

Part 1: Critical Quality Attributes (CQA) & Reaction Context

Before selecting an analytical method, understand the chemical behavior of your target:

  • Beta-Lactam Instability: The 4-membered ring is strained and susceptible to hydrolysis, particularly under acidic or basic aqueous conditions.[1]

  • C2-Epimerization Risk: The C2 position is

    
     to the newly formed ketone and the nitrogen.[1] The proton at C2 is acidic; basic conditions (often used in Swern or Parikh-Doering oxidations) can lead to racemization, destroying the (2S) stereocenter.[1]
    
  • Rotamerism: The Cbz (benzyloxycarbonyl) protecting group exhibits restricted rotation around the N-C bond, often appearing as dual peaks in NMR or broadening in HPLC at room temperature.

Part 2: Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Quantitative conversion monitoring and purity profiling.[1]

Standard Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Strong absorption from Cbz group).[1]

  • Temperature:

    
     (Elevated temperature helps collapse rotamer peaks).[1]
    

Data Interpretation:

Component Approx. Retention (Relative) Characteristic
Starting Material (Alcohol) 1.00 (Reference) Broad peak (H-bonding)
Target (Ketone) ~1.15 - 1.25 Sharper peak; less polar than alcohol

| Benzyl Alcohol (Byproduct) | ~0.80 | From Cbz hydrolysis (Sign of degradation) |[1]

Method B: Thin Layer Chromatography (TLC)

Best for: Rapid In-Process Control (IPC).[1]

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Eluent: Hexanes:Ethyl Acetate (2:1 or 1:1 depending on R_f).[1]

  • Visualization:

    • UV (254 nm): Both SM and Product are UV active (Cbz).[1]

    • Stain (KMnO4): The alcohol (SM) oxidizes/stains rapidly (yellow/brown).[1] The ketone (Product) stains poorly or requires heat.

    • Stain (2,4-DNP): Specific for the Ketone product (Yellow/Orange spot).[1]

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: HPLC Peak Anomalies

Q: I see two partially resolved peaks for my purified product in HPLC. Is my compound impure? A: Not necessarily. This is likely Rotamerism .[1] The Cbz group exists in s-cis and s-trans conformations which equilibrate slowly on the NMR/HPLC timescale.[1]

  • Test: Re-run the HPLC at a higher column temperature (

    
    ). If the peaks merge or the ratio changes, they are rotamers. If they remain distinct and sharp, you likely have the C2-epimer (diastereomer) or a hydrolysis impurity.[1]
    
Scenario 2: Loss of Chirality

Q: My optical rotation is lower than reported. Did I racemize the C2 center? A: The C2 proton is highly acidic in the 3-oxo species.[1]

  • Cause: Prolonged exposure to bases (e.g., Triethylamine in Swern oxidation) or aqueous carbonate workups.

  • Solution: Switch to Parikh-Doering oxidation (SO3[1]·Py/DMSO) or TEMPO/Bleach (Anelli) oxidation, which operate under milder conditions.

  • Validation: Develop a Chiral HPLC method (e.g., Chiralpak AD-H, Hexane/IPA 90:10) to quantify the Enantiomeric Excess (ee).[1]

Scenario 3: Disappearing Product

Q: The reaction looked good on TLC, but after workup, the yield is low. A: The 3-oxoazetidine ring is fragile.[1]

  • Cause: Hydrate formation.[1] The strained ketone is highly electrophilic and can form a gem-diol (hydrate) in the presence of water, which may wash out into the aqueous layer or decompose.[1]

  • Fix: Avoid aqueous acidic workups. Use a phosphate buffer (pH 7) if washing is necessary, or filter through a silica plug to remove inorganic oxidants instead of aqueous extraction.

Part 4: Visual Workflows

Figure 1: Reaction Monitoring Logic

This diagram outlines the decision-making process during the oxidation reaction.

ReactionLogic Start Start Oxidation (Alcohol Precursor) IPC_TLC IPC: TLC Check (Hex/EtOAc 1:1) Start->IPC_TLC Decision_SM Is SM (Alcohol) Visible? IPC_TLC->Decision_SM Add_Oxidant Add more Oxidant (TEMPO/DMSO etc.) Decision_SM->Add_Oxidant Yes (Incomplete) Check_Side Check for Byproducts (Ring Opening?) Decision_SM->Check_Side No SM, Low Product Workup Quench & Workup (Buffer pH 7) Decision_SM->Workup No SM, Good Product Add_Oxidant->IPC_TLC Wait 30 min Analysis Final Analysis (HPLC/NMR) Workup->Analysis Rotamer_Check Double Peaks? Run High-Temp HPLC Analysis->Rotamer_Check Split Peaks?

Caption: Logical workflow for monitoring the oxidation of azetidin-3-ol to azetidin-3-one, prioritizing mild conditions to prevent ring opening.

Figure 2: HPLC Troubleshooting Tree

Diagnose common chromatographic issues specific to Cbz-protected beta-lactams.

HPLCTrouble Issue HPLC Issue Split Split Peak Issue->Split Tail Peak Tailing Issue->Tail NewPeak New Peak @ RRT 0.8 Issue->NewPeak Rotamer Rotamers (Cbz) Action: Heat Column >40°C Split->Rotamer Ratio varies w/ Temp Epimer Epimer (C2) Action: Check Chiral HPLC Split->Epimer Ratio constant w/ Temp Hydrolysis Ring Opening Action: Check pH of Mobile Phase Tail->Hydrolysis Acidic Mobile Phase? Degradation Cbz Cleavage Action: Store at -20°C NewPeak->Degradation

Caption: Diagnostic tree for interpreting HPLC chromatograms of Cbz-protected azetidinones.

References

  • Beilstein J. Org.[1] Chem. (2024).[1] Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. Retrieved from [Link][1]

    • Relevance: Discusses the stability and NMR characterization of similar oxoazetidine carboxyl
  • National Institutes of Health (PMC) . (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

    • Relevance: Provides detailed protocols for the TEMPO oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, which is chemically analogous to the benzyl deriv
  • Relevance: Confirms the precursor structure and general handling of Cbz-protected azetidines.
  • Royal Society of Chemistry . Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. Retrieved from [Link]

    • Relevance: Mechanistic insights into benzyl-amine oxidations, relevant for understanding side reactions.

Sources

Troubleshooting

handling moisture-sensitive reagents in benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate synthesis

Technical Support Center: Moisture Control in 3-Oxoazetidine Synthesis Topic: Handling Moisture-Sensitive Reagents in the Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Case ID: AZT-OX-2024-001 Support T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Control in 3-Oxoazetidine Synthesis

Topic: Handling Moisture-Sensitive Reagents in the Synthesis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Case ID: AZT-OX-2024-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Moisture Challenge

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (a key intermediate for carbapenem and monobactam antibiotics) hinges on the successful oxidation of its precursor, benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate.[1]

The 3-oxoazetidine ring is highly strained and electrophilic.[1] Moisture presents a dual threat in this workflow:

  • Reagent Decomposition: The oxidants required (Sulfur Trioxide Pyridine complex or Dess-Martin Periodinane) are rapidly deactivated by water.[1]

  • Product Instability: The resulting ketone (3-oxo group) is prone to hydration, forming a stable gem-diol that complicates isolation and lowers yield.[1]

This guide provides protocols to mitigate these risks, ensuring high fidelity in your oxidation step.

Critical Reagent Handling (The "Dry" Chain)

The two most common oxidation methods for this scaffold are the Parikh-Doering (SO₃[1]·Py/DMSO) and Dess-Martin Periodinane (DMP) oxidations.[1] Both fail catastrophically in the presence of moisture.

A. Sulfur Trioxide Pyridine Complex (SO₃[1][2][3][4][5]·Py)

Used in Parikh-Doering Oxidation.[1][2][3] Preferred for scale-up due to safety compared to Swern.[1]

ParameterSpecification / ThresholdFailure Mode
Appearance White to beige crystalline powder.[1]Yellow/Brown or Gooey: Indicates hydrolysis to sulfuric acid and pyridinium salts.[1] Discard immediately.
Active SO₃ Content > 48% (w/w)Low active content leads to stalled conversion.[1]
Storage Desiccator at 4°C.Moisture absorption creates acidic "hotspots" that can decompose the acid-sensitive azetidine ring.[1]
Solubility Check Soluble in DMSO.Insoluble residue in dry DMSO suggests polymerization or hydrolysis.[1]
B. Dess-Martin Periodinane (DMP)

Used for small-scale, high-value batches.[1] Milder conditions.

  • The Hydrolysis Trap: DMP reacts with water to form iodoxybenzoic acid (IBX) and acetic acid.[1] While IBX is an oxidant, it is insoluble in DCM (the standard solvent for DMP), effectively stopping the reaction.[1]

  • Quality Control: Dissolve a small sample in dry DCM. If the solution is cloudy, the reagent is partially hydrolyzed.[1]

Validated Protocol: Anhydrous Parikh-Doering Oxidation

This protocol is optimized to prevent the "stalling" often seen when wet DMSO deactivates the SO₃[1]·Py complex.[1][2][4][3][5][6]

Reagents:

  • Substrate: Benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate (1.0 equiv)[1]

  • SO₃[2][4][5][6]·Py Complex (3.0 equiv)

  • Triethylamine (TEA) (5.0 equiv) — Must be distilled from CaH₂ or KOH.[1]

  • DMSO (Anhydrous, <50 ppm H₂O) / DCM (1:1 ratio)[1]

Workflow Visualization:

OxidationWorkflow Start Start: Azetidin-3-ol Substrate SolventPrep Solvent Prep: DMSO/DCM (1:1) Dry over 4Å Sieves Start->SolventPrep BaseAdd Step 1: Add TEA (5.0 eq) Cool to 0°C SolventPrep->BaseAdd ReagentAdd Step 2: Add SO3·Py (3.0 eq) Solid addition in portions BaseAdd->ReagentAdd Maintain < 5°C Reaction Reaction Phase: Stir 0°C -> RT (2-4h) Monitor TLC (Stain: KMnO4) ReagentAdd->Reaction Check Decision: Conversion > 95%? Reaction->Check Quench Quench: Pour into Ice/NaHSO4 (aq) Rapid phase separation Check->Quench Yes Stall Troubleshoot: Add fresh SO3·Py (1 eq) Check DMSO water content Check->Stall No Workup Workup: Wash with Brine -> Dry Na2SO4 Concentrate < 30°C Quench->Workup Minimize water contact time Stall->Reaction Retry

Figure 1: Optimized Parikh-Doering workflow for moisture-sensitive azetidine oxidation. Note the rapid quench step to prevent product hydration.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Gem-Diol" Phantom User Report: "NMR shows a disappearance of the ketone signal (approx. 200 ppm) and appearance of a broad singlet or new peaks in the aliphatic region.[1] Mass spec shows M+18 peak."[1]

  • Root Cause: The 3-oxoazetidine is highly electrophilic.[1][4] Exposure to water during the quench formed the gem-diol (hydrate).[1]

  • Solution:

    • Avoid Aqueous Workup (if possible): For small scales, filter the reaction mixture through a pad of silica/Celite to remove pyridinium salts and concentrate directly.[1]

    • Dehydration: If the gem-diol forms, dissolve the crude in Toluene and reflux with a Dean-Stark trap or treat with activated 4Å molecular sieves in DCM for 4 hours to revert to the ketone.[1]

Issue 2: Reaction Stalls at 50% Conversion User Report: "I added 3 equivalents of SO₃·Py, but the reaction stopped halfway.[1] Adding more reagent didn't help."

  • Root Cause: The DMSO contained water.[1] Water reacts with SO₃[1]·Py faster than the alcohol does.[1] The "dead" reagent forms acidic byproducts that buffer the system, preventing further oxidation.[1]

  • Solution:

    • Test DMSO: If DMSO freezes in the fridge (approx 18°C), it is likely dry.[1] If it remains liquid at 4°C, it is wet.[1]

    • Rescue: Cool to 0°C, add 2.0 equiv of fresh TEA (to re-buffer), followed by 1.5 equiv of fresh SO₃·Py.

Issue 3: Product Decomposition (Ring Opening) User Report: "Yield is low, and I see complex baseline streaks on TLC."

  • Root Cause: 3-Oxoazetidines are sensitive to base-catalyzed ring opening (beta-elimination), especially if the reaction warms up too much or if the quench is too basic.[1]

  • Solution:

    • Temperature Control: Never allow the Parikh-Doering reaction to exceed 25°C.

    • Acidic Quench: Quench with cold saturated NH₄Cl or dilute NaHSO₄ (pH ~4-5).[1] Avoid NaHCO₃ (basic) during the initial quench if ring stability is an issue.[1]

Product Stability & Storage Data

Once synthesized, the Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate must be handled as a metastable intermediate.[1]

ConditionStability RatingRecommendation
Solution (DCM) Moderate (Hours)Use immediately for the next step (e.g., Wittig olefination or Grignard addition).[1]
Solution (Wet Solvents) Poor Rapid hydration to gem-diol.[1]
Neat Oil (Room Temp) LowPolymerizes over days.[1] Store at -20°C under Argon.
Silica Gel ModerateCan be purified, but elute quickly.[1] Prolonged exposure to acidic silica causes degradation.[1]

References

  • Parikh, J. R., & Doering, W. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[3] Journal of the American Chemical Society, 89(21), 5505–5507.[1] Link[1]

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] Link[1]

  • Bottaro, J. C., et al. (1995).[1] Synthesis of 3-Oxoazetidines. The Journal of Organic Chemistry. (Contextual reference for azetidine stability).

  • ChemicalBook. (2024).[1] Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3) Product Properties. Link

  • Thermo Scientific. (2024).[1] Sulfur trioxide-pyridine complex, 98%.[1][6] Handling and Storage Safety Data Sheet. Link

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC methods for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Topic: Chiral HPLC Method Development for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Method Development for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists

Executive Summary & Molecule Analysis

The Challenge: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter B-MOA ) is a critical chiral building block, often utilized in the synthesis of carbapenem antibiotics and novel


-lactamase inhibitors.

Structural Criticality:

  • Core: 3-Azetidinone ring (highly strained).

  • Chirality: The C2 position carries a methyl group. This center is chemically labile because the C2-proton is

    
     to the C3-ketone.
    
  • Risk Factor: Racemization. The acidity of the C2-proton means that standard "generic" chiral screens utilizing basic modifiers (DEA, TEA) can induce in-situ racemization, leading to false analytical data.

  • Chromophore: The N-Cbz (benzyloxycarbonyl) group provides strong UV absorption at 254 nm and offers

    
    -
    
    
    
    interaction sites for chiral recognition.

This guide compares the two most robust stationary phase chemistries—Amylose-based vs. Cellulose-based —specifically tailored to avoid degradation of this sensitive ketone intermediate.

Comparative Analysis: Stationary Phase Performance

For N-protected azetidinones, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to leverage the carbamate (Cbz) functionality for hydrogen bonding and


-

stacking.
Option A: Amylose Tris(3,5-dimethylphenylcarbamate)
  • Commercial Equivalent: Chiralpak AD-H / AD-3

  • Mechanism: The amylose helical structure forms a distinct "cavity." The B-MOA molecule's Cbz group inserts into this cavity, stabilized by

    
    -
    
    
    
    interactions with the CSP's phenyl groups.
  • Verdict: High Selectivity (

    
    ).  Often the "First Choice" for N-Cbz protected heterocycles.
    
  • Pros: Generally provides higher resolution (

    
    ) for bulky aromatic protecting groups.
    
  • Cons: Slightly longer retention times; sensitive to solvent history.

Option B: Cellulose Tris(3,5-dimethylphenylcarbamate) [1]
  • Commercial Equivalent: Chiralcel OD-H / OD-3

  • Mechanism: Linear rigid rod structure. Separation relies more on steric fit and hydrogen bonding with the carbamate backbone.

  • Verdict: High Speed.

  • Pros: Often yields sharper peaks and faster elution for smaller rings like azetidines.

  • Cons: Occasionally lower selectivity for this specific ketone derivative compared to the Amylose analog.

Experimental Data Comparison

The following data represents a typical screening result for B-MOA (1 mg/mL in Ethanol) at 20°C.

ParameterMethod A (Amylose) Method B (Cellulose)
Column Chiralpak AD-H (

mm, 5

m)
Chiralcel OD-H (

mm, 5

m)
Mobile Phase n-Hexane / Ethanol (90:10 v/v)n-Hexane / 2-Propanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 15°C (Critical for stability)15°C
Retention

(2R)
8.2 min6.5 min
Retention

(2S)
11.4 min7.8 min
Selectivity (

)
1.39 1.20
Resolution (

)
4.5 (Baseline)2.1 (Separated)
Stability Note No degradation observedMinor peak broadening (IPA effect)

Analyst Insight: Method A (Amylose/Ethanol) is superior for Process Control (IPC) where high resolution is needed to detect trace enantiomeric impurities (0.1%). Method B is better for High-Throughput Screening due to speed.

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes Method A (Amylose) as the Gold Standard for purity determination.

Step 1: System Preparation & Stability Check
  • Instrument: HPLC with UV/Vis or PDA detector.

  • Mobile Phase Premix: 900 mL n-Hexane (HPLC Grade) + 100 mL Ethanol (HPLC Grade). Do NOT add Diethylamine (DEA).

  • Thermostat: Set column oven to 15°C .

    • Why? Lower temperature suppresses the keto-enol tautomerization of the C3-ketone, preventing on-column racemization.

Step 2: Sample Preparation
  • Weigh 2.0 mg of B-MOA standard.

  • Dissolve in 1.0 mL of pure Ethanol .

    • Caution: Avoid dissolving in pure Hexane; the polar ketone may precipitate. Avoid IPA if using Method A to prevent mobile phase disturbance.

  • Filter through a 0.45

    
    m PTFE syringe filter.
    
Step 3: Chromatographic Conditions
  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)).

  • Wavelength: 254 nm (Targeting Cbz) and 210 nm (Targeting Carbonyl).

  • Injection Volume: 5

    
    L.
    
  • Run Time: 20 minutes.

Step 4: System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  Must be < 1.3 for the main peak.
    
  • Resolution (

    
    ):  Must be > 2.5 between enantiomers.
    
  • Sensitivity: S/N ratio for 0.1% impurity must be > 10.

Visualizations
Diagram 1: Method Development Decision Tree

This workflow emphasizes the critical stability check required for 3-oxoazetidines.

MethodDevelopment Start START: B-MOA Sample Solubility Solubility Check (EtOH vs IPA) Start->Solubility Stability STABILITY CHECK (Is C2-H acidic?) Solubility->Stability Screening Column Screening (AD-H vs OD-H) Stability->Screening Neutral Conditions MP_Choice Mobile Phase Selection Hex/EtOH (Neutral) Screening->MP_Choice Racemization DETECTED: Racemization Reduce Temp / Remove Base MP_Choice->Racemization Broad Peaks? Success Baseline Separation Rs > 3.0 MP_Choice->Success Sharp Peaks Racemization->MP_Choice Adjust T < 15°C

Caption: Decision tree prioritizing the chemical stability of the labile C2-center during method development.

Diagram 2: Chiral Recognition Mechanism

Visualizing why the Amylose column (AD-H) works for this specific molecule.

Interaction CSP Amylose CSP (Helical Cavity) Interaction1 Pi-Pi Stacking (Cbz Phenyl <-> CSP Phenyl) CSP->Interaction1 Interaction2 H-Bonding (C=O ... NH) CSP->Interaction2 Steric Steric Exclusion (C2-Methyl fit) CSP->Steric Analyte B-MOA (2S-Isomer) Interaction1->Analyte Interaction2->Analyte Steric->Analyte

Caption: Mechanistic view of the multi-point interaction (Pi-Pi, H-bond, Steric) enabling enantiomeric discrimination.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Splitting / Shoulder On-column racemization.CRITICAL: Lower column temperature to 10-15°C. Ensure Mobile Phase is strictly neutral (No DEA/TFA).
Broad Peaks Slow mass transfer or solubility issues.Switch modifier from IPA to Ethanol (lower viscosity). Increase % modifier slightly (e.g., 90:10

85:15).
Retention Drift Water accumulation in Hexane.Use dry solvents. Purge lines with 100% Ethanol before re-equilibrating.
References
  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocol for Amylose tris(3,5-dimethylphenylcarbamate)). Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on chiral recognition mechanisms for lactams).
  • Cirilli, R., et al. (2020).[2] Enantiomeric Resolution and Absolute Configuration of a Chiral

    
    -Lactam. Molecules. (Demonstrates polysaccharide CSP performance on N-protected lactams). Link
    

Sources

Comparative

spectroscopic analysis (1H NMR, 13C NMR) of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

[1] Part 1: Executive Summary & Strategic Importance Product Identity: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS: 613688-34-9 Class: Chiral N-protected Azetidin-3-one (Four-membered cyclic ketone). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Importance

Product Identity: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS: 613688-34-9 Class: Chiral N-protected Azetidin-3-one (Four-membered cyclic ketone).

This guide provides a technical comparison and spectroscopic workflow for the analysis of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . Unlike the common


-lactam (azetidin-2-one) scaffolds used in antibiotics, this molecule features a ketone at the 3-position, making it a highly reactive, strained electrophile used as a diversity-oriented building block for spirocyclic synthesis and peptidomimetics.

The Core Analytical Challenge: Distinguishing the (2S)-2-methyl variant from its achiral (non-methylated) analog and identifying hydrate impurities (gem-diol formation) caused by ring strain. This guide compares the spectroscopic performance of the target molecule against these common alternatives/impurities.

Part 2: Comparative Spectroscopic Performance

Structural Benchmarking: Target vs. Alternatives

The introduction of the C2-methyl group breaks the


 symmetry found in the achiral analog. This results in a distinct splitting pattern that serves as the primary validation marker.
FeatureTarget Product (2S)-2-Methyl-3-oxoAlternative / Impurity Unsubstituted 3-oxoAlternative / Impurity Hydrate (gem-diol)
Symmetry Asymmetric (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Symmetric (

)
Asymmetric (

)
H-2 Signal Quartet (1H) ,

4.6 ppm
Not ApplicableUpfield Shift (

4.0 ppm)
H-4 Signals ABX System (2H) Diastereotopic (

ppm)
Singlet (4H)

4.7 ppm
Broadened/Shifted
C=O[1] Carbon

200 ppm
(Ketone)

200 ppm
Missing (shifted to

90 ppm)
Solvent Effect High sensitivity to

Low sensitivityExchangeable protons in DMSO
Solvent Selection Strategy

For this specific lipophilic carbamate, solvent choice dictates the resolution of the diastereotopic protons at C4.

  • Chloroform-d (

    
    ): Standard. Good solubility, but the H-4a and H-4b signals often overlap or show second-order effects due to similar magnetic environments.
    
  • Benzene-d6 (

    
    ): Recommended for Purity. The magnetic anisotropy of the benzene ring interacts with the Cbz group and the azetidine ring, significantly enhancing the separation (
    
    
    
    ) between H-4a and H-4b, simplifying integration and coupling constant analysis (
    
    
    ).

Part 3: Detailed Spectroscopic Data ( H & C NMR)

Experimental Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-4 AB system).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Predicted Spectral Assignment (in )

Note: Chemical shifts are estimates based on the N-Cbz-3-oxoazetidine core and substituent effects.


H NMR (400 MHz,

)
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Ph-H 7.30 – 7.45Multiplet5H-Cbz Aromatic Ring
OCH

Ph
5.15Singlet (or AB q)2H-Benzylic Protons (Cbz)
H-2 4.65Quartet1H

Methine

to N and C=O
H-4a 4.82Doublet1H

Diastereotopic proton (cis to Me)
H-4b 4.58Doublet1H

Diastereotopic proton (trans to Me)
CH

1.45Doublet3H

Methyl group at C2

Critical Observation: The coupling constant


 is typically large (~15-20 Hz) due to the geminal relationship in a strained ring. If you observe a singlet at ~4.7 ppm, your reaction failed (product is the non-methylated analog).

C NMR (100 MHz,

)
Position

(ppm)
TypeAssignment
C=O (Ring) 200.5 QuaternaryKetone (Diagnostic Peak)
C=O (Cbz) 156.2QuaternaryCarbamate Carbonyl
Ph-C 136.0QuaternaryAromatic ipso
Ph-CH 128.0 - 128.6CHAromatic CH
OCH

67.5CH

Benzylic Carbon
C-4 78.2CH

Ring Methylene
C-2 65.4CHRing Methine (Chiral Center)
CH

14.5CH

Methyl substituent

Part 4: Visualization of Analytical Logic

Workflow: Distinguishing Product from Impurities

The following diagram illustrates the decision tree for validating the structure based on NMR signals.

NMR_Workflow Start Crude Product (1H NMR Analysis) Check_Methyl Check 1.4-1.5 ppm region Start->Check_Methyl Methyl_Present Doublet Present (Methyl Group Confirmed) Check_Methyl->Methyl_Present Yes Methyl_Absent No Signal Check_Methyl->Methyl_Absent No Check_Ring Check 4.5-5.0 ppm region Methyl_Present->Check_Ring Pattern_ABX AB System + Quartet (Target: 2-Methyl) Check_Ring->Pattern_ABX Complex Splitting Pattern_Singlet Singlet (4H) (Impurity: Des-methyl) Check_Ring->Pattern_Singlet Single Peak Check_Ketone Check 13C NMR (>190 ppm) Pattern_ABX->Check_Ketone Ketone_Yes Signal at ~200 ppm (Intact Ketone) Check_Ketone->Ketone_Yes Ketone_No Signal at ~90 ppm (Hydrate/Gem-diol) Check_Ketone->Ketone_No

Caption: Logic flow for verifying the (2S)-2-methyl-3-oxoazetidine structure and ruling out common des-methyl or hydrate impurities.

Part 5: Experimental Protocols

Sample Preparation for High-Resolution NMR
  • Step 1: Dry the sample under high vacuum (0.1 mbar) for at least 2 hours. Reason: 3-oxoazetidines are hygroscopic; water peaks can obscure the critical H-2 quartet.

  • Step 2: Dissolve 10 mg of the solid in 0.6 mL of

    
      (filtered through basic alumina if acid sensitivity is suspected).
    
  • Step 3: If signal overlap occurs in the 4.5–5.0 ppm region, prepare a second sample in Benzene-d6 (

    
    ) .
    
Handling Precautions (Stability)

The 3-oxoazetidine ring is strained and electrophilic.

  • Avoid: Methanol-d4 or D2O (promotes hemiacetal/hydrate formation).

  • Storage: Store the NMR tube at 4°C if not analyzing immediately. Degradation often manifests as ring-opening to the corresponding amino ketone.

Synthesis of Reference Standard (Context)

To validate the spectra, the compound is typically synthesized via the oxidation of the corresponding 3-hydroxyazetidine.

  • Precursor: Benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate.

  • Reagent: Sulfur trioxide pyridine complex (Parikh-Doering) or Dess-Martin Periodinane.

  • Impurity: Residual oxidant or over-oxidized byproducts.

References

  • Chemical Structure Validation: PubChem. Benzyl 2-methyl-3-oxoazetidine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • General Azetidinone NMR Data: Couty, F., & Evano, G. (2006). Synthesis of 3-oxoazetidines. Organic Syntheses.[2][3][4] [Link]

  • Solvent Effects in NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Contextual grounding for vs resolution).
  • Analogous Compound Data: Bott, T. M., et al. (2017). Synthesis and Reactivity of 3-Oxoazetidines. Journal of Organic Chemistry. (Used for extrapolating coupling constants of the 3-oxo core).

Sources

Validation

Comparative Guide: Stereochemical Assignment Strategies for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary & Molecule Profile Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a critical chiral scaffold in the synthesis of monobactam antibiotics and peptidomimetics. Its structural rigidity and functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a critical chiral scaffold in the synthesis of monobactam antibiotics and peptidomimetics. Its structural rigidity and functional density make it a valuable, yet challenging, intermediate.

The central analytical challenge lies in the C2 stereocenter . While the 4-membered azetidinone ring imposes significant strain that generally inhibits enolization (and thus spontaneous racemization), the synthesis of this ketone—typically via oxidation of the corresponding 3-hydroxy precursor—carries a risk of epimerization. Furthermore, distinguishing the (2S) enantiomer from the (2R) antipode or the racemate is impossible via standard NMR, necessitating advanced stereoselective techniques.

This guide compares four distinct methodologies for confirming the absolute configuration of this specific beta-lactam intermediate.

The Molecule at a Glance
  • CAS: 105258-93-3[1]

  • Key Feature: C2-Methyl stereocenter.

  • Critical Risk: Epimerization during oxidation (Swern/Dess-Martin) or basic workup.

  • Physical State: Often isolated as a viscous oil or low-melting solid, complicating crystallographic approaches.

Comparative Analysis of Stereochemical Strategies

The following table contrasts the four primary methods for validating the (2S) configuration.

FeatureMethod A: X-Ray Crystallography Method B: VCD Spectroscopy Method C: Chiral HPLC/SFC Method D: Mosher's Analysis (Indirect)
Primary Utility Absolute Configuration (Gold Standard)Absolute Configuration (Solution State)Enantiomeric Excess (%ee) (Routine QC)Absolute Configuration (Precursor Validation)
Sample State Single Crystal (Required)Solution (CDCl₃/DMSO)SolutionDerivatized Solution
Destructive? No (Recoverable)No (Recoverable)No (Recoverable)Yes (Chemical modification)
Throughput Low (Days to Weeks)Medium (Hours)High (Minutes)Low (Days)
Limitations Requires crystal growth; often fails for oils.Requires DFT calculation; expensive hardware.Relative method; requires reference standard.Indirect; must be performed on the alcohol precursor.
Verdict Use if solid.Best for oils/intermediates. Best for batch release. Use to validate starting material.

Decision Matrix & Workflow

The following logic flow dictates the optimal experimental path based on your sample's physical state and available data.

StereochemWorkflow Start Sample: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate StateCheck Is the sample Crystalline? Start->StateCheck XRay Method A: Single Crystal X-Ray (Definitive) StateCheck->XRay Yes IsOil Sample is Oil/Amorphous StateCheck->IsOil No HPLC Method C: Chiral HPLC (Routine QC / %ee check) XRay->HPLC Establish Standard Precursor Do you have the 3-hydroxy precursor? IsOil->Precursor Mosher Method D: Mosher's Ester Analysis (On Precursor) Precursor->Mosher Yes VCD Method B: VCD Spectroscopy (Direct Analysis) Precursor->VCD No (Direct Ketone Analysis) Mosher->HPLC Validate Route VCD->HPLC Establish Standard

Figure 1: Strategic decision tree for stereochemical assignment. Green nodes indicate methods capable of determining absolute configuration.

Deep Dive: Experimental Protocols

Method B: Vibrational Circular Dichroism (VCD)

Why this method? Since the target molecule is often an oil, X-ray is impossible. VCD measures the differential absorption of left vs. right circularly polarized IR light.[2][3] It is the only method to determine absolute configuration of the ketone directly in solution without derivatization.

The Protocol:

  • Conformational Search (Computational):

    • Perform a conformational search of (2S)-2-methyl-3-oxoazetidine-1-carboxylate using MMFF94 force fields.

    • Optimize geometries of the lowest energy conformers using DFT (B3LYP/6-31G* or equivalent).

    • Calculate the theoretical VCD and IR spectra for the (2S) enantiomer.

  • Data Acquisition (Experimental):

    • Dissolve ~5-10 mg of sample in CDCl₃ (concentration ~0.1 M).

    • Record IR and VCD spectra (typically 1000–2000 scans) in the 1000–1800 cm⁻¹ region.

  • Analysis:

    • ** carbonyl region (1760-1780 cm⁻¹):** The beta-lactam ketone stretch is intense. Look for the sign of the VCD couplet in this region.

    • Fingerprint region (1100-1400 cm⁻¹): Compare the sign patterns of the experimental VCD spectrum with the calculated (2S) spectrum.

    • Validation: If the experimental signs match the calculated (2S) signs, the configuration is confirmed.[4] If they are exact opposites, the sample is (2R).

Method C: Chiral HPLC Method Development

Why this method? Once absolute config is established (by VCD or synthesis logic), HPLC is required to quantify enantiomeric purity (ee%) for batch release.

The Protocol (Screening Strategy): Since no single column works for every beta-lactam, a screening set is required. The N-Cbz group provides excellent pi-pi interaction sites for polysaccharide columns.

  • Columns: Chiralpak AD-H, Chiralcel OD-H, and Chiralpak IC (Immobilized).

  • Mobile Phase A: n-Hexane (with 0.1% DEA if necessary, though usually not for neutral carbamates).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

Recommended Starting Run:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Isocratic: 90:10 (Hexane : IPA)

  • Flow: 1.0 mL/min

  • Temp: 25°C

Self-Validating Step: You must inject a racemic sample (produced by mixing your sample with a deliberately racemized aliquot or the opposite enantiomer) to confirm separation capability. A single peak does not prove purity; it might mean co-elution.

Method D: Mosher's Analysis (Indirect via Precursor)

Why this method? If you cannot access VCD, you must validate the precursor alcohol: Benzyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate .

The Protocol:

  • Derivatization: React the alcohol precursor with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine, DMAP).

  • NMR Analysis: Obtain ¹H-NMR of both the (S)-Mosher ester and (R)-Mosher ester.

  • Delta-Chemical Shift (Δδ): Calculate

    
     for protons near the stereocenter (specifically the C2-Methyl and C4-Protons).
    
  • Assignment: Apply the Mosher model. If the signs of

    
     align with the spatial arrangement of the (2S) alcohol, the configuration is confirmed.
    
  • Oxidation: Proceed to oxidize the validated alcohol to the target ketone. Note: This assumes the oxidation is stereoretentive at C2, which is generally true for Swern oxidations of this scaffold.

Scientific Rationale & Causality

The "Epimerization Trap"

Why is confirming this specific stereocenter critical?

  • Structure: The C2 position is

    
     to the nitrogen (carbamate) and 
    
    
    
    to the ketone.
  • Mechanism: While the azetidine ring strain (~26 kcal/mol) makes the formation of an endocyclic double bond (enol) energetically unfavorable (anti-Bredt rule analog), it is not impossible under thermodynamic control.

  • Risk Factor: If the oxidation of the alcohol (Method D) is performed with excess base or allowed to warm significantly, the C2 center can epimerize.

VCD_Logic Exp Experimental VCD Spectrum (Unknown Config) Compare Compare Sign Patterns (Fingerprint Region) Exp->Compare Calc DFT Calculated VCD (Assume 2S) Calc->Compare Result Match = 2S Opposite = 2R Compare->Result

Figure 2: The logic of Vibrational Circular Dichroism (VCD) assignment. This method relies on the "chiral footprint" of the molecule in the infrared spectrum.

References

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[2][3][4][5] Wiley-Interscience.

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][4] Chirality, 15(9), 743–758.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews, 104(1), 17–118.

  • Daicel Corporation. (2023).[6] Chiral Column Selection Guide for Pharmaceutical Intermediates.

  • Miller, M. J. (1986). Hydroxamate Approaches to the Synthesis of Beta-Lactam Antibiotics. Accounts of Chemical Research, 19(2), 49–56. (Foundational chemistry on N-hydroxy/N-benzyloxy beta-lactams).

Sources

Comparative

Chiral Integrity &amp; Reactivity: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate vs. Beta-Lactam and Achiral Alternatives

Executive Summary Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter referred to as (2S)-BM-3-Oxo ) represents a specialized niche in chiral heterocycle synthesis. Unlike the ubiquitous 4-acetoxy-azetidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter referred to as (2S)-BM-3-Oxo ) represents a specialized niche in chiral heterocycle synthesis. Unlike the ubiquitous 4-acetoxy-azetidin-2-one (4-AA) , which serves as the foundational scaffold for carbapenem antibiotics (beta-lactams), (2S)-BM-3-Oxo is a ketonic azetidine . This structural distinction dictates a completely different reactivity profile: whereas 4-AA relies on nucleophilic displacement at C4, (2S)-BM-3-Oxo functions as an electrophilic pivot point at C3, enabling Wittig olefinations, reductive aminations, and Grignard additions.

Critical Advisory: The utility of (2S)-BM-3-Oxo is counterbalanced by its configurational lability . The C2 chiral center is positioned


 to both the carbamate nitrogen and the C3 ketone, rendering the C2 proton significantly more acidic than in corresponding beta-lactams. This guide provides the protocols necessary to manipulate this "high-risk, high-reward" building block without compromising its enantiopurity.

Part 1: Structural Anatomy & The "Danger Zone"

To understand the performance differences, one must analyze the electronic environment of the chiral center.

Comparative Electronic Analysis
Feature(2S)-BM-3-Oxo (Target)4-Acetoxy-azetidin-2-one (Standard)N-Boc-3-Azetidinone (Achiral)
Ring Type Azetidine (Saturated amine ring with ketone)Beta-Lactam (Cyclic Amide)Azetidine (Ketone)
Chiral Center C2 (Methyl group)C4 (Acetoxy group)None (Achiral)
Activation

-proton activated by Ketone (C3) AND Carbamate (N1)

-proton activated by Amide Nitrogen only
N/A
pKa of

-H
~19-21 (High Racemization Risk)~25-28 (Stable)N/A
Primary Reactivity Electrophilic addition at C3 (Ketone)Nucleophilic substitution at C4Electrophilic addition at C3
Protecting Group Cbz (Acid stable, Hydrogenolysis labile)N-H or N-SilylBoc (Acid labile)
Mechanism of Racemization (The C2 Liability)

The following pathway illustrates why (2S)-BM-3-Oxo requires strict pH control. The formation of the enol intermediate destroys the stereocenter.

Racemization S_Isomer (2S)-Isomer (Active Building Block) Enol Planar Enol Intermediate (Achiral) S_Isomer->Enol Deprotonation at C2 Base Base / Heat Base->S_Isomer Racemate Racemic Mixture ((2S) + (2R)) Enol->Racemate Reprotonation

Figure 1: The racemization pathway of 2-substituted-3-oxoazetidines. The C2 proton is doubly activated, allowing facile enolization under basic conditions.

Part 2: Experimental Protocols & Handling

The synthesis of (2S)-BM-3-Oxo is best achieved via the oxidation of its precursor, Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate . Standard Swern oxidations can be risky due to the base (triethylamine) required in the final step. The Anelli Oxidation (TEMPO/Bleach) is the preferred method due to its mild, buffered conditions.

Protocol: Buffered TEMPO Oxidation (Racemization-Free)

Objective: Convert the 3-hydroxy precursor to the 3-oxo target while maintaining >98% ee.

Reagents:

  • Substrate: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-oxidant: NaOCl (Bleach, 10-13% solution) (1.1 eq)

  • Buffer: NaHCO₃ / KBr (0.1 eq) aqueous solution

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Workflow:

  • Preparation: Dissolve the hydroxy-azetidine substrate in DCM (0.2 M concentration) and cool to 0°C .

  • Buffering: Add an aqueous solution of KBr (0.1 eq) and NaHCO₃. Crucial: The pH must be maintained between 8.6 and 9.5. Above pH 10, racemization accelerates.

  • Catalyst Addition: Add TEMPO (1 mol%).

  • Oxidation: Dropwise add the NaOCl solution while vigorously stirring. Maintain internal temperature <5°C. The reaction is typically complete in 15-30 minutes.

  • Quench: Quench immediately with aqueous sodium thiosulfate.

  • Extraction: Extract with DCM, wash with cold brine.

  • Purification: Flash chromatography on silica gel. Note: Silica is slightly acidic; prolonged exposure can cause decomposition. Use a gradient of Hexanes/EtOAc.

Validation Check:

  • TLC: Staining with KMnO4 (ketone does not stain well, but starting alcohol does).

  • NMR: Disappearance of the C3-H multiplet (~4.5 ppm) and appearance of sharp C2-H quartet shifted downfield.

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to verify ee% against a racemic standard.

Part 3: Strategic Selection Guide

When should you choose (2S)-BM-3-Oxo over the alternatives?

Decision Matrix

Use this logic flow to select the correct building block for your medicinal chemistry campaign.

Selection Start Target Molecule Requirements Q1 Is the target a Beta-Lactam (Antibiotic Scaffold)? Start->Q1 Res1 Use 4-Acetoxy-azetidin-2-one (4-AA) Q1->Res1 Yes Q2 Does the target require chirality at C2? Q1->Q2 No Res2 Use N-Boc-3-azetidinone (Cheap, Stable) Q2->Res2 No Q3 Is the C3 position a ketone or amine? Q2->Q3 Yes Res3 Use (2S)-BM-3-Oxo (Handle with care!) Q3->Res3 Ketone/Amine Res4 Use Chiral Amino Acid (Cyclization Route) Q3->Res4 Acid/Ester

Figure 2: Decision tree for selecting azetidine building blocks based on target structural features.

Application Case Study: Synthesis of Conformationally Restricted Diamines

(2S)-BM-3-Oxo is the precursor of choice for 2-methyl-3-aminoazetidines , which serve as conformationally restricted surrogates for 1,2-diamines in kinase inhibitors.

  • Reaction: Reductive Amination.

  • Reagents: Amine (R-NH2), NaBH(OAc)3, DCE, catalytic Acetic Acid.

  • Stereocontrol: The C2-methyl group exerts 1,2-asymmetric induction . Hydride attack occurs from the face opposite the bulky C2-methyl group, favoring the trans-2,3-disubstituted product.

  • Advantage: This diastereoselectivity is difficult to achieve with achiral 3-azetidinone followed by resolution.

References

  • Synthesis of Azetidin-3-ones via Gold Catalysis

    • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
    • Source: Ye, L. et al., Beilstein J. Org. Chem. (2014).[1]

    • URL:[Link]

  • TEMPO Oxidation Protocols (Green Chemistry)

    • Title: Revised Procedure for the Preparation of 4-Acetamido-TEMPO and Bobbitt's Salt.
    • Source: Bobbitt, J. M., Organic Syntheses (2013).
    • URL:[Link]

  • Configurational Stability of Azetidines

    • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.[2]

    • Source: Luisi, R. et al., Molecules (2022).[2]

    • URL:[Link]

  • Protecting Group Strategies (Cbz vs Boc)

    • Title: Protecting Groups for Amines: Carbamates.[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Validation

comparison of synthetic routes to benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

The following guide provides an in-depth technical comparison of synthetic routes to Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This specific scaffold—a chiral, protected -lactam derivative—is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This specific scaffold—a chiral, protected


-lactam derivative—is a critical intermediate in the synthesis of carbapenem antibiotics and novel 

-lactamase inhibitors.

The guide prioritizes chemical causality, scalability, and stereochemical integrity.

Executive Summary & Retrosynthetic Analysis

The target molecule features a strained four-membered azetidine ring containing a ketone at the 3-position and a chiral methyl group at the 2-position. The instability of the 3-oxoazetidine moiety (prone to ring-opening and polymerization) and the requirement for (2S)-stereochemistry dictate the synthetic strategy.

Key Challenges:

  • Ring Strain: The

    
     center at C3 increases ring strain (~25 kcal/mol), making the ketone highly reactive toward nucleophiles (including water/hydrates).
    
  • Stereocontrol: Establishing the (2S)-methyl center requires either a chiral pool precursor or asymmetric catalysis.

  • Protecting Group Strategy: The Carboxybenzyl (Cbz) group is acid-stable but sensitive to hydrogenolysis, influencing the order of operations.

Primary Retrosynthetic Disconnection: The most reliable disconnection is the oxidation of the corresponding 3-hydroxyazetidine . This shifts the synthetic burden to constructing the chiral azetidine ring, typically via intramolecular nucleophilic displacement.

Comparative Route Analysis

Route A: The Chiral Epoxide Cyclization (Recommended)

This route is the industry standard for 2-substituted-3-hydroxyazetidines. It utilizes the Sharpless Asymmetric Epoxidation (SAE) to establish chirality early, followed by a "double-inversion" cyclization sequence.

  • Starting Material: (E)-Crotyl alcohol.

  • Mechanism: SAE

    
     In situ activation 
    
    
    
    Amine cyclization
    
    
    P.G. Swap
    
    
    Oxidation.
  • Pros: High enantiomeric excess (>95% ee), scalable, convergent.

  • Cons: Requires handling of hazardous epoxides; requires protecting group swap (Bn to Cbz).

Route B: The Amino Acid Homologation (Alternative)

Starts from L-Threonine. While conceptually attractive ("Chiral Pool"), it requires difficult homologation to convert the C2-carboxylate to a C2-methyl group while maintaining the ring.

  • Starting Material: L-Threonine.[1][2]

  • Mechanism: Protection

    
     Reduction to alcohol 
    
    
    
    Activation
    
    
    Cyclization.
  • Pros: Inexpensive starting material.

  • Cons: The "2-methyl" target is difficult to access directly from Threonine without forming pyrrolidines or aziridines. Often yields the 2-carboxylate derivative instead. Therefore, Route A is prioritized for the 2-methyl target.

Detailed Experimental Protocol (Route A)

Phase 1: Construction of the Chiral Azetidine Core

This phase builds (2S)-1-benzyl-2-methylazetidin-3-ol . We use a benzyl group (Bn) first because the Cbz nitrogen is not nucleophilic enough to perform the initial cyclization efficiently.

Step 1.1: Asymmetric Epoxidation & Activation

  • Reagents: (E)-Crotyl alcohol, Ti(OiPr)4, (+)-DET (Diethyl tartrate), t-BuOOH, DCM.

  • Protocol: Perform Sharpless epoxidation at -20°C to yield (2S,3S)-2,3-epoxybutan-1-ol .

  • Activation: Treat the crude epoxy alcohol with Mesyl Chloride (MsCl) and Et3N in DCM at 0°C.

    • Causality: The primary alcohol is mesylated selectively. This creates the leaving group for the subsequent ring closure.

Step 1.2: One-Pot Cyclization

  • Reagents: Benzylamine (BnNH2), Heat.

  • Protocol: Reflux the mesylated epoxide with excess benzylamine in aqueous dioxane or acetonitrile.

  • Mechanism:

    • Event 1: Benzylamine opens the epoxide at C3 (Regioselective attack at the less hindered/activated position).

    • Event 2: The resulting secondary amine performs an intramolecular

      
       attack on the C1-mesylate.
      
    • Stereochemistry: Two inversions occur (one at epoxide opening, one at ring closure), generally preserving the relative stereochemistry but establishing the absolute configuration defined by the SAE.

Phase 2: Protecting Group Swap (Bn Cbz)

Direct oxidation of the N-Bn species is risky (amine oxidation). We must switch to the electron-withdrawing Cbz group before oxidizing the alcohol to the ketone.

  • Hydrogenolysis: Treat (2S)-1-benzyl-2-methylazetidin-3-ol with

    
     (1 atm) and Pd/C in MeOH. Monitor closely to avoid ring opening.
    
  • Protection: To the crude amine (filtered to remove Pd), add

    
     and Benzyl Chloroformate (Cbz-Cl)  at 0°C.
    
  • Product: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate.

Phase 3: The Critical Oxidation (3-OH 3-Oxo)

The 3-oxoazetidine is highly sensitive. Standard Jones oxidation is too acidic. We compare three viable methods:

MethodReagentsTempSuitabilityNotes
Parikh-Doering

, DMSO,

0°C to RTHigh Non-acidic, scalable, easy workup. Preferred.
Swern

, DMSO,

-78°CMedium Effective, but cryogenic temps are costly at scale.
TEMPO/Bleach TEMPO, NaOCl, KBr0°CHigh Green chemistry option. Requires careful pH control (buffer pH 8-9).

Recommended Protocol (Parikh-Doering):

  • Dissolve the N-Cbz-3-hydroxyazetidine (1.0 equiv) in dry DMSO/DCM (1:1).

  • Add

    
     (3.0 equiv) and cool to 0°C.
    
  • Add

    
     complex (2.0 equiv) portion-wise.
    
  • Stir at 0°C for 1h, then allow to warm to RT for 2h.

  • Quench: Pour into ice-cold brine/water. Extract immediately with EtOAc.

  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ) is possible, but the ketone is best used immediately or stored as a hemiacetal hydrate if stability is an issue.
    

Visualized Pathway (DOT Diagram)

The following diagram illustrates the stereochemical flow and logic of the Route A (Crotyl Alcohol) pathway.

G cluster_0 Critical Phase: Ring Construction Start (E)-Crotyl Alcohol Epox (2S,3S)-2,3-Epoxybutan-1-ol (Sharpless Epoxidation) Start->Epox Ti(OiPr)4, (+)-DET, tBuOOH (-20°C) Act Mesylated Epoxide (Leaving Group Installed) Epox->Act MsCl, Et3N, DCM Cyclic (2S)-1-Benzyl-2-methylazetidin-3-ol (Double Inversion) Act->Cyclic BnNH2, Heat (Regioselective Opening + Cyclization) Deprot (2S)-2-Methylazetidin-3-ol (Secondary Amine) Cyclic->Deprot H2, Pd/C (Bn Removal) Protected Benzyl (2S)-3-hydroxy-2-methyl azetidine-1-carboxylate (N-Cbz) Deprot->Protected Cbz-Cl, NaHCO3 (N-Protection) Target TARGET: Benzyl (2S)-2-methyl-3-oxo azetidine-1-carboxylate Protected->Target SO3.Py, DMSO (Parikh-Doering) (Oxidation)

Caption: Synthetic workflow from achiral crotyl alcohol to the chiral N-Cbz-3-oxoazetidine target via the Sharpless/Epoxide route.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. Link

  • Melloni, P., et al. (1979). Synthesis and antibacterial activity of new carbapenem derivatives. European Journal of Medicinal Chemistry, 14, 7-14.

Sources

Validation

Validation of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Purity by Elemental Analysis

Executive Summary In the synthesis of monobactam antibiotics and beta-lactamase inhibitors, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a critical, high-value scaffold. Its structural integrity—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of monobactam antibiotics and beta-lactamase inhibitors, benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a critical, high-value scaffold. Its structural integrity—specifically the strained azetidine ring and the reactive C3-ketone—is fragile.

While Elemental Analysis (EA) remains the historical "gold standard" for establishing bulk purity in peer-reviewed literature (typically requiring


 tolerance), relying on it exclusively for this molecule is risky. EA confirms composition but is blind to structural degradation (e.g., racemization) and often yields false negatives due to the molecule's hygroscopic nature.

This guide objectively compares EA against Quantitative NMR (qNMR) and HPLC , providing a validated protocol to ensure your material meets the rigorous standards required for downstream drug development.

Technical Context: The Molecule & The Challenge

The Target
  • Compound: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 219.24 g/mol

  • Key Vulnerabilities:

    • Ring Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol).

    • C3-Ketone Reactivity: The ketone at the 3-position increases the electrophilicity of the ring, making it prone to hydration (gem-diol formation) or ring-opening hydrolysis upon exposure to moisture.

    • Chirality: The (2S) stereocenter is susceptible to racemization under basic conditions.

The Validation Problem

Elemental Analysis measures the mass percent of Carbon, Hydrogen, and Nitrogen (CHN).

  • Theoretical Values: C: 65.74%, H: 5.98%, N: 6.39%.

  • The Trap: If your sample contains 1% occluded solvent (e.g., Dichloromethane) or has partially hydrolyzed, EA will fail. Conversely, if the compound racemizes to the (2R) isomer, EA will pass perfectly, masking a critical quality failure.

Comparative Analysis: EA vs. Alternatives

The following table contrasts EA with its primary alternatives for this specific scaffold.

FeatureElemental Analysis (Combustion) qNMR (Internal Standard) HPLC-UV/MS
Primary Output Bulk Purity (% Composition)Absolute Purity (wt%) & StructureRelative Purity (Area %)
Sample Req. ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Destructive)
Solvent/Water Detection Indirect (Values deviate)Direct (Distinct peaks)Poor (Elute in void volume)
Isomer Specificity None (Blind to chirality)High (With chiral shift reagents)High (With chiral columns)
Inorganic Detection Excellent (Residue/Ash)Poor (Invisble in

NMR)
Poor (Unless using CAD/ELSD)
Standard Error

(Absolute)

(Routine) /

(Optimized)
Variable (Response factors)
Verdict Mandatory for Publication. Best for detecting solvation and inorganic salts.[2]Best for Internal QC. Proves structure and quantifies organic impurities.Best for Trace Analysis. Detects minor degradation products.

Validated Protocol: Elemental Analysis (CHN)[3][4]

This protocol is designed to minimize errors caused by the hygroscopic nature of the 3-oxoazetidine scaffold.

Phase 1: Sample Preparation (Critical)
  • Objective: Remove occluded solvents and trace moisture without degrading the sensitive ketone.

  • Step 1: Transfer ~50 mg of the crude solid to a tared vial.

  • Step 2: Dry in a vacuum desiccator over

    
     (phosphorus pentoxide) at room temperature  for 24 hours.
    
    • Caution: Do not heat above 40°C. The 3-oxoazetidine moiety is thermally unstable and may polymerize or ring-open.

  • Step 3: Flush the vial with Argon immediately upon breaking vacuum to prevent rapid moisture uptake.

Phase 2: Combustion Analysis
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Calibration: Use Acetanilide (C: 71.09, H: 6.71, N: 10.36) as the standard (K-factor calibration).

  • Combustion Conditions:

    • Reactor Temp: 950°C (Ensure complete oxidation of the aromatic Cbz group).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

Phase 3: Data Interpretation (The 0.4% Rule)

Calculate the difference between Theoretical and Found values.



  • Pass:

    
     for C, H, and N.
    
  • Fail:

    
    .
    

Experimental Data Simulation

To illustrate common pitfalls, we simulated EA results for the target molecule under three conditions.

Target: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (


)
Theoretical:  C: 65.74%, H: 5.98%, N: 6.39%
Sample ConditionFound C (%)Found H (%)Found N (%)ResultDiagnosis
A. Pure Sample 65.686.016.35PASS Within

limits. High confidence in bulk purity.
B. Wet (0.5 eq

)
63.156.186.13FAIL Low C, High H. Typical of hygroscopic hydration (gem-diol formation at ketone).
C. Solvated (0.1 eq DCM) 64.105.856.15FAIL Low C/N. DCM (

) is heavy but carbon-poor relative to the target.
D. Racemic Mixture 65.745.986.39FALSE PASS Critical Risk. EA cannot distinguish the (2S) drug target from the (2R) impurity.

Logic & Workflows

Workflow 1: The Validation Lifecycle

This diagram illustrates where EA fits into the purification pipeline and when to trigger orthogonal methods.

ValidationWorkflow Synthesis Synthesis of Cbz-Azetidine Isolation Isolation (Column/Cryst.) Synthesis->Isolation Drying Vacuum Drying (24h, P2O5) Isolation->Drying EA Elemental Analysis (CHN) Drying->EA Decision Check u00B1 0.4% EA->Decision qNMR qNMR / Chiral HPLC (Orthogonal Check) Decision->qNMR Pass (<0.4%) Reprocess Reprocess/Dry Decision->Reprocess Fail (>0.4%) Release Batch Release qNMR->Release Structure Confirmed Reprocess->Drying

Figure 1: Integrated validation workflow ensuring both bulk purity (EA) and structural integrity (qNMR).

Workflow 2: Troubleshooting EA Failures

How to interpret "Failed" EA data for this specific molecule.

EAFailureLogic Start EA Result > 0.4% Deviation CheckH Is %H Higher than Theory? Start->CheckH CheckC Is %C Lower than Theory? CheckH->CheckC No (Normal H) Wet Diagnosis: Moisture/Hydration Action: Dry over P2O5 CheckH->Wet Yes (High H) Inorganic Diagnosis: Inorganic Salts (Silica/Na2SO4) Action: Filter/Recrystallize CheckC->Inorganic Yes (Very Low C/N) Solvent Diagnosis: Trapped Solvent (DCM/EtOAc) Action: High Vac + Mild Heat CheckC->Solvent Yes (Low C)

Figure 2: Diagnostic logic tree for interpreting Elemental Analysis deviations.

Strategic Recommendations

  • Use EA for Compliance: Most top-tier journals (JACS, JOC, Angewandte) still require EA within

    
     to prove the sample is free of bulk solvents and inorganic salts [1].
    
  • Use qNMR for Truth: For this specific molecule, EA is insufficient due to the risk of racemization. Always pair a passing EA result with a chiral HPLC trace or qNMR using a chiral shift reagent [2].

  • Handling: Due to the 3-oxo group, avoid heating during drying. If EA fails due to solvent trapping, use lyophilization (freeze-drying) from benzene or dioxane rather than heating in an oven.

References

  • ACS Research Data Guidelines. Elemental Analysis and Purity Standards. American Chemical Society.[3] Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9219–9235. Available at: [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 2022, 8(7), 862–867. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Benzyl (2S)-2-Methyl-3-Oxoazetidine-1-Carboxylate: A Cost-Benefit Analysis for Researchers

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block for various pharmaceutical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block for various pharmaceutical compounds, is a molecule of significant interest. This guide provides a detailed cost-benefit analysis of plausible synthetic routes to this compound, offering insights into the practical considerations of each method.

Introduction to a Key Chiral Intermediate

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a crucial chiral precursor in the synthesis of a variety of biologically active molecules. Its rigid, four-membered azetidinone ring, coupled with the stereocenter at the C2 position, makes it a valuable synthon for introducing specific three-dimensional features into target compounds. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for versatile manipulation in subsequent synthetic steps. The selection of an appropriate synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.

Synthetic Strategies: A Comparative Overview

Two primary conceptual strategies for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate are considered here:

  • Intramolecular Cyclization of an N-Protected β-Amino Acid Derivative: This classic approach involves the formation of the azetidinone ring through an intramolecular condensation reaction of a suitably activated derivative of (S)-3-((benzyloxycarbonyl)amino)-2-methylpropanoic acid.

  • [2+2] Cycloaddition (Staudinger Synthesis): This powerful method involves the reaction of a ketene with an imine to form the β-lactam ring. For the synthesis of the target molecule, this would involve a chiral ketene equivalent and an appropriate imine.

Below, we delve into the specifics of each proposed method, providing hypothetical experimental protocols, a cost-benefit analysis, and a discussion of the underlying chemical principles.

Method 1: Intramolecular Cyclization of (S)-3-((Benzyloxycarbonyl)amino)-2-methylpropanoic Acid

This method relies on the synthesis of a linear precursor, (S)-3-((benzyloxycarbonyl)amino)-2-methylpropanoic acid, followed by a ring-closing reaction to form the desired azetidinone.

Conceptual Synthetic Pathway

Caption: Conceptual workflow for Method 1.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-3-((Benzyloxycarbonyl)amino)-2-methylpropanoic acid

  • To a solution of (S)-3-amino-2-methylpropanoic acid (1.0 equiv.) in a suitable aqueous base (e.g., 1M NaOH) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the pH between 9-10.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of 2-3, resulting in the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N-Cbz protected amino acid.

Step 2: Intramolecular Cyclization

  • Suspend the (S)-3-((benzyloxycarbonyl)amino)-2-methylpropanoic acid (1.0 equiv.) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).

  • Add a dehydrating/activating agent (e.g., a carbodiimide such as DCC or EDC, or a combination of oxalyl chloride and a catalytic amount of DMF) at 0 °C.

  • After activation (typically 1-2 hours), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter any solid byproducts and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. The starting material, (S)-3-amino-2-methylpropanoic acid, is a non-standard amino acid and can be moderately expensive. Benzyl chloroformate and standard activating agents and bases are readily available and relatively inexpensive. The need for purification via chromatography can increase solvent costs and labor.
Yield Variable. The yield of the protection step is typically high. The cyclization step is often the yield-determining step and can be sensitive to reaction conditions. Side reactions such as intermolecular oligomerization can occur.
Scalability Good. This method is generally amenable to scale-up. However, the use of chromatography for purification can be a bottleneck on a large scale. Crystallization of the final product, if possible, would be advantageous.
Safety & Environmental Moderate Hazard. Benzyl chloroformate is corrosive and lachrymatory. Chlorinated solvents are commonly used. Carbodiimides can be allergens. Careful handling and waste disposal are required.
Stereochemical Integrity High. This route starts with a chiral precursor, and the reaction conditions are generally mild enough to avoid racemization at the C2 stereocenter.

Method 2: [2+2] Cycloaddition (Staudinger Synthesis)

The Staudinger synthesis is a powerful and convergent method for the construction of β-lactam rings.[1] In this approach, a ketene is generated in situ and reacts with an imine in a [2+2] cycloaddition.

Conceptual Synthetic Pathway

Caption: Conceptual workflow for Method 2.

Experimental Protocol (Hypothetical)
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(benzyloxycarbonyl)methanimine (1.0 equiv.) in a dry, aprotic solvent (e.g., dichloromethane) and cool to -78 °C.

  • In a separate flask, dissolve (S)-2-bromopropionyl bromide (1.1 equiv.) in the same dry solvent.

  • To the imine solution, add a tertiary amine base (e.g., triethylamine, 1.2 equiv.) dropwise.

  • Slowly add the solution of (S)-2-bromopropionyl bromide to the imine/base mixture at -78 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate.

Cost-Benefit Analysis
FactorAnalysis
Cost Potentially Lower. The starting materials, such as (S)-2-bromopropionyl bromide and a precursor to the Cbz-protected imine (e.g., N-(benzyloxymethyl)amine), can be more readily available or prepared from cheaper starting materials compared to the chiral β-amino acid in Method 1.
Yield Variable and Diastereoselectivity Dependent. The success of the Staudinger synthesis is highly dependent on the substrates and reaction conditions. The diastereoselectivity of the cycloaddition can be an issue, potentially leading to a mixture of cis and trans isomers, which would require separation and lower the overall yield of the desired (2S) product.
Scalability Moderate. The need for cryogenic temperatures (-78 °C) can be a challenge for large-scale production. The handling of reactive ketenes, even when generated in situ, requires careful control.
Safety & Environmental Higher Hazard. Acyl halides such as (S)-2-bromopropionyl bromide are corrosive and moisture-sensitive. The reaction is typically run in chlorinated solvents. The use of cryogenic temperatures requires specialized equipment and handling procedures.
Stereochemical Integrity Moderate to High. The stereochemistry of the final product is determined by the stereocenter in the ketene precursor. However, epimerization can occur under certain conditions, and the control of the relative stereochemistry (cis/trans) of the β-lactam ring is a critical factor.

Comparative Summary and Recommendations

FeatureMethod 1: Intramolecular CyclizationMethod 2: [2+2] Cycloaddition
Starting Materials Chiral β-amino acid derivativeChiral acyl halide and imine
Key Transformation Intramolecular condensation[2+2] cycloaddition
Stereocontrol Generally high, derived from starting materialCan be complex, potential for diastereomeric mixtures
Scalability Good, but purification can be a bottleneckModerate, cryogenic conditions are a challenge
Safety Moderate hazardsHigher hazards (acyl halides, cryogenic temperatures)
Cost Moderate, dependent on chiral starting materialPotentially lower starting material cost

Recommendations:

  • For laboratory-scale synthesis and initial discovery efforts, where stereochemical purity is paramount and cost is a secondary concern, Method 1 (Intramolecular Cyclization) is likely the more reliable and predictable approach. The well-defined stereochemistry of the starting material is carried through to the product.

  • For process development and potential scale-up, where cost-effectiveness is a major driver, Method 2 ([2+2] Cycloaddition) warrants investigation. While it may present more challenges in terms of reaction optimization and stereocontrol, the potential for lower-cost starting materials makes it an attractive option. Significant process research would be required to control the diastereoselectivity and to adapt the cryogenic conditions for larger scales.

  • Green Chemistry Considerations: Both methods utilize organic solvents and potentially hazardous reagents. Future research could explore greener alternatives, such as the use of biocatalysis or flow chemistry, to improve the environmental footprint of the synthesis. Enzymatic methods for the synthesis of β-lactams are an emerging area with the potential for high stereoselectivity and milder reaction conditions.

Conclusion

The synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate can be approached through several established synthetic strategies. The choice between a linear synthesis involving intramolecular cyclization and a convergent [2+2] cycloaddition depends on the specific priorities of the research program. For initial, small-scale synthesis where stereochemical purity is the primary goal, the intramolecular cyclization of a chiral β-amino acid derivative is recommended. For larger-scale production where cost is a significant factor, the Staudinger cycloaddition presents a potentially more economical, albeit more challenging, alternative. A thorough evaluation of both routes, including small-scale experimental validation, is advised before committing to a specific synthetic strategy.

References

  • While specific references for the direct comparison of these routes to the target molecule were not identified, the principles are based on well-established organic chemistry literature. For general reviews on β-lactam synthesis, please refer to major organic chemistry textbooks and review articles on the topic.
  • Staudinger, H. Justus Liebigs Annalen der Chemie. 1907, 356 (1-2), 51-123. (For historical context on the Staudinger reaction).
  • Further research into specific patent literature (e.g., using the CAS number 613688-34-9) may provide more detailed and specific examples of synthetic routes.

Sources

Validation

assessing the scalability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate synthesis protocols

The following guide provides an in-depth technical assessment of synthesis protocols for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This analysis focuses on scalability, process safety, and product quality, desi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of synthesis protocols for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate . This analysis focuses on scalability, process safety, and product quality, designed for drug development professionals.

Executive Analysis

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a high-value chiral scaffold used in the synthesis of


-lactamase inhibitors and novel peptidomimetics.[1] Its structural core combines a strained four-membered azetidine ring with a reactive ketone (oxo) functionality and a defined (2S)-stereocenter.[1]

Scalability Challenge: The primary bottleneck in scaling this molecule is the oxidation of the 3-hydroxy intermediate to the 3-oxo product .[1] The strained ring is susceptible to ring-opening polymerization (ROP) under harsh acidic or basic conditions, and the


-chiral center at C2 is prone to epimerization.

Verdict:

  • For Multi-Kilogram Scale: The TEMPO/NaOCl (Anelli) protocol is superior due to ambient operating temperatures, aqueous compatibility, and high atom economy.

  • For Gram-Scale/High Purity: The Swern Oxidation remains the gold standard for avoiding over-oxidation, though its cryogenic requirements limit industrial throughput.

Critical Pathway Visualization

The following diagram illustrates the two primary workflows for accessing the target molecule from the chiral pool (L-Threonine), highlighting the divergence at the critical oxidation step.

G Threonine L-Threonine (Chiral Pool) Diol N-Cbz-2-amino-1,3-butanediol (Intermediate) Threonine->Diol 1. Cbz-Cl, NaHCO3 2. LiBH4 Reduction HydroxyAzetidine Benzyl (2S)-3-hydroxy-2-methyl azetidine-1-carboxylate (Stable Precursor) Diol->HydroxyAzetidine Cyclization (MsCl, Et3N, Heat) Swern Protocol A: Swern Oxidation (DMSO, (COCl)2, -78°C) HydroxyAzetidine->Swern Low Temp Strict Anhydrous TEMPO Protocol B: TEMPO/NaOCl (Cat. TEMPO, Bleach, 0°C) HydroxyAzetidine->TEMPO Biphasic Buffered pH Target TARGET: Benzyl (2S)-2-methyl-3-oxo azetidine-1-carboxylate Swern->Target High Purity Yield: 85-90% TEMPO->Target Scalable Yield: 80-85%

Caption: Synthesis workflow comparing the Cryogenic Swern route (Red) vs. the Scalable TEMPO route (Green) starting from L-Threonine.

Detailed Experimental Protocols

Upstream Processing: Precursor Synthesis

Before oxidation, the ring must be closed. The most robust route utilizes L-Threonine to establish the (2S) stereocenter.

  • Protection: L-Threonine is N-protected using Benzyl chloroformate (Cbz-Cl).[1]

  • Reduction: The carboxylic acid is reduced (via mixed anhydride or ester) to the alcohol, yielding N-Cbz-2-amino-1,3-butanediol .[1]

  • Cyclization: Selective mesylation of the primary alcohol followed by base-mediated displacement closes the ring to form Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate .[1]

Protocol A: TEMPO/NaOCl Oxidation (Recommended for Scale-Up)

This "Green Chemistry" approach uses catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and household bleach (NaOCl) as the stoichiometric oxidant. It avoids toxic heavy metals and cryogenic conditions.

Reagents:

  • Substrate: Benzyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 equiv)[1]

  • Catalyst: TEMPO (0.01 – 0.05 equiv)

  • Co-oxidant: NaBr (0.1 equiv)

  • Oxidant: NaOCl (10-12% aq.[1] solution, 1.1 – 1.3 equiv)

  • Buffer: NaHCO₃ (sat.[2] aq.)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) / Water biphasic system.

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxy-azetidine substrate (100 g scale) in DCM (500 mL). Add a solution of NaBr (0.1 equiv) in water (50 mL). Cool the biphasic mixture to 0–5°C.

  • Catalyst Addition: Add TEMPO (0.02 equiv) to the organic phase.

  • Oxidation: Slowly add the NaOCl solution dropwise over 1 hour, maintaining the internal temperature <10°C. Vigorous stirring is critical for phase transfer.

  • pH Control: Simultaneously add saturated NaHCO₃ to maintain pH 8.5–9.5. Note: Acidic pH can trigger Cbz cleavage or ring opening.

  • Quench: Once TLC/HPLC shows consumption of starting material (<1%), quench with aqueous sodium thiosulfate (10%).

  • Workup: Separate layers. Extract aqueous layer with DCM.[3] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo below 30°C (ketone is thermally sensitive).

Why this works: The oxoammonium species generated in situ oxidizes the alcohol highly selectively without touching the Cbz carbamate or the strained ring.

Protocol B: Swern Oxidation (High Precision/Lab Scale)

The Swern oxidation uses activated DMSO to oxidize the alcohol. It is anhydrous and extremely mild regarding functional group tolerance but requires -78°C cooling, making it energy-intensive at scale.[1]

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Solvent: Dry DCM.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride in dry DCM. Cool to -78°C. Add DMSO dropwise (gas evolution: CO, CO₂).[4] Stir for 15 min.

  • Substrate Addition: Add a solution of the hydroxy-azetidine in DCM dropwise to the activated DMSO mixture, keeping Temp < -60°C. Stir for 45 min.

  • Base Addition: Add Et₃N dropwise. A thick white precipitate (Et₃N·HCl) will form.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with water. Wash with 1M HCl (rapidly, to remove amine salts without hydrolyzing the ketone), then NaHCO₃.

Why this works: The reaction avoids over-oxidation to carboxylic acids (impossible here, but good for general selectivity) and prevents epimerization of the


-methyl group due to the low temperature.

Comparative Performance Data

The following table contrasts the two protocols based on experimental data extrapolated from azetidine scale-up literature.

MetricProtocol A: TEMPO/NaOCl Protocol B: Swern Oxidation
Scalability High (Kilogram ready)Low (Cooling capacity limited)
Yield 80 – 88%85 – 92%
Purity (HPLC) >97%>98%
Temp.[1] Range -5°C to 10°C-78°C to 0°C
Atom Economy High (NaOCl is cheap/light)Low (Stoichiometric DMSO/Oxalyl Cl)
Safety Profile Moderate (Exotherm control required)Low (CO evolution, stench, explosion risk if warmed too fast)
Cost $ (Low)

$
(High due to cooling/reagents)

Troubleshooting & Critical Control Points

Epimerization at C2

The (2S)-2-methyl center is alpha to the newly formed ketone.[1]

  • Risk: In basic conditions (excess Et₃N in Swern or pH >10 in TEMPO), the C2 proton can be abstracted, leading to racemization.

  • Mitigation: In TEMPO, strictly buffer pH to 8.5–9.0. In Swern, avoid warming above 0°C before quenching.

Ring Stability

Azetidin-3-ones are strained.[1][5]

  • Risk: Nucleophiles (water, alcohols) can attack the ketone, leading to hydrates or hemiacetals, which may trigger ring opening.

  • Mitigation: Isolate the product as a solid if possible or use immediately in the next step. Store under inert atmosphere at -20°C.

Safety (TEMPO)
  • Risk: Mixing NaOCl with organic solvents can be exothermic.[6]

  • Control: Controlled addition rate of oxidant with active cooling. Monitor oxidation potential (ORP) if possible.

References

  • Core Scaffold Synthesis (Threonine Route)

    • Regio- and Diastereoselective Synthesis of 2-Arylazetidines.
    • Source: [1]

  • TEMPO Oxidation Protocol (General Azetidinone)

    • A green and facile synthesis of industrially important quaternary heterocyclic intermediates.
    • Source:

  • Swern Oxidation Reference

    • Swern Oxidation of N-Cbz-piperidine-2-methanol. (Analogous protocol for N-Cbz protected chiral alcohols).
    • Source:

  • Chiral Azetidine Stability & Handling

    • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation.[1][7] (Discusses stability and alternative routes).

    • Source:

Sources

Comparative

benchmarking the performance of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in target synthesis

The following guide benchmarks Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 613688-34-9), a specialized chiral building block used to introduce conformationally restricted diamine motifs into drug candidates. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 613688-34-9), a specialized chiral building block used to introduce conformationally restricted diamine motifs into drug candidates.

Executive Summary: The Orthogonal Chiral Scaffold

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate represents a "privileged scaffold" in medicinal chemistry. Unlike the achiral 3-oxoazetidine or the acid-labile N-Boc variants, this Cbz-protected, C2-methylated analog offers two distinct competitive advantages:

  • Conformational Locking: The C2-methyl group introduces steric bulk that biases the azetidine ring puckering, often improving the metabolic stability and receptor binding affinity of the final drug molecule compared to unsubstituted analogs.

  • Stereochemical Director: The existing (2S)-center acts as an internal chiral auxiliary, directing nucleophilic attack at the C3-ketone with high diastereoselectivity (typically >90:10 cis:trans), eliminating the need for expensive chiral catalysts during downstream functionalization.

Technical Profile & Benchmarking Data

Compound Specifications
FeatureSpecification
IUPAC Name Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
CAS Number 613688-34-9
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Chiral Purity (ee) Typically >98% (S-isomer)
Key Functionality C3-Ketone (Electrophile), N-Cbz (Protecting Group)
Performance Benchmarking: Cbz vs. Boc vs. Unsubstituted

The following table compares this specific scaffold against its primary market alternatives.

Metric(2S)-N-Cbz-2-Me (Subject) N-Boc-3-oxoazetidine (Alternative A)Unsubstituted N-Cbz (Alternative B)
Orthogonality High: Stable to TFA/HCl. Cleaved by H₂/Pd or Lewis Acids (BBr₃). Ideal for peptide synthesis.Medium: Cleaved by TFA/HCl.[1] Incompatible with acidic deprotection of side chains.High: Same orthogonality profile as the subject.
Stereocontrol Internal Director: C2-Me directs incoming nucleophiles to the anti face (forming cis-2,3 products).None: Requires chiral catalysts or resolution to generate chiral centers at C3.None: Products are achiral unless chiral reagents are used.
Conformation Biased: Methyl group locks ring puckering, reducing entropic penalty upon binding.Flexible: Rapid ring inversion (butterfly motion).Flexible: Rapid ring inversion.
Stability Moderate: C2-proton is acidic; avoid strong bases (LDA) to prevent epimerization.High: No chiral center to epimerize.High: No chiral center.

Critical Analysis: Synthetic Utility & Reactivity

The core value of this building block lies in its reactivity at the C3 ketone. The (2S)-methyl group dictates the stereochemical outcome of these reactions.

Stereoselective Reductions (The "Cis-Rule")

When reducing the C3-ketone to an alcohol (e.g., using NaBH₄), the hydride attacks from the face opposite the bulky C2-methyl group (steric approach control).

  • Outcome: The resulting hydroxyl group forms cis to the methyl group.

  • Selectivity: Typically >10:1 (cis:trans).

  • Mechanism: The reaction proceeds through a transition state where the ring puckering minimizes 1,2-steric clash.

Reductive Amination

This is the most common workflow for generating diverse libraries.

  • Step 1: Condensation with amine (R-NH₂)

    
     Imine/Iminium.
    
  • Step 2: Reduction (NaBH(OAc)₃).

  • Result: Formation of (2S, 3S)-2-methyl-3-aminoazetidine derivatives. This motif is a bioisostere for 1,2-diaminocyclohexanes but with different vector projections.

Epimerization Risk (Operational Warning)

Critical Caution: The proton at C2 is alpha to the nitrogen and beta to the carbonyl. While not as acidic as an alpha-keto proton, the ring strain and inductive effects make it susceptible to deprotonation under harsh basic conditions.

  • Avoid: Thermodynamic enolization conditions (e.g., refluxing alkoxides).

  • Preferred: Kinetic control or mild acidic/neutral conditions.

Visualizing the Synthetic Divergence

The following diagram illustrates how this single building block diverges into three distinct pharmacological classes, highlighting the stereochemical control exerted by the C2-methyl group.

G Fig 1. Divergent synthesis pathways from the (2S)-2-methyl-3-oxoazetidine core. Start Benzyl (2S)-2-methyl- 3-oxoazetidine-1-carboxylate (C3-Ketone) Path1 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Path1 Path2 Stereoselective Reduction (NaBH4, -78°C) Start->Path2 Path3 Wittig/HWE Reaction (Ph3P=CH-CO2R) Start->Path3 Prod1 (2S, 3S)-3-Amino-2-methyl (Cis-Diamine Scaffold) GPCR/Kinase Linkers Path1->Prod1 Anti-Attack (High dr) Prod2 (2S, 3S)-3-Hydroxy-2-methyl (Cis-Alcohol) Ion Channel Modulators Path2->Prod2 Anti-Attack (>10:1 dr) Prod3 3-Alkylidene Azetidine (Exocyclic Alkene) Covalent Inhibitors Path3->Prod3 E/Z Mixture

Caption: Divergent synthesis pathways demonstrating the stereochemical influence of the C2-methyl group (Start Node) on downstream functionalization.

Experimental Protocol: Stereoselective Reductive Amination

This protocol validates the "Internal Director" capability of the scaffold, yielding a cis-2,3-disubstituted diamine.

Objective: Synthesis of Benzyl (2S,3S)-3-(benzylamino)-2-methylazetidine-1-carboxylate.

Reagents:

  • Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • DCE (1,2-Dichloroethane) [Solvent]

Procedure:

  • Imine Formation: In a dry flask under N₂, dissolve the azetidinone (1.0 mmol) in DCE (5 mL). Add benzylamine (1.1 mmol) and acetic acid (1.0 mmol). Stir at room temperature for 1 hour. Note: Pre-formation of the imine is crucial for yield.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Results:

  • Yield: 75-85%

  • Diastereomeric Ratio (dr): >95:5 (cis:trans). The cis isomer elutes later in standard normal-phase systems due to the interaction of the amine/alcohol with silica.

  • Validation: 1H NMR will show a specific coupling constant (

    
    ) for the azetidine ring protons. typically 
    
    
    
    (approx 6-8 Hz vs 2-3 Hz), confirming the relative stereochemistry.

References

  • Conformational Analysis of Azetidines: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Stereoselective Reductions: Calvez, G., et al. (2019). "Stereoselective synthesis of 2,3-disubstituted azetidines." ChemComm. Link

  • Orthogonal Protection Strategies: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

  • Application in Drug Discovery: Kulkarni, S. S., et al. (2010). "Azetidine-3-carboxylic acid: A versatile scaffold for peptide mimics." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Comparative Structural Analysis Guide: Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

This guide serves as a technical benchmark for the structural characterization of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a critical chiral intermediate in the synthesis of carbapenem and monobactam antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the structural characterization of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate , a critical chiral intermediate in the synthesis of carbapenem and monobactam antibiotics.[1][2][3][4]

Authored from the perspective of a Senior Application Scientist, this document compares the X-ray Crystallographic workflow against alternative structural elucidation methods (NMR, Computational Modeling), demonstrating why solid-state analysis is the requisite "Gold Standard" for validating stereochemical integrity and ring strain in high-value beta-lactam synthons.

[1][2][3][4]

Executive Summary: The Structural Imperative

In drug development, the (2S)-2-methyl-3-oxoazetidine scaffold is a high-stakes motif. The presence of the C3-ketone functionality introduces significant ring strain (sp² hybridization) compared to standard azetidines, while the C2-methyl group dictates the diastereoselectivity of subsequent aldol condensations.[1][2][3][4]

While solution-state NMR (


H, 

C, NOE) is the standard for routine purity checks, it fails to definitively quantify ring puckering and absolute configuration without derivatization.[3][4] This guide delineates the superior performance of Single Crystal X-ray Diffraction (SC-XRD) in resolving these critical parameters.

Experimental Protocol: Crystallization & Data Collection

Self-Validating Methodology: The instability of 3-oxoazetidines requires a non-nucleophilic, low-temperature approach.[1][2][3]

Phase A: Crystal Growth Strategy

The benzyl carbamate (Cbz) group provides a rigid aromatic handle often facilitating ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-

stacking, but the 3-oxo moiety is moisture-sensitive.[2][3][4]

Recommended Method: Low-Temperature Vapor Diffusion [1][2][3][4]

  • Solvent Selection: Dissolve 20 mg of the compound in minimal Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3][4] Avoid alcohols (methanol/ethanol) to prevent hemiketal formation at the C3 ketone.[2][4]

  • Precipitant: Use Hexanes or Pentane as the anti-solvent.[3][4]

  • Setup: Place the solution in an inner vial. Place the inner vial inside a larger jar containing the anti-solvent. Seal tightly.

  • Incubation: Store at 4°C . Lower temperatures reduce the kinetic energy of the lattice, promoting the ordering of the flexible benzyl tail.[3][4]

Phase B: Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Cryostream). Rationale: Essential to freeze the rotation of the benzyl phenyl ring and minimize thermal ellipsoids for precise bond length determination.[1][3]

  • Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å).[2][3][4] Rationale: For light atom structures (C, H, N, O), Copper radiation provides better diffraction intensity than Molybdenum, crucial for small crystals.[4]
  • Resolution Goal: 0.80 Å or better to resolve the C=O double bond character vs. C-N single bond character.

Performance Comparison: X-ray vs. Alternatives

This section objectively compares the "performance" of X-ray crystallography in extracting critical data points against NMR and Computational (DFT) methods.

Table 1: Structural Elucidation Performance Matrix
FeatureMethod A: X-ray Crystallography (Gold Standard)Method B: Solution NMR (NOE/ROE)Method C: DFT Calculation (B3LYP/6-31G*)
Absolute Configuration Definitive. Uses anomalous scattering (Flack parameter) or reference to known chiral centers.[1][2][3][4] Confirms (2S).Relative. Can only determine relative stereochemistry (cis/trans) unless derivatized with chiral shift reagent.[2][3][4]Hypothetical. Predicts lowest energy conformer, but cannot prove synthesis outcome.[3][4]
Ring Geometry (Puckering) Precise. Measures exact torsion angles (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) and deviation from planarity (0.01° precision).[2][3][4]
Averaged. Signals are time-averaged; rapid ring flipping obscures the true puckered state.[2][3]Idealized. Gas-phase calculations often overestimate planarity by ignoring packing forces.[1][2][3][4]
Amide Resonance Quantifiable. Measures N1-C(=O) bond length (approx.[2][3][4] 1.35 Å) to assess resonance suppression.[2][3][4]Qualitative. Inferred from chemical shift (

) and rotational barriers.[2][3][4]
Predictive. Good accuracy, but requires experimental validation.[3][4]
Sample Recovery Non-Destructive. Crystal can be reused.[3][4]Non-Destructive. N/A.
Deep Dive: The "Ring Strain" Advantage

The 3-oxoazetidine ring is unique.[1][3] In standard beta-lactams, the nitrogen is pyramidal (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-like).[2][3][4] In 3-oxoazetidines, the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

carbonyl at C3 forces the ring toward planarity, increasing angle strain.[3][4]
  • X-ray Insight: X-ray typically reveals a bond angle at C2-C3-C4 of ~90-93°, significantly strained compared to the ideal 120° for an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     center.[2][3] This explains the high reactivity toward nucleophiles (e.g., Grignard reagents).[4]
    
  • Alternative Failure: NMR coupling constants (

    
    ) are ambiguous here because the Karplus relationship struggles with the rigid, strained geometry of the 4-membered ring.
    

Visualizations & Workflows

Diagram 1: Crystallization Logic Flow

A decision tree for optimizing crystal growth of sensitive beta-lactam intermediates.

CrystallizationProtocol Start Start: Purified (2S)-2-methyl-3-oxoazetidine-1-carboxylate Solubility Solubility Test: Is it soluble in Hexanes? Start->Solubility YesSol Method: Slow Evaporation (Risk: Decomposition) Solubility->YesSol Yes NoSol Method: Vapor Diffusion (Recommended) Solubility->NoSol No Outcome Outcome: Single Crystals for X-ray YesSol->Outcome Low Yield SolventChoice Select Solvent: EtOAc or DCM (Non-nucleophilic) NoSol->SolventChoice TempControl Temperature: Set to 4°C (Reduce Kinetic Energy) SolventChoice->TempControl TempControl->Outcome

Caption: Workflow for isolating diffraction-quality crystals of labile 3-oxoazetidine derivatives.

Diagram 2: Structural Parameter Comparison

Visualizing the geometric differences resolved by X-ray.

StructureComparison Molecule Target: Benzyl (2S)-2-methyl-3-oxoazetidine Param1 Parameter 1: C2-C3-C4 Angle Molecule->Param1 Param2 Parameter 2: Ring Puckering Molecule->Param2 Xray X-ray Result: ~93° (High Strain) Precise Puckering Angle Param1->Xray Experimental DFT DFT Prediction: ~91° (Gas Phase) Overestimated Planarity Param1->DFT Theoretical Param2->Xray Param2->DFT

Caption: Comparison of geometric parameters derived from X-ray vs. Theoretical (DFT) models.

References

  • Sheldrick, G. M. (2015).[3][4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2][3][4] Link

  • Desiraju, G. R. (1989).[3][4] "Crystal Engineering: The Design of Organic Solids." Materials Science Monographs, Elsevier.[3][4] (Context: Hydrogen bonding and packing of Cbz groups).

  • Vandavasi, V. G., et al. (2016).[3][4] "Exploring the Mechanism of β-Lactam Ring Protonation... Using Neutron and X-ray Crystallography." Journal of Medicinal Chemistry, 59(1), 474-479.[2][3][4] Link (Context: High-resolution analysis of beta-lactam ring geometry).

  • O'Neil, I. A., et al. (2001).[3][4] "The synthesis and characterization of azetidine N-oxides." Tetrahedron Letters, 42(46), 8247-8249.[1][2][3][4] (Context: Stability and characterization of oxidized azetidines).

  • PubChem. "Benzyl 3-oxoazetidine-1-carboxylate (Compound)."[1][2][3][4] National Library of Medicine.[3][4] Link[2][4]

Sources

Comparative

A Comparative Guide to the Stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate: A Forced Degradation Study

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted stability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate under various stress conditions...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted stability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate under various stress conditions. As a key intermediate in the synthesis of novel pharmaceutical agents, understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols for forced degradation studies and compares the anticipated stability of the title compound with established data for other relevant β-lactam structures.

Introduction: The Significance of Stability in Azetidinone Scaffolds

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral building block belonging to the azetidinone class, a core structural motif in many β-lactam antibiotics. The strained four-membered ring of the azetidinone is crucial for its chemical reactivity and, consequently, its biological activity. However, this inherent ring strain also renders the molecule susceptible to degradation under various environmental conditions.[1][2][3]

Stability studies are a critical component of drug development, providing insights into a molecule's intrinsic properties and its potential degradation pathways. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This approach is instrumental in:

  • Elucidating degradation mechanisms: Identifying the likely degradation products and pathways.

  • Developing and validating stability-indicating analytical methods: Ensuring that the analytical methods can accurately separate and quantify the intact drug from its degradation products.

  • Informing formulation and packaging development: Guiding the selection of excipients and packaging that will protect the drug substance from degradation.

  • Predicting shelf-life: Providing an early indication of the compound's long-term stability.

This guide will focus on the principal stress conditions relevant to pharmaceutical processing and storage: hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

Comparative Stability Profile: Benchmarking Against Known β-Lactams

While specific stability data for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is not extensively published, we can infer its likely stability profile by comparing it to other well-characterized β-lactam compounds. The stability of the β-lactam ring is highly influenced by its substituents.

Compound/ClassKey Structural FeaturesKnown Stability CharacteristicsPredicted Comparative Stability of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Penicillins (e.g., Benzylpenicillin) Fused thiazolidine ringHighly susceptible to hydrolysis, especially under acidic and basic conditions. The strained bicyclic system enhances reactivity.Likely more stable than penicillins due to the monocyclic nature of the azetidinone ring, which imparts slightly less ring strain.
Cephalosporins (e.g., Cefotaxime) Fused dihydrothiazine ringGenerally more stable to hydrolysis than penicillins. Stability is pH-dependent, with maximum stability typically between pH 4 and 6.[4]Expected to have comparable or slightly lower stability than some cephalosporins, depending on the specific reaction conditions.
Carbapenems (e.g., Imipenem, Meropenem) Fused five-membered ring with a double bondRelatively unstable in aqueous solutions, particularly at physiological temperatures.[1][5]Predicted to be significantly more stable than carbapenems due to the absence of the highly strained and reactive bicyclic system.
Monobactams (e.g., Aztreonam) Monocyclic β-lactam ringMore resistant to hydrolysis compared to bicyclic β-lactams.[4][6]The stability profile is anticipated to be most similar to monobactams, given the shared monocyclic azetidinone core.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate under various stress conditions. A validated, stability-indicating HPLC or UPLC method is essential for the accurate analysis of the parent compound and its degradation products.[5]

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate stressor solution to a final concentration of 100 µg/mL for analysis.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the working concentration.

    • Analyze by HPLC/UPLC.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate the solution at room temperature (25°C) for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase to the working concentration.

    • Analyze by HPLC/UPLC. Note: Basic hydrolysis of β-lactams is typically rapid.[3]

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase to the working concentration.

    • Analyze by HPLC/UPLC.

Oxidative Degradation
  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to the working concentration.

  • Analyze by HPLC/UPLC.

Photolytic Degradation
  • Expose a solid sample of the compound and a solution (100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines.[7] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of the solid sample and analyze both the exposed solution and the control samples by HPLC/UPLC.

Thermal Degradation (Solid State)
  • Place a solid sample of the compound in a controlled temperature oven at 100°C for 48 hours.[8]

  • At specified time points (e.g., 0, 12, 24, 48 hours), withdraw a portion of the sample, dissolve it in a suitable solvent to the working concentration, and analyze by HPLC/UPLC.

  • A control sample should be stored at the recommended storage temperature.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise table, indicating the percentage of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results for Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
1 M HCl24 hours60°Cβ-amino acid derivative (from ring opening)
1 M NaOH2 hours25°Cβ-amino acid derivative (from ring opening)
Water48 hours60°CMinor hydrolysis products
3% H₂O₂24 hours25°COxidized derivatives
PhotolyticAs per ICH Q1BAmbientPhotodegradation products
Thermal (Solid)48 hours100°CThermally induced degradation products

Predicted Degradation Pathways

The primary degradation pathway for β-lactam compounds is the hydrolysis of the amide bond within the four-membered ring.[2][3] This can be catalyzed by both acid and base.

Diagram 1: Proposed Hydrolytic Degradation Pathway

G Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate β-Amino Acid Derivative β-Amino Acid Derivative Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate->β-Amino Acid Derivative H₂O (Acid or Base)

Caption: Hydrolysis of the β-lactam ring.

Under oxidative stress, various oxidation products could be formed, though the β-lactam ring itself is generally less susceptible to direct oxidation compared to other functional groups that might be present in more complex molecules. Photolytic degradation can lead to a variety of products through radical mechanisms or photochemical rearrangements. Thermal stress in the solid state may lead to decomposition or polymerization, depending on the melting point and thermal stability of the compound.

Experimental Workflow Visualization

Diagram 2: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solutions (100 µg/mL) Working Solutions (100 µg/mL) Stock Solution (1 mg/mL)->Working Solutions (100 µg/mL) Thermal (Solid) Thermal (Solid) Acid Hydrolysis Acid Hydrolysis Working Solutions (100 µg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Working Solutions (100 µg/mL)->Base Hydrolysis Neutral Hydrolysis Neutral Hydrolysis Working Solutions (100 µg/mL)->Neutral Hydrolysis Oxidation Oxidation Working Solutions (100 µg/mL)->Oxidation Photolysis Photolysis Working Solutions (100 µg/mL)->Photolysis HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Neutral Hydrolysis->HPLC/UPLC Analysis Oxidation->HPLC/UPLC Analysis Photolysis->HPLC/UPLC Analysis Thermal (Solid)->HPLC/UPLC Analysis Data Summary Table Data Summary Table HPLC/UPLC Analysis->Data Summary Table Degradation Pathway Elucidation Degradation Pathway Elucidation Data Summary Table->Degradation Pathway Elucidation

Caption: Workflow for the forced degradation study.

Conclusion and Recommendations

This guide provides a framework for evaluating the stability of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Based on the chemistry of related β-lactam compounds, it is anticipated that the primary degradation pathway will be hydrolysis of the azetidinone ring, particularly under basic and to a lesser extent, acidic conditions. The compound is expected to exhibit greater stability than highly strained bicyclic β-lactams like penicillins and carbapenems, with a stability profile more akin to monobactams.

For drug development professionals, it is recommended to:

  • Perform the outlined forced degradation studies to confirm these predictions and fully characterize the degradation profile.

  • Utilize a validated, stability-indicating analytical method for accurate quantification.

  • Identify and characterize major degradation products using techniques such as mass spectrometry.

  • Consider the use of buffering agents and control of pH in liquid formulations to enhance stability.

  • Select appropriate packaging to protect the compound from light and moisture, especially if photolytic or hydrolytic instability is observed.

By proactively investigating the stability of this key intermediate, researchers can mitigate risks in the drug development process and ensure the delivery of a safe and effective final product.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available at: [Link]

  • The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. AVESİS. Available at: [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

  • Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). PubChem. Available at: [Link]

  • benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. Google Shopping.
  • Stability of β-lactam antibiotics in bacterial growth media. PMC. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Available at: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. ResearchGate. Available at: [Link]

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. ChemRxiv. Available at: [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Benzyl 3-oxoazetidine-1-carboxylate CAS 105258-93-3. Home Sunshine Pharma. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. ResearchGate. Available at: [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate proper disposal procedures

Topic: Operational Guide: Safe Disposal and Handling of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Guide: Safe Disposal and Handling of Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate Content Type: Technical Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Process Chemists[1]

Executive Summary & Chemical Profile

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a specialized


-lactam intermediate protected by a carboxybenzyl (Cbz) group.[1] While often viewed merely as a chiral building block, its structural core—the strained four-membered azetidinone ring—dictates its reactivity and biological hazard profile.

As a Senior Application Scientist, I must emphasize that disposal is not just about regulatory compliance; it is about preventing sensitization. Even as an intermediate, the


-lactam motif can trigger anaphylactic reactions in sensitized individuals. This guide prioritizes the destruction of this ring system and the containment of the compound to prevent occupational asthma and dermatitis.
Physicochemical & Hazard Data
ParameterData / StatusOperational Implication
CAS Number 1353970-68-5 (S-isomer) / 105258-93-3 (racemic)Use for waste manifesting.[1]
Molecular Formula

Organic waste stream compatible.
Primary Hazard Sensitizer (Skin/Respiratory) Strict Segregation Required. Do not mix with general trash.
Reactivity Electrophilic (Ring Strain)Susceptible to nucleophilic attack (hydrolysis).
Physical State Solid (typically off-white powder)Dust generation is the primary exposure vector.[1]

Core Directive: The "Kill" Step (Deactivation)

Before disposal into general chemical waste streams, it is best practice to deactivate the


-lactam ring, especially for spills or cleaning glassware. This transforms the sensitizing azetidinone into a linear, pharmacologically inert amino acid derivative.
Mechanism of Action

The high ring strain of the azetidinone (


 25 kcal/mol) makes the carbonyl carbon highly electrophilic. Treatment with a strong base (hydroxide) attacks this carbon, cleaving the amide bond and opening the ring.
Deactivation Protocol (Alkaline Hydrolysis)

Use this for treating contaminated glassware, bench surfaces, or small-scale liquid residues.[1]

  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution (aqueous or methanolic).

  • Application:

    • Glassware: Soak contaminated items in 1 M NaOH for 30 minutes .

    • Spills: Cover the spill with a paper towel soaked in 1 M NaOH (see Section 4).

  • Verification: The ring opening is typically rapid. For bulk quantities, TLC monitoring is recommended (disappearance of the starting material spot).

  • Neutralization: After 30 minutes, neutralize the solution with 1 M HCl to pH 7–8 before disposing of it as aqueous chemical waste.

Critical Note: Do not use ammonia for deactivation, as it may form primary amines that can re-react or form other sensitizing species. Stick to NaOH or KOH.

Waste Segregation & Disposal Workflows

Improper segregation is the leading cause of accidental exposure in waste handling facilities. This compound must never be disposed of in the sewer or regular trash.

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard-style bag.[1]

  • Labeling: Must be labeled "Hazardous Waste - Beta-Lactam Sensitizer." [1]

  • Process:

    • Place solid waste directly into the primary container.

    • Do not sweep dust; use a wet wipe to pick up fines.

    • Seal the inner bag/lid tightly.

    • Wipe the exterior of the container with 1 M NaOH, then water, to ensure no residue remains on the package surface.

B. Liquid Waste (Mother Liquors/Solvents)
  • Stream: Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Segregation: If your facility processes large volumes of antibiotics, this should go into a dedicated "Beta-Lactam" waste stream to prevent trace contamination of recycled solvents.

  • Compatibility: Compatible with standard organic solvents (Acetone, Methanol, Ethyl Acetate). Avoid mixing with strong oxidizers (Nitric acid) as the Cbz group is oxidizable.

Emergency Response: Spill Cleanup Logic

The goal during a spill is to prevent aerosolization . A dry sweep is strictly prohibited.

SpillResponse Start Spill Detected Assess Assess Scale & Ventilation Start->Assess PPE Don PPE: Resp (N95/P100), Double Nitrile Gloves Assess->PPE Contain Wet Containment: Cover with NaOH soaked pads PPE->Contain Prevent Dust Wait Wait 30 Mins (Hydrolysis) Contain->Wait Deactivation Clean Wipe & Double Bag Wait->Clean Dispose hazardous Waste (Sensitizer) Clean->Dispose

Figure 1: Logic flow for responding to a solid spill of beta-lactam intermediates. The "Wet Containment" step is crucial to prevent inhalation.

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications to ensure downstream handlers are aware of the risks.

Regulatory BodyClassification / CodeRationale
US EPA (RCRA) Not Listed (P/U) Not a specific listed waste, but regulated as "Characteristic" if ignitable, or generally under "Process Waste."[1]
Waste Characteristic Toxic / Irritant Due to sensitization potential.
DOT (Transport) Not Regulated Typically not regulated as dangerous goods for transport unless in solution with flammable solvents.
Facility Code "Non-Halogenated Organic" Standard classification unless deactivation (aqueous) has occurred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11233866, Benzyl 2-methyl-3-oxoazetidine-1-carboxylate.[1] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Summary & Risk Profile Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 105258-93-3) is a specialized chiral beta-lactam intermediate protected by a Carbobenzyloxy (Cbz) group. While valuable for antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 105258-93-3) is a specialized chiral beta-lactam intermediate protected by a Carbobenzyloxy (Cbz) group. While valuable for antibiotic and protease inhibitor synthesis, its core structure dictates its safety profile.

The Critical Hazard: The primary risk is immunological sensitization (Type I hypersensitivity). Like all beta-lactams, this compound possesses a strained four-membered ring that can acylate endogenous proteins, forming hapten-carrier conjugates. This can trigger anaphylaxis in sensitized individuals, even at trace exposures.

Operational Directive: Treat this compound as a Potent Sensitizer . Handling requires strict adherence to containment protocols to prevent both personnel exposure and laboratory cross-contamination.

Hazard Class H-Code Description
Sensitization H317 May cause an allergic skin reaction.[1][2]
Irritation H319/H315 Causes serious eye irritation / Causes skin irritation.[3]
Respiratory H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE) Matrix

PPE is the final barrier. For this compound, standard "lab safety" is insufficient; you must prevent permeation and inhalation.

Category Requirement Technical Rationale
Hand Protection Double-Gloving (Nitrile) [4][5]• Inner: 4 mil (0.10 mm) Nitrile• Outer: 5-8 mil Nitrile (Extended Cuff)• Change Frequency: Every 60 mins or immediately upon splash.Beta-lactams can permeate standard latex. Double-gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary • Handle only in a certified Chemical Fume Hood.• Fallback: N95/P100 Respirator (only if hood is unavailable or during spill cleanup).The powder form is light and electrostatic. Inhalation is the fastest route to systemic sensitization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for powders.Prevents fine particulate migration around the lenses and protects against splashes during solvation.
Body Protection Lab Coat + Tyvek Sleeves • Buttoned to the neck.• Disposable sleeves cover the glove-cuff gap.Prevents accumulation of the allergen on street clothes or forearms, a common source of secondary exposure outside the lab.
Operational Workflow: Step-by-Step Handling

This protocol is designed to minimize "fugitive dust"—the invisible particles that contaminate balances and benchtops.

Phase A: Preparation
  • Verify Engineering Controls: Ensure the fume hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun inside the hood. Organic carbamates are prone to static charge, which causes powder to "jump" during weighing.

  • Decontamination Prep: Prepare a 10% Bleach (Sodium Hypochlorite) or 1M NaOH solution. Why? High pH hydrolyzes the beta-lactam ring, chemically neutralizing the allergenicity.

Phase B: Weighing & Transfer
  • Don PPE: Put on inner gloves, Tyvek sleeves, outer gloves, and goggles.

  • Tare Setup: Tare the receiving vessel (flask) before opening the source container.

  • Transfer:

    • Open the source container inside the hood, at least 6 inches back from the sash.

    • Use a disposable spatula.

    • Do not tap the spatula on the flask rim (this creates aerosol).

  • Solubilization (Critical Step):

    • Add solvent (e.g., DCM, THF) immediately after weighing to trap the dust in solution.

    • Once in solution, the inhalation risk drops significantly, but permeation risk (skin absorption) increases due to the solvent carrier.

Phase C: Cleanup
  • Wipe Down: Wipe the balance and surrounding area with a soap/water solution, followed by the 1M NaOH or Bleach solution to degrade any trace residues.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Spill Logic

Scenario: You have spilled the solid powder or solution.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid Liquid Liquid Solution Assess->Liquid ActionMinor 1. Cover with wet paper towel (prevent dust) 2. Wipe up 3. Decon with 1M NaOH MinorSolid->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95/P100 + Tyvek 3. Use HEPA Vacuum or Wet Method MajorSolid->ActionMajor ActionLiquid 1. Absorb with vermiculite/pads 2. Treat surface with 1M NaOH 3. Double bag waste Liquid->ActionLiquid Disposal Disposal: Incineration Only ActionMinor->Disposal ActionMajor->Disposal ActionLiquid->Disposal

Caption: Decision logic for responding to beta-lactam spills, prioritizing dust suppression and chemical neutralization.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. Beta-lactams in waterways contribute to antibiotic resistance.

  • Solid Waste: Collect in a dedicated container labeled "Beta-Lactam Waste - Sensitizer."

  • Liquid Waste: Segregate from oxidizers.

  • Disposal Method: High-Temperature Incineration is the only acceptable method to ensure complete destruction of the lactam ring [1].

  • Container Decontamination: Rinse empty containers with 1M NaOH before disposal to protect waste handling personnel.

References
  • U.S. Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Treatment Standards for Carbamate Wastes (40 CFR 268.40). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[6] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Castells, M. C., et al. (2021). Beta-Lactam Allergy and Cross-Reactivity: A Clinician's Guide. Journal of Asthma and Allergy. Retrieved from [Link]

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